molecular formula C6H12N2O2 B1587922 4-Methylpiperazine-2-carboxylic acid CAS No. 721876-16-0

4-Methylpiperazine-2-carboxylic acid

Cat. No.: B1587922
CAS No.: 721876-16-0
M. Wt: 144.17 g/mol
InChI Key: LJMBMKKMKAFQAV-UHFFFAOYSA-N
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Description

4-Methylpiperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-8-3-2-7-5(4-8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMBMKKMKAFQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423592
Record name 4-Methylpiperazine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721876-16-0
Record name 4-Methylpiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methylpiperazine-2-carboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methylpiperazine-2-carboxylic Acid

Introduction

This compound, a chiral heterocyclic compound, is a valuable building block in modern medicinal chemistry. Its rigid, yet functionalized, piperazine core is a privileged scaffold found in numerous biologically active molecules and pharmaceutical agents[1]. The presence of a carboxylic acid handle, a secondary amine at the N1 position, and a tertiary amine at the N4 position allows for versatile derivatization, making it a key intermediate in the synthesis of complex drug candidates, including those targeting neurodegenerative disorders[1].

The primary challenge in its synthesis lies in the precise control of stereochemistry at the C2 position. The biological activity of pharmaceuticals is often dependent on a single enantiomer, necessitating synthetic routes that are highly enantioselective. This guide provides an in-depth exploration of the core pathways for synthesizing this compound, focusing on the chemical logic, experimental protocols, and comparative analysis of the predominant strategies.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The first involves severing the N4-methyl bond, leading back to a piperazine-2-carboxylic acid precursor. The second approach involves the formation of the piperazine ring itself from an acyclic or a different heterocyclic precursor, such as a pyrazine.

G target This compound precursor1 Piperazine-2-carboxylic Acid Derivative target->precursor1 N-Methylation Strategy precursor2 Pyrazine-2-carboxylic Acid Derivative target->precursor2 Ring Formation Strategy (Asymmetric Hydrogenation)

Caption: Retrosynthetic approaches to this compound.

This analysis forms the basis for the two major synthetic pathways detailed below:

  • Pathway A: Post-formation N-methylation of a pre-existing chiral piperazine-2-carboxylic acid scaffold.

  • Pathway B: Asymmetric synthesis via hydrogenation of a pyrazine precursor to construct the chiral piperazine ring.

Pathway A: N-Methylation of a Piperazine-2-carboxylic Acid Precursor

This pathway is arguably the most direct, leveraging commercially available or readily synthesized chiral piperazine-2-carboxylic acid. The core challenge is achieving selective methylation at the N4 position. This is typically accomplished by employing orthogonal protecting groups for the two nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is an ideal choice for the N1 position due to its stability and ease of removal under acidic conditions[2].

Workflow Overview

The synthesis proceeds in three key stages:

  • Protection: Selective protection of the N1-amine of a piperazine-2-carboxylate ester.

  • Methylation: Introduction of the methyl group at the unprotected N4-amine.

  • Deprotection & Hydrolysis: Removal of the N1-protecting group and hydrolysis of the ester to yield the final product.

G cluster_0 Pathway A Workflow A Start: (S)-Piperazine-2-carboxylic acid B 1. Esterification (e.g., MeOH, SOCl₂) A->B C 2. N1-Boc Protection (Boc)₂O B->C D 3. N4-Methylation (Formaldehyde, HCOOH) C->D E 4. Hydrolysis & Deprotection (aq. HCl) D->E F Product: (S)-4-Methylpiperazine-2-carboxylic acid E->F

Caption: Workflow for the N-methylation pathway.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-1-Boc-piperazine-2-carboxylic acid methyl ester

  • Rationale: The carboxylic acid is first esterified to prevent interference with the subsequent Boc-protection step. The N1-amine is more sterically accessible and generally more nucleophilic than the N4-amine (in the case of alkyl substitution at C2), allowing for a degree of selective protection.

  • Suspend (S)-Piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in methanol (10 vol).

  • Cool the mixture to 0°C and add thionyl chloride (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the mixture and concentrate under reduced pressure to obtain the crude methyl ester dihydrochloride.

  • Dissolve the crude ester in methanol (10 vol) and add triethylamine (3.0 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture and partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N1-Boc protected intermediate, which can be purified by column chromatography[3][4][5].

Step 2: N4-Methylation via Eschweiler-Clarke Reaction

  • Rationale: The Eschweiler-Clarke reaction is a classic and highly effective method for methylating amines. It uses formic acid and formaldehyde as the source of the methyl group and avoids the use of expensive or hazardous alkylating agents like methyl iodide[6]. The N1-Boc group is stable under these reductive amination conditions.

  • To a solution of (S)-1-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq) in formic acid (5 vol), add aqueous formaldehyde (37 wt. %, 3.0 eq).

  • Heat the reaction mixture to 90-100°C for 6 hours. Carbon dioxide evolution will be observed.

  • Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate until the pH is ~9.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (S)-1-Boc-4-methyl-piperazine-2-carboxylic acid methyl ester.

Step 3: Deprotection and Hydrolysis

  • Rationale: A strong acid, such as hydrochloric acid, is used to simultaneously cleave the acid-labile Boc protecting group and hydrolyze the methyl ester to the final carboxylic acid.

  • Dissolve the crude product from the previous step in 6M hydrochloric acid (10 vol).

  • Heat the mixture to reflux (approx. 100°C) for 4-6 hours[7].

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the solution and concentrate under reduced pressure to obtain the crude product as its dihydrochloride salt.

  • The product can be purified by recrystallization from a solvent system such as ethanol/ethyl acetate.

Pathway B: Asymmetric Hydrogenation of a Pyrazine Precursor

This pathway represents a more convergent and elegant approach where the chiral center is established during the formation of the piperazine ring. Asymmetric hydrogenation of a substituted pyrazine using a chiral transition metal catalyst is a powerful method for achieving high enantioselectivity[7][8].

Workflow Overview
  • Substrate Preparation: Esterification or amidation of 2-pyrazinecarboxylic acid.

  • Asymmetric Hydrogenation: Reduction of the pyrazine ring to a chiral piperazine using a chiral catalyst (e.g., Rhodium-based).

  • N-Methylation: Introduction of the methyl group at the N4 position.

  • Hydrolysis: Conversion of the ester or amide to the final carboxylic acid.

G cluster_1 Pathway B Workflow A Start: 2-Pyrazinecarboxylic acid B 1. Esterification (e.g., t-BuOH, (Boc)₂O) A->B C 2. Asymmetric Hydrogenation (H₂, Chiral Rh Catalyst) B->C D 3. N-Methylation (e.g., HCHO, NaBH(OAc)₃) C->D E 4. Deprotection/Hydrolysis (TFA or HCl) D->E F Product: (S)-4-Methylpiperazine-2-carboxylic acid E->F

Caption: Workflow for the asymmetric hydrogenation pathway.

Detailed Experimental Protocol

Step 1: Preparation of tert-Butyl Pyrazine-2-carboxylate

  • Rationale: The tert-butyl ester is often used as the substrate for hydrogenation. It can be conveniently hydrolyzed under acidic conditions in the final step, often concurrently with N-Boc deprotection if used[7].

  • Suspend 2-pyrazinecarboxylic acid (1.0 eq) in tetrahydrofuran (THF, 10 vol).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Concentrate the mixture and purify by column chromatography to obtain the tert-butyl ester.

Step 2: Asymmetric Hydrogenation

  • Rationale: This is the key stereochemistry-defining step. An optically active rhodium complex is used to catalyze the addition of hydrogen across the pyrazine ring, creating the desired enantiomer with high fidelity. Reaction conditions are critical for success[8].

  • In a high-pressure autoclave, dissolve tert-butyl pyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as methanol (20 vol).

  • Add a chiral rhodium catalyst, for example, [Rh(COD)₂]BF₄ complexed with a chiral phosphine ligand like (R,R)-Me-BPE (0.01 eq).

  • Purge the autoclave with nitrogen, then pressurize with hydrogen gas to 50 bar.

  • Heat the reaction to 50-60°C and stir for 24 hours[7].

  • Cool the reactor, vent the hydrogen, and concentrate the solvent to obtain the crude tert-butyl (S)-piperazine-2-carboxylate.

Step 3 & 4: Reductive Amination and Final Hydrolysis

  • Rationale: Reductive amination with formaldehyde and a mild reducing agent like sodium triacetoxyborohydride provides a gentle method for N-methylation. A final strong acid treatment removes the tert-butyl ester to yield the product.

  • Dissolve the crude piperazine ester (1.0 eq) in dichloromethane (10 vol).

  • Add aqueous formaldehyde (37 wt. %, 1.2 eq) followed by sodium triacetoxyborohydride (1.5 eq) in portions.

  • Stir at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and separate the layers.

  • Dry the organic layer, concentrate, and dissolve the residue in 32% hydrochloric acid[7].

  • Heat the solution at 100°C for 2 hours to hydrolyze the ester[7].

  • Cool the mixture to 0°C to precipitate the product as the hydrochloride salt, which can be collected by filtration.

Comparative Analysis of Synthesis Pathways

FeaturePathway A: N-MethylationPathway B: Asymmetric Hydrogenation
Stereocontrol Relies on the chirality of the starting material. No risk of racemization under standard conditions.Established during the key hydrogenation step. High enantiomeric excess (>95% ee) is achievable but catalyst-dependent.
Starting Materials Requires chiral piperazine-2-carboxylic acid, which can be expensive.Starts from inexpensive, achiral 2-pyrazinecarboxylic acid.
Reagents & Cost Uses standard laboratory reagents (Boc₂O, HCHO). Overall cost is tied to the chiral starting material.Requires an expensive chiral rhodium catalyst and high-pressure hydrogenation equipment.
Scalability Highly scalable. The reactions (protection, methylation, deprotection) are robust industrial processes.Scalability can be challenging due to the cost of the catalyst and the need for specialized high-pressure reactors.
Number of Steps Typically 3-4 steps from the protected piperazine intermediate.Typically 3-4 steps from pyrazinecarboxylic acid.
Key Advantage Predictable and reliable stereochemical outcome.Creates chirality from an achiral source, offering flexibility.
Key Disadvantage Dependent on the availability and cost of the chiral precursor.High initial investment in catalyst and equipment; requires careful optimization.

Conclusion and Future Directions

Both N-methylation of a chiral precursor and asymmetric hydrogenation of a pyrazine derivative represent viable and robust strategies for the synthesis of this compound. The choice between them often depends on the specific needs of the research or development program, balancing factors like the cost of starting materials, available equipment, and desired scale.

Pathway A is often preferred for smaller-scale laboratory synthesis where the cost of the chiral starting material is manageable. Pathway B, while requiring more initial investment and optimization, is a powerful approach for large-scale manufacturing where the cost of the starting material becomes a dominant factor.

Emerging research continues to refine these processes. The development of more active and cost-effective non-precious metal catalysts for asymmetric hydrogenation could significantly enhance the appeal of Pathway B. Furthermore, novel C-H functionalization techniques using photoredox catalysis may one day provide even more direct and efficient routes to functionalized piperazines, further expanding the synthetic chemist's toolkit[9].

References

Enantioselective synthesis of 4-Methylpiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enantioselective Synthesis of 4-Methylpiperazine-2-carboxylic Acid

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. As a constrained cyclic amino acid derivative, its stereochemically defined scaffold is incorporated into a multitude of pharmacologically active agents, influencing their potency, selectivity, and pharmacokinetic profiles.[1][2][3] The piperazine motif itself is recognized as a "privileged structure," frequently appearing in top-selling pharmaceuticals.[1][2] Consequently, the development of robust, scalable, and efficient methods for the enantioselective synthesis of this compound is of paramount importance to the drug development industry. This guide provides a comprehensive overview of the core strategies employed to access enantiopure this compound, with a focus on asymmetric hydrogenation, catalytic asymmetric alkylation, and enzymatic resolution. Each section delves into the mechanistic rationale, provides field-proven protocols, and presents key performance data to inform synthetic route selection.

Strategic Overview: Pathways to Enantiopure Piperazines

The synthesis of chiral piperazines, particularly those with substitution at the carbon framework, presents a significant challenge due to the presence of two nitrogen atoms which can complicate reactivity and catalysis.[2] The primary goal is to control the stereochemistry at the C2 position. The main enantioselective strategies can be broadly categorized as follows:

  • Asymmetric Hydrogenation: Creation of the chiral center and the piperazine ring simultaneously through the hydrogenation of a prochiral pyrazine precursor using a chiral catalyst.

  • Catalytic Asymmetric Alkylation: Construction of the chiral C2 center on a pre-formed piperazine or piperazinone ring via enantioselective alkylation.

  • Enzymatic and Biocatalytic Methods: Utilization of enzymes for the kinetic resolution of a racemic mixture or for direct asymmetric synthesis.

  • Chiral Pool Synthesis: Employing naturally occurring chiral molecules, such as amino acids, as starting materials to build the target molecule.

The logical flow for selecting a synthetic strategy is outlined below.

G cluster_details Key Considerations Start Objective: Enantioselective Synthesis of This compound Decision1 Is a suitable pyrazine precursor available? Start->Decision1 Strategy1 Asymmetric Hydrogenation C1 High atom economy Requires specific catalysts Strategy1->C1 Details Strategy2 Asymmetric Alkylation C2 Builds complexity on a simpler core Strategy2->C2 Details Strategy3 Enzymatic Resolution C3 High enantiopurity Mild conditions Strategy3->C3 Details Strategy4 Chiral Pool Synthesis C4 Predictable stereochemistry Longer route Strategy4->C4 Details Decision1->Strategy1 Yes Decision2 Is direct C-H functionalization or alkylation desired? Decision1->Decision2 No Decision2->Strategy2 Yes Decision3 Is resolution of a racemate an acceptable strategy (max 50% yield)? Decision2->Decision3 No Decision3->Strategy3 Yes Decision4 Is a multi-step synthesis from a chiral starting material feasible? Decision3->Decision4 No Decision4->Strategy4 Yes

Caption: Decision workflow for selecting a synthetic strategy.

Asymmetric Hydrogenation of Pyrazine Derivatives

This is one of the most direct and industrially relevant methods for producing optically active piperazine-2-carboxylic acid derivatives.[4] The strategy involves the stereoselective reduction of a corresponding pyrazinecarboxylic acid derivative using hydrogen gas in the presence of a chiral transition metal catalyst.

Rationale and Mechanism

The core of this method is the coordination of the prochiral pyrazine substrate to a chiral metal complex, typically based on rhodium or iridium.[4][5] The chiral ligands on the metal create a chiral environment, forcing the hydrogen to add to one face of the pyrazine ring preferentially, thereby establishing the stereocenter at the C2 position with high enantiomeric excess (ee). The reaction proceeds via the reduction of the two C=N double bonds within the pyrazine ring.

G Substrate Pyrazine-2-carboxylic Acid Derivative Reaction Asymmetric Hydrogenation Substrate->Reaction Product (R/S)-4-Methylpiperazine-2- carboxylic Acid Derivative Catalyst Chiral Rhodium Complex [Rh(COD)Cl]2 + Chiral Ligand Catalyst->Reaction Catalyzes H2 H2 (Hydrogen Gas) H2->Reaction Reaction->Product

Caption: Overall scheme for asymmetric hydrogenation.

Key Experimental Parameters

Success in this reaction is highly dependent on the choice of catalyst, solvent, pressure, and temperature.

ParameterTypical Range/ValueRationale
Catalyst Optically active rhodium complexesProvides the chiral environment for stereoselective hydrogenation.[4][6]
Substrate Pyrazinecarboxylic acid amides or estersThe substituent influences solubility and reactivity. Tert-butyl amides are often preferred.[4]
Hydrogen Pressure 1 to 200 barHigher pressure often increases reaction rate but must be optimized for selectivity.[6]
Temperature 20°C to 200°CAffects reaction kinetics and catalyst stability. Optimization is crucial.[6]
Solvent Methanol, Toluene, Ethyl AcetateSolvent choice can impact catalyst solubility, activity, and enantioselectivity.[6]
Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative example based on methodologies described in the literature.[4][6]

  • Catalyst Preparation: In a glovebox, a pressure-resistant autoclave is charged with the chiral rhodium precursor (e.g., [Rh(COD)2]BF4) and the appropriate chiral phosphine ligand (e.g., a derivative of JOSIPHOS or MeO-BIPHEP) in a degassed solvent like methanol. The mixture is stirred to form the active catalyst.

  • Reaction Setup: To the autoclave containing the catalyst solution, the N-methylated pyrazine-2-carboxylic acid ester or amide substrate is added.

  • Hydrogenation: The autoclave is sealed, removed from the glovebox, and purged several times with nitrogen followed by hydrogen. It is then pressurized with hydrogen to the desired pressure (e.g., 50 bar).

  • Reaction Execution: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 60°C) for a specified time (e.g., 12-24 hours). Reaction progress is monitored by HPLC or GC.

  • Work-up and Isolation: Upon completion, the autoclave is cooled and carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography or crystallization to yield the enantiomerically enriched N-methylpiperazine-2-carboxylic acid derivative.

  • Deprotection: If the product is an ester, it is hydrolyzed (e.g., using LiOH in THF/water) to afford the final carboxylic acid.

Catalytic Asymmetric Allylic Alkylation

An alternative and powerful strategy involves the enantioselective formation of a C-C bond at the α-position of a piperazin-2-one precursor. The Stoltz group has developed a notable palladium-catalyzed decarboxylative allylic alkylation that provides access to α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the desired piperazines.[7][8]

Rationale and Mechanism

This method utilizes a differentially N-protected piperazin-2-one substrate that can be deprotonated to form an enolate. A chiral palladium catalyst facilitates the enantioselective alkylation of this enolate. The key is the formation of a chiral Pd-enolate complex which then reacts with an allylic electrophile. The chiral ligand on the palladium atom dictates the facial selectivity of the alkylation, leading to high enantiopurity.[8] This approach is particularly valuable for creating more complex, α-tertiary substituted piperazines.[7]

G rac-Piperazinone { Racemic Piperazinone-enolate Precursor | N-PG1, N-PG2} Enolate_Attack Enantioselective Attack of Enolate rac-Piperazinone->Enolate_Attack Pd(0)/L Pd(0) + Chiral Ligand (L) Chiral_Pd_Complex { Chiral Pd(II)-Allyl Complex} Chiral_Pd_Complex->Enolate_Attack Product_Piperazinone { Enantioenriched α-Allyl-Piperazinone} Enolate_Attack->Product_Piperazinone Reduction Reduction (e.g., LiAlH4) Product_Piperazinone->Reduction Final_Product { Chiral α-Allyl-Piperazine} Reduction->Final_Product Pd(0)/L* Pd(0)/L* Pd(0)/L*->Chiral_Pd_Complex + Allyl Carbonate

Caption: Catalytic cycle for asymmetric allylic alkylation.

Experimental Protocol: Pd-Catalyzed Asymmetric Alkylation

This protocol is adapted from the work of Stoltz et al.[8]

  • Substrate Synthesis: Prepare the requisite N(1), N(4)-diprotected piperazin-2-one starting material. Protection groups must be chosen carefully to allow for selective deprotection later; for example, N(1)-Boc and N(4)-Bn.[8]

  • Reaction Setup: In a glovebox, a vial is charged with the piperazin-2-one substrate, a palladium precursor (e.g., Pd2(dba)3), and a chiral phosphine ligand (e.g., a PHOX-type ligand).

  • Alkylation: The vial is sealed, removed from the glovebox, and the desired allylic alkylating agent (e.g., allyl methyl carbonate) and a suitable solvent (e.g., toluene) are added via syringe.

  • Reaction Execution: The mixture is stirred at a specific temperature (e.g., room temperature or slightly elevated) until the reaction is complete as determined by TLC or LC-MS analysis.

  • Purification: The reaction mixture is concentrated and the product is purified by flash column chromatography to yield the enantioenriched α-allylated piperazin-2-one.

  • Reduction and N-Methylation: The purified piperazin-2-one is reduced to the piperazine using a strong reducing agent like LiAlH4. Subsequent reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) installs the N4-methyl group to yield the final product.

Representative Data

The palladium-catalyzed alkylation method consistently delivers high enantioselectivity across various substrates.

N(4)-Protecting GroupYield (%)ee (%)Reference
Benzyl (Bn)9090[8]
p-Methoxybenzyl (PMB)8891[8]
Allyl8588[8]

Enzymatic and Biocatalytic Strategies

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[9] For the synthesis of chiral piperazine-2-carboxylic acid, enzymatic kinetic resolution is a well-established technique.[10]

Rationale and Mechanism

Kinetic resolution involves the use of an enzyme that selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase or protease can selectively hydrolyze one enantiomer of a racemic ester of N-protected piperazine-2-carboxylic acid. This allows for the separation of the unreacted, enantiopure ester from the hydrolyzed, enantiopure acid. While the maximum theoretical yield for the desired enantiomer is 50%, the exceptional enantioselectivity often justifies this approach.[10] More advanced methods may use engineered transaminases to convert a ketone precursor directly into the chiral amine.[9][11]

G Racemate Racemic (R/S)-Ester Substrate Reaction Enzymatic Hydrolysis Racemate->Reaction Enzyme Enzyme (e.g., Lipase, Alcalase) Enzyme->Reaction Selectively Reacts with (S)-Ester Product_S (S)-Carboxylic Acid Reaction->Product_S Product_R Unreacted (R)-Ester Reaction->Product_R Separation Separation (e.g., Extraction) Product_S->Separation Product_R->Separation

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol: Enzymatic Resolution

This protocol is based on the kinetic resolution of a piperazine-2-carboxylate ester.[10]

  • Substrate Preparation: Synthesize the racemic methyl or ethyl ester of N-Boc-4-methylpiperazine-2-carboxylic acid.

  • Reaction Setup: The racemic ester is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.5) or a biphasic system containing an organic solvent.

  • Enzymatic Reaction: The enzyme (e.g., Alcalase) is added to the solution, and the mixture is gently stirred at a controlled temperature (e.g., 30-40°C). The pH may need to be maintained by the addition of a dilute base to neutralize the acid being formed.

  • Monitoring: The reaction is monitored by chiral HPLC to track the conversion and the enantiomeric excess of both the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to maximize the ee of both products.

  • Work-up and Separation: Once the desired conversion is reached, the enzyme is removed (e.g., by filtration). The pH of the aqueous solution is adjusted to separate the acid and the ester. For example, extraction with an organic solvent at a neutral or slightly basic pH will remove the unreacted ester, while subsequent acidification of the aqueous layer followed by extraction will isolate the carboxylic acid product.

  • Final Processing: The isolated enantiopure ester can be hydrolyzed to the corresponding acid if needed.

Conclusion and Outlook

The enantioselective synthesis of this compound can be achieved through several robust and effective strategies.

  • Asymmetric hydrogenation stands out for its high atom economy and potential for large-scale industrial application, provided a suitable pyrazine precursor is available.[4][6]

  • Catalytic asymmetric alkylation offers excellent versatility, especially for creating more complex derivatives with α-tertiary stereocenters, which are of growing interest in drug discovery.[7][8]

  • Enzymatic methods provide unparalleled selectivity under mild, environmentally friendly conditions, making them an attractive option when high enantiopurity is the primary driver and a 50% theoretical yield is acceptable.[10][11]

The choice of the optimal synthetic route will depend on factors such as the required scale, cost of goods, availability of starting materials and catalysts, and the desired structural complexity of the final molecule. Future research will likely focus on developing more efficient and cost-effective catalysts, expanding the scope of biocatalytic transformations, and applying novel C-H functionalization techniques to streamline these critical synthetic pathways.[2]

References

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  • Zhou, J. Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. Longdom Publishing, 2014.
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  • The asymmetric synthesis of (S)‐piperazine‐2‐carboxylic acid amide 20 developed by Rossen et al.
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  • This compound. Benchchem.
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  • Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts.
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  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
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  • Warshawsky, A. M., et al. Synthesis of N,N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid.
  • N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. Benchchem.
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  • Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. Wiley Online Library.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz

Sources

Physical and chemical properties of 4-Methylpiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methylpiperazine-2-carboxylic Acid: Properties, Analysis, and Applications

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold". Its unique six-membered heterocyclic structure, containing two nitrogen atoms at opposing positions, provides a versatile framework that can be readily modified to interact with a wide array of biological targets. These nitrogen atoms can act as hydrogen bond acceptors and donors, which often enhances water solubility and bioavailability—crucial properties for drug candidates.[1] The structural rigidity and polar surface area offered by the piperazine ring contribute to improved target affinity and specificity.[1] Consequently, piperazine derivatives have been successfully incorporated into drugs with a vast range of pharmacological activities.[1]

This guide focuses on a specific, valuable derivative: This compound . The presence of a carboxylic acid group at the 2-position and a methyl group at the 4-position offers distinct points for chemical modification and influences the molecule's overall physicochemical profile.[1] This compound, particularly its chiral enantiomers, serves as a critical building block in the synthesis of complex, biologically active molecules, making a thorough understanding of its properties essential for researchers in drug discovery and development.[1][2]

Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its fundamental structural and physical characteristics. These properties dictate its behavior in both chemical reactions and biological systems.

Chemical Structure and Identifiers
  • IUPAC Name: this compound[3]

  • CAS Number: 721876-16-0[3][4]

  • Molecular Formula: C₆H₁₂N₂O₂[3]

  • 2D and 3D Structures:

2D Structure3D Conformer


Source: PubChem CID 6420903[3]Source: PubChem CID 6420903[3]
Tabulated Physicochemical Data

The following tables summarize key computed and (where available) experimental properties. Computed values provide excellent estimates for guiding experimental design, particularly in the early stages of research.

PropertyValueSource
Molecular Weight 144.17 g/mol PubChem[3]
Exact Mass 144.089877630 DaPubChem[3]
Polar Surface Area 52.6 ŲPubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]
Rotatable Bond Count 1PubChem[3]
Complexity 138PubChem[3]
XLogP3 (Lipophilicity) -3.0PubChem[3]

Predicted properties for the related N-Boc protected structure (4-Boc-piperazine-2-carboxylic acid) provide further insight:

PropertyValueSource
Boiling Point 371.8±37.0 °CProtheragen[5]
pKa (Carboxylic Acid) 2.20±0.20Protheragen[5]
Melting Point 231-239 °CProtheragen[5]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of chiral piperazine carboxylic acids is a topic of significant interest. A common and effective strategy involves the asymmetric hydrogenation of a corresponding pyrazinecarboxylic acid derivative. This method utilizes chiral catalysts, such as optically active rhodium complexes, to achieve high enantiomeric excess.[2]

The general workflow can be visualized as follows:

Synthesis_Workflow Start Pyrazine Precursor Step1 Asymmetric Hydrogenation Start->Step1 Chiral Catalyst (e.g., Rh-complex) H2 Pressure (1-200 bar) Solvent (e.g., Methanol) Step2 Purification Step1->Step2 End (R)- or (S)-4-Methylpiperazine- 2-carboxylic acid Step2->End Chromatography or Crystallization

Caption: Generalized workflow for asymmetric synthesis.

This process often requires careful optimization of temperature (20°C to 200°C), hydrogen pressure, and solvent choice to maximize yield and stereoselectivity.[2] Alternative routes may involve multi-step sequences with protection-deprotection strategies for the amine functional groups.[2]

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional groups:

  • Carboxylic Acid (-COOH): This group is acidic and readily undergoes deprotonation to form a carboxylate salt. It is a key handle for forming amide bonds through coupling reactions with amines, a fundamental transformation in peptide synthesis and drug development.[1][6]

  • Secondary Amine (N-H): The nitrogen at the 1-position is a nucleophile and a base. It can be alkylated, acylated, or used in other coupling reactions. Its basicity is a key determinant of the molecule's overall pKa profile.

  • Tertiary Amine (-N-CH₃): The methylated nitrogen at the 4-position is also basic, but less nucleophilic than the secondary amine due to steric hindrance. It contributes significantly to the molecule's aqueous solubility and overall basicity.

The interplay between these groups defines the molecule's utility as a versatile chemical building block.

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the structure and purity of synthesized molecules. FT-IR and NMR are complementary techniques that provide a detailed picture of the molecular architecture.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show several characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹. This is one of the most identifiable features of a carboxylic acid.[8]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹. The exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer.[8]

  • N-H Stretch (Secondary Amine): A moderate absorption band typically appearing around 3300-3500 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -COOH Proton: A highly deshielded singlet, typically appearing far downfield around 12 δ. Its chemical shift is sensitive to solvent and concentration.[8]

    • Piperazine Ring Protons: A series of complex multiplets in the aliphatic region (approx. 2.5-4.0 δ).

    • -N-CH₃ Protons: A singlet in the upfield region (approx. 2.2-2.8 δ), integrating to three protons.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A resonance in the downfield region, typically between 165-185 δ.[8]

    • Piperazine Ring Carbons: Resonances in the range of 40-60 δ.

    • -N-CH₃ Carbon: An upfield resonance around 45 δ.

Key Physicochemical Properties in Drug Development

Optimizing properties such as solubility, lipophilicity, and ionization is central to designing effective oral drugs.[9] These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Properties_Influence cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Outcomes (ADME) Compound 4-Methylpiperazine- 2-carboxylic acid pKa pKa (Ionization State) Compound->pKa LogP LogP / LogD (Lipophilicity) Compound->LogP Solubility Aqueous Solubility Compound->Solubility Absorption Absorption pKa->Absorption Excretion Excretion pKa->Excretion LogP->Absorption Distribution Distribution LogP->Distribution Metabolism Metabolism LogP->Metabolism Solubility->Absorption

Caption: Interrelation of structure, properties, and pharmacokinetics.

Ionization Constant (pKa)

The pKa values determine the charge state of a molecule at a given pH. For this compound, three ionizable groups exist: the carboxylic acid and the two piperazine nitrogens. Based on data for similar structures, the expected pKa values are:

  • pKa₁ (Carboxylic Acid): ~2-3

  • pKa₂ (Tertiary Amine Proton): ~5-6

  • pKa₃ (Secondary Amine Proton): ~9-10[10]

This zwitterionic potential profoundly impacts solubility and membrane permeability.

Protocol: pKa Determination by Potentiometric Titration

This is a standard, reliable method for measuring ionization constants.[10][11]

  • Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a micro-burette.

  • Acidic Titration: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Basic Titration: In a separate experiment, titrate an identical sample with a standardized strong acid (e.g., 0.1 M HCl) to determine the amine pKa values.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used for precise calculation.

Lipophilicity (LogP / LogD)

Lipophilicity measures a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a critical predictor of membrane permeability and metabolic clearance.[9]

  • LogP: The partition coefficient of the neutral species.

  • LogD: The distribution coefficient at a specific pH (e.g., 7.4), which accounts for all ionic species.

The computed XLogP3 of -3.0 for the neutral form of this compound indicates it is highly hydrophilic.[3] This is expected due to the multiple polar, ionizable groups.

Aqueous Solubility

High aqueous solubility is often desirable for oral drug candidates to ensure sufficient concentration for absorption. The zwitterionic nature of this compound suggests it will have reasonable solubility in aqueous media, though this is highly pH-dependent.

Protocol: Solubility Determination by Shake-Flask Method

This is the gold-standard method for measuring thermodynamic solubility.[12]

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Conclusion

This compound is a powerful and versatile building block for drug discovery. Its well-defined structure, featuring multiple points for chemical modification and a favorable hydrophilic profile, makes it an attractive scaffold for developing novel therapeutics. A comprehensive understanding of its physical and chemical properties, from spectroscopic signatures to ADME-relevant parameters like pKa and solubility, is paramount for its effective application. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to leverage this valuable intermediate in their synthetic and medicinal chemistry programs.

References

[3] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6420903, this compound. Retrieved from [Link].

[11] Di, L., & Kerns, E. H. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences, 59(12), 2229-2240. Available at: [Link].

[13] Agami, C., et al. (2001). A method for synthesizing (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester. European Journal of Organic Chemistry, 2001(12), 2385-2393. Referenced in Google Patents: .

[14] Judson, R. S., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(15), 9066-9076. Available at: [Link].

[15] Google Patents. (2014). Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. CN103524401A. Retrieved from .

[16] Google Patents. (2013). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. CN102887854B. Retrieved from .

[17] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4478243, 4-Methylpiperidine-2-carboxylic acid. Retrieved from [Link].

[18] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5175855, 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid. Retrieved from [Link].

[9] Leach, A. G., et al. (2023). Physicochemical Properties. In An Introduction to Medicinal Chemistry (7th ed.). Royal Society of Chemistry. Retrieved from [Link].

[19] NINGBO INNO PHARMCHEM CO.,LTD. The Role of S-Piperazine-2-Carboxylic Acid as a Pharmaceutical Intermediate. Retrieved from [Link].

[20] Qiyan. 1,4-Bis-Boc-piperazine-2-carboxylic acid. Retrieved from [Link].

[21] Badiei, A., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 59-67. Available at: [Link].

[10] Bishnoi, S., & Rochelle, G. T. (2000). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 45(3), 450-452. Available at: [Link].

[22] Ghaffar, K. A., et al. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA. bioRxiv. Retrieved from [Link].

[5] Protheragen. 4-Boc-piperazine-2-carboxylic acid. Retrieved from [Link].

[12] Ishikawa, M., & Hashimoto, Y. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 50(24), 5859-5867. Available at: [Link].

[8] LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].

[23] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11321572, 1-Boc-4-Methylpiperidine. Retrieved from [Link].

[24] CP Lab Safety. (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester-hcl. Retrieved from [Link].

[25] Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link].

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An In-Depth Technical Guide to the Structural Analogs of 4-Methylpiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperazine Scaffold and the Rise of a Chiral Building Block

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in hundreds of FDA-approved drugs.[1][2] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposing positions, provides a unique combination of structural rigidity and conformational flexibility. These nitrogen atoms act as key hydrogen bond acceptors and donors, which can enhance aqueous solubility and bioavailability—critical properties for any successful drug candidate.[3]

Within this important class of compounds, 4-Methylpiperazine-2-carboxylic acid emerges as a particularly valuable chiral building block for the synthesis of complex therapeutic agents. Its structure is deceptively simple yet remarkably versatile:

  • The Carboxylic Acid (C2): This functional group provides a robust handle for synthetic modification, most commonly forming stable amide bonds, a ubiquitous linkage in biologically active molecules.[4]

  • The N4-Methyl Group: This small alkyl group subtly influences the basicity (pKa) and lipophilicity of the molecule, which can have profound effects on its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

  • The Chiral Center (C2): The stereochemistry at the C2 position is of paramount importance. The specific three-dimensional arrangement—most notably the (R)-enantiomer—can dictate target engagement, leading to enhanced potency and reduced off-target effects.[5]

This guide provides a technical exploration of the structural analogs of this compound, delving into synthetic strategies, structure-activity relationships (SAR), and applications in drug discovery, with a focus on providing actionable protocols and a deep understanding of the chemical principles at play.

Part 1: The Core Scaffold - Synthesis and Properties

A reliable and stereoselective synthesis of the core scaffold is the essential first step in any analog development program. The chirality of this compound necessitates asymmetric synthesis to avoid costly and often inefficient chiral resolutions at later stages.

Asymmetric Synthesis of (R)-4-Methylpiperazine-2-carboxylic Acid

One of the most effective methods for establishing the desired stereocenter is the asymmetric hydrogenation of a pyrazinecarboxylic acid derivative. This reaction utilizes a chiral catalyst, typically an optically active rhodium complex, to direct the addition of hydrogen across the double bonds of the pyrazine ring, yielding the desired piperazine enantiomer with high fidelity.[6]

G cluster_start Starting Material cluster_process Process cluster_end Product cluster_catalyst Key Reagents A Pyrazine-2-carboxylic Acid Derivative B Asymmetric Hydrogenation A->B Substrate C (R)-Piperazine-2-carboxylic Acid Derivative B->C High Enantiomeric Excess (>90% ee) D H₂ Gas (1-200 bar) D->B E Chiral Rhodium Catalyst (e.g., Rh-(R)-BINAP) E->B G A Piperazine Core B Homopiperazine (Ring Expansion) A->B Bioisostere C Diazaspiro[3.3]heptane (Spirocyclic Rigidity) A->C Bioisostere D 3,8-Diazabicyclo[3.2.1]octane (Fused Bicyclic Constraint) A->D Bioisostere G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE Enzyme ACh_synapse->AChE Hydrolysis Receptor ACh Receptor ACh_synapse->Receptor Binding Inhibitor Piperazine Analog (AChE Inhibitor) Inhibitor->AChE Blockade Signal Signal Propagation Receptor->Signal

Sources

The Ascendant Role of 4-Methylpiperazine-2-carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique structural and physicochemical properties, including the ability to modulate aqueous solubility and bioavailability, have cemented its presence in a multitude of FDA-approved drugs.[1] Within this esteemed class of compounds, derivatives of 4-Methylpiperazine-2-carboxylic acid are emerging as particularly versatile building blocks for the synthesis of novel therapeutic agents. The strategic placement of a methyl group at the N4 position and a carboxylic acid at the C2 position provides a chiral center and distinct points for chemical modification, allowing for the fine-tuning of pharmacological activity. This guide offers an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of these promising derivatives, providing a vital resource for researchers engaged in the pursuit of next-generation therapeutics.

I. Synthetic Strategies for Chiral this compound and its Derivatives

The therapeutic efficacy of this compound derivatives is often intrinsically linked to their stereochemistry. Consequently, the development of robust and efficient methods for the synthesis of enantiopure forms of the core scaffold is of paramount importance.

A. Asymmetric Synthesis and Resolution

Several strategies have been successfully employed to obtain the desired enantiomers of piperazine-2-carboxylic acid and its N-substituted analogs.

  • Asymmetric Hydrogenation: A common and scalable approach involves the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives.[2] This method typically utilizes optically active rhodium complexes as catalysts to achieve high enantiomeric excess. The reaction conditions, including temperature (ranging from 20°C to 200°C) and hydrogen pressure (1 to 200 bar), can be optimized to maximize yield and stereoselectivity.[2]

  • Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative for resolving racemic mixtures. Enzymes such as alcalase have been used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to yield the enantiomerically pure (S)-piperazine-2-carboxylic acid.[3] This method leverages the stereospecificity of the enzyme to selectively hydrolyze one enantiomer, allowing for the separation of the desired stereoisomer.

B. General Amide Coupling Protocol

The carboxylic acid moiety of this compound serves as a convenient handle for the synthesis of a wide array of amide derivatives. A general protocol for this transformation is outlined below:

Protocol 1: Amide Coupling of this compound

  • Acid Activation: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as propylphosphonic anhydride (T3P).

  • Amine Addition: To the activated acid, add the desired primary or secondary amine.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. The crude product can be purified by column chromatography to yield the desired amide derivative.

G cluster_synthesis General Synthetic Workflow Start This compound Activation Acid Activation (e.g., T3P) Start->Activation Step 1 Coupling Amide Coupling (Amine Addition) Activation->Coupling Step 2 Purification Purification (Chromatography) Coupling->Purification Step 3 Product Amide Derivative Purification->Product Final Product

Caption: General workflow for the synthesis of 4-Methylpiperazine-2-carboxamide derivatives.

II. Diverse Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.

A. Anticancer Activity

The piperazine scaffold is a common feature in many approved anticancer drugs, and derivatives of this compound are no exception. These compounds have shown promise in targeting various cancer cell lines.

Table 1: Anticancer Activity of Selected 4-Methylpiperazine Derivatives

Compound IDCell LineIC50 (µM)Reference
A-11 A-549 (Lung)5.71[4]
A-11 HCT-116 (Colon)4.26[4]
A-11 MIAPaCa-2 (Pancreatic)31.36[4]
Vindoline-piperazine conjugate (3) HeLa (Cervical)9.36[5]
Vindoline-piperazine conjugate (23) MDA-MB-468 (Breast)1.00 (GI50)[5]
Vindoline-piperazine conjugate (25) HOP-92 (Lung)1.35 (GI50)[5]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

The mechanism of action for these compounds often involves the inhibition of key signaling pathways that are dysregulated in cancer. For instance, some derivatives may exhibit their anticancer effects by inhibiting Epidermal Growth Factor Receptor (EGFR).[4]

Experimental Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[6][7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value from the dose-response curve.[8]

G cluster_workflow MTT Assay Workflow Seed Seed Cells in 96-well plate Treat Treat with Compound Seed->Treat Incubate Incubate Treat->Incubate MTT Add MTT Reagent Incubate->MTT Formazan Formazan Formation MTT->Formazan Solubilize Solubilize Crystals Formazan->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

B. Neuroprotective Activity and Cholinesterase Inhibition

Derivatives of piperazine-2-carboxylic acid have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. A key strategy in managing Alzheimer's is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.

A study on 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives revealed their potential as cholinesterase inhibitors.[9] For instance, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) was identified as a selective AChE inhibitor with a Ki of 10.18 µM.[9] Further modifications, such as the conversion of the carboxylic acid to a hydroxamic acid, led to highly potent and selective BChE inhibitors. Notably, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) exhibited an exceptionally low Ki of 1.6 nM for BChE.[9]

Table 2: Anticholinesterase Activity of Piperazine-2-carboxylic Acid Derivatives

Compound IDTargetKiReference
4c AChE10.18 ± 1.00 µM[9]
7b BChE1.6 ± 0.08 nM[9]
Donepezil BChE12.5 ± 2.6 µM[9]
Tacrine BChE17.3 ± 2.3 nM[9]

Ki: Inhibition constant.

Experimental Protocol 3: Ellman's Assay for Cholinesterase Activity

Ellman's assay is a widely used method to measure cholinesterase activity.[9]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate (acetylthiocholine iodide).[10][11]

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, the test compound at various concentrations, and the enzyme (AChE or BChE).

  • Initiation: Start the reaction by adding the substrate to the wells.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow-colored 5-thio-2-nitrobenzoate anion, which is produced upon the reaction of DTNB with thiocholine (a product of substrate hydrolysis).[3][10]

  • Data Analysis: Calculate the rate of reaction and determine the inhibitory activity of the test compound.

G cluster_pathway Cholinesterase Inhibition Pathway ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline Choline + Acetate AChE->Choline Inhibitor Piperazine Derivative Inhibitor->AChE Inhibition

Caption: Inhibition of acetylcholine hydrolysis by piperazine derivatives.

C. Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the development of novel anti-infective agents. Piperazine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal activities.[12]

Amide derivatives of 4-methylpiperazine have shown promising antimicrobial effects. For instance, metal complexes of 4-methylpiperazine-1-carbodithioate have displayed potent activity against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[13] One such complex, [Co(4-MPipzcdt)(phen)2]Cl, was particularly effective against E. coli and P. aeruginosa with an MIC of 16 µg/mL and against C. albicans with an MIC of <8 µg/mL.[13]

Table 3: Antimicrobial Activity of a 4-Methylpiperazine Derivative Complex

CompoundMicroorganismMIC (µg/mL)Reference
[Co(4-MPipzcdt)(phen)2]Cl E. coli16[13]
[Co(4-MPipzcdt)(phen)2]Cl P. aeruginosa16[13]
[Co(4-MPipzcdt)(phen)2]Cl C. albicans<8[13]

MIC: Minimum Inhibitory Concentration.

The antibacterial mechanism of some pyrazine-2-carboxylic acid derivatives of piperazines is thought to involve the inhibition of GlcN-6-P synthase, a key enzyme in the bacterial cell wall synthesis pathway.[3]

D. Central Nervous System (CNS) Activity

Beyond their role in neurodegenerative diseases, piperazine derivatives are known to interact with various receptors in the central nervous system, including dopamine and serotonin receptors. This suggests their potential for treating a range of neurological and psychiatric disorders. While specific studies on this compound derivatives in this context are emerging, the broader class of piperazine compounds has shown significant activity as modulators of these key neurotransmitter systems.

III. Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For this compound derivatives, several key structural features influence their pharmacological profile.

  • Chirality: The stereochemistry at the C2 position of the piperazine ring is often critical for biological activity. The (R)-enantiomer is frequently of particular interest in pharmaceutical chemistry due to its potential for enhanced efficacy and reduced off-target effects.[1]

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen, formed from the carboxylic acid, plays a significant role in determining the potency and selectivity of the compound. For example, in the case of anticholinesterase activity, the conversion of the carboxylic acid to a hydroxamic acid dramatically shifted the selectivity from AChE to BChE and significantly increased the potency.[9]

  • Substituents on the N1-Nitrogen: Modifications at the N1 position of the piperazine ring can also influence the biological activity. In the context of anticancer agents, the introduction of bulky and lipophilic groups has been shown to enhance cytotoxic effects.

IV. Conclusion and Future Directions

Derivatives of this compound represent a highly versatile and promising scaffold in medicinal chemistry. Their synthetic tractability, coupled with a diverse range of biological activities, makes them attractive candidates for the development of novel therapeutics. The demonstrated efficacy of these compounds as anticancer, neuroprotective, and antimicrobial agents underscores their potential to address significant unmet medical needs.

Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: The synthesis and biological evaluation of a wider range of derivatives with diverse substitutions at both the amide and the N1-positions of the piperazine ring will be crucial for elucidating more detailed structure-activity relationships.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the observed biological activities will facilitate the design of more potent and selective compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.

The continued exploration of this compound derivatives holds great promise for the discovery of next-generation drugs to combat a wide range of diseases.

References

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  • Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]

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  • Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG LABTECH. [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023). MDPI. [Link]

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A Technical Guide to the Pharmacological Versatility of the Piperazine-2-Carboxylic Acid Scaffold: From Synthetic Intermediate to Neurologically Active Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While 4-Methylpiperazine-2-carboxylic acid is principally recognized as a chiral synthetic intermediate, the piperazine-2-carboxylic acid scaffold it represents is a cornerstone in modern medicinal chemistry. This guide delineates the mechanistic significance of this structural motif, transitioning from its role as a versatile building block to its incorporation in highly potent and selective neurological drug candidates. We will explore the primary mechanisms of action elucidated for its derivatives, focusing on ionotropic glutamate receptor antagonism and cholinesterase inhibition. This document provides an in-depth analysis of the structure-activity relationships, supporting experimental methodologies, and the therapeutic potential of compounds derived from this privileged scaffold.

The Strategic Importance of the Piperazine-2-Carboxylic Acid Scaffold

This compound itself is not a therapeutic agent; rather, it is a valuable chiral building block for organic synthesis.[1][2][3] Its utility stems from several key structural features:

  • Piperazine Ring: A six-membered heterocycle with two nitrogen atoms at opposite positions. This ring system is considered a "privileged scaffold" in drug discovery due to its frequent appearance in FDA-approved drugs.[2][4] The two nitrogens can act as hydrogen bond acceptors and donors, which can enhance water solubility and bioavailability.[2]

  • Chiral Center: The carboxylic acid at the 2-position creates a chiral center. This is critical in modern pharmacotherapy, as specific stereoisomers (enantiomers) of a drug can have significantly different biological activities, potencies, and safety profiles.[1]

  • Dual Functionalization Points: The scaffold possesses a reactive carboxylic acid and a secondary amine (or tertiary amine in the case of the 4-methyl derivative), allowing for sequential and specific chemical modifications to explore structure-activity relationships (SAR).[2][5] The carboxylic acid is a handle for forming amide bonds, while the nitrogen atoms can be functionalized to modulate basicity and pharmacokinetic properties.[2]

These features make the scaffold an ideal starting point for creating libraries of complex molecules targeting a range of biological systems, particularly within the central nervous system (CNS).[6]

Primary Mechanism of Action: Ionotropic Glutamate Receptor Antagonism

A predominant therapeutic application for derivatives of the piperazine-carboxylic acid core is the modulation of ionotropic glutamate receptors (iGluRs), specifically NMDA and Kainate receptors. Overactivation of these receptors is implicated in numerous neurological and psychiatric disorders, including epilepsy, stroke, chronic pain, and neurodegenerative diseases like Alzheimer's.[7][8][9]

Competitive Antagonism at NMDA Receptors

N-methyl-D-aspartate receptors (NMDARs) are glutamate-gated ion channels crucial for synaptic plasticity. They are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. The glutamate binding site, which is the target for competitive antagonists, is located on the GluN2 subunit.[7][9][10]

Derivatives of piperazine-2,3-dicarboxylic acid have been shown to be potent competitive NMDAR antagonists.[7][10] They act by binding to the glutamate recognition site on the GluN2 subunit, thereby preventing the endogenous ligand, glutamate, from binding and activating the receptor. This inhibits the influx of Ca²⁺ ions through the channel, mitigating excitotoxicity.

Interestingly, specific N¹-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid exhibit selectivity for different GluN2 subunits. While typical antagonists show a potency order of GluN2A > GluN2B > GluN2C > GluN2D, certain piperazine derivatives display an unusual and therapeutically interesting improved relative affinity for GluN2C and GluN2D subunits.[7][10][11] This subunit selectivity is critical for developing drugs with targeted efficacy and reduced side effects.

NMDA_Antagonism cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Terminal Glutamate_Vesicle Glutamate Glutamate Glutamate NMDA_R NMDA Receptor (GluN2 Subunit) Ca_Channel Ion Channel NMDA_R->Ca_Channel opens Excitotoxicity Ca²+ Influx (Excitotoxicity) Ca_Channel->Excitotoxicity Glutamate->NMDA_R Binds & Activates Piperazine_Derivative Piperazine-2-COOH Derivative Piperazine_Derivative->NMDA_R Competitively Blocks

Caption: Competitive antagonism of the NMDA receptor by a piperazine derivative.

Dual Antagonism of NMDA and Kainate Receptors

Further research has revealed that some N¹-substituted piperazine-2,3-dicarboxylates are broad-spectrum iGluR antagonists, potently binding to both NMDARs and kainate receptors (KARs).[7][9] Specifically, these compounds can be selective antagonists for GluK1-containing kainate receptors.[7][9][11]

This dual-antagonist activity is significant because both receptor types are implicated in pathological conditions. A single compound capable of modulating both systems may offer a more comprehensive therapeutic effect, for instance, in controlling seizures or managing neuropathic pain.[11] Modeling studies suggest that specific amino acid residues within the receptor binding pocket, such as threonine in GluK1, are crucial for the antagonist activity of these piperazine derivatives.[9]

Secondary Mechanism of Action: Cholinesterase Inhibition

Another promising avenue for derivatives of the piperazine-2-carboxylic acid scaffold is in the treatment of Alzheimer's disease. A key strategy in symptomatic treatment is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A 2023 study detailed the synthesis and evaluation of a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as cholinesterase inhibitors.[12]

  • Mechanism: These compounds act as competitive inhibitors, binding to the catalytic and peripheral anionic sites of both AChE and BChE. This prevents acetylcholine from accessing the active site and being hydrolyzed.

  • Selectivity: The study found that modifying the carboxylic acid functional group led to different selectivity profiles. Free carboxylic acid derivatives were more selective for AChE, while converting the acid to hydroxamic acids or carboxamides resulted in potent and highly selective inhibitors of BChE.[12]

  • Potency: One derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (compound 7b), showed extraordinarily potent inhibition of BChE with a Ki value in the low nanomolar range (1.6 ± 0.08 nM), significantly superior to the reference drug donepezil.[12]

AChE_Inhibition cluster_Synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE AChE / BChE Enzyme ACh->AChE binds to Products Choline + Acetate (Inactive) AChE->Products hydrolyzes Piperazine_Derivative Piperazine-2-COOH Derivative (Inhibitor) Piperazine_Derivative->AChE Competitively Inhibits

Sources

An In-depth Technical Guide to 4-Methylpiperazine-2-carboxylic Acid: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methylpiperazine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Delving into its discovery, historical context, synthesis, and applications, this document serves as an in-depth resource on this valuable molecular scaffold.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs underscores its status as a "privileged scaffold" in drug discovery.[1] The two nitrogen atoms can act as hydrogen bond acceptors and donors, which often enhances water solubility and bioavailability—crucial properties for drug candidates.[1] The structural rigidity and polar surface area conferred by the piperazine ring contribute to improved target affinity and specificity.[1] Consequently, piperazine derivatives have been successfully incorporated into a vast range of pharmaceuticals with diverse pharmacological activities, including anticancer, antiviral, antidepressant, and antipsychotic properties.[1]

This compound represents a key functionalized derivative within this important class of compounds. The presence of a carboxylic acid group at the 2-position and a methyl group at the 4-position offers distinct points for chemical modification.[1] The carboxylic acid provides a versatile handle for forming amide bonds, a common linkage in many biologically active compounds, while the methyl group on the nitrogen can influence the compound's basicity and pharmacokinetic profile.[1]

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development.

PropertyValueSource
CAS Number 721876-16-0[2][3]
Molecular Formula C₆H₁₂N₂O₂[2]
Molecular Weight 144.17 g/mol [2]
IUPAC Name This compound[2]
Appearance White powder (predicted)[4]
Chirality Exists as enantiomers

Discovery and Historical Context

While the precise first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of piperazine and its derivatives in the 20th century. The initial interest in piperazine itself dates back to its use as an anthelmintic agent. Over the decades, the focus shifted towards the functionalization of the piperazine ring to modulate its pharmacological properties, leading to the development of a multitude of drugs.

The introduction of a carboxylic acid group onto the piperazine scaffold was a significant advancement, providing a versatile synthon for the construction of more complex molecules through techniques like peptide coupling. The further addition of a methyl group at the N4 position allowed for fine-tuning of the molecule's electronic and steric properties, influencing its basicity and how it interacts with biological targets. The development of synthetic methodologies for creating chiral piperazine-2-carboxylic acid derivatives has been particularly crucial, as the specific stereochemistry can profoundly impact the pharmacodynamics and pharmacokinetics of a potential drug, often leading to enhanced efficacy and reduced off-target effects.[1]

Synthesis and Methodologies

The synthesis of this compound and its derivatives can be approached through several strategic routes. A common and effective method for preparing the chiral enantiomers involves the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives.

General Synthetic Workflow: Asymmetric Hydrogenation

Asymmetric Hydrogenation Workflow cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Final Product Formation Pyrazine Pyrazine Derivative Carboxylation Carboxylation Pyrazine->Carboxylation e.g., Grignard reaction with CO₂ PyrazineCarboxylicAcid Pyrazine-2-carboxylic Acid Derivative Carboxylation->PyrazineCarboxylicAcid AsymmetricHydrogenation Asymmetric Hydrogenation PyrazineCarboxylicAcid->AsymmetricHydrogenation H₂, Chiral Rhodium Catalyst PiperazineCarboxylicAcid Piperazine-2-carboxylic Acid Derivative AsymmetricHydrogenation->PiperazineCarboxylicAcid N_Methylation N-Methylation PiperazineCarboxylicAcid->N_Methylation e.g., Eschweiler-Clarke reaction FinalProduct 4-Methylpiperazine-2- carboxylic Acid N_Methylation->FinalProduct

Caption: A generalized workflow for the synthesis of this compound via asymmetric hydrogenation.

Experimental Protocol: Synthesis of a this compound Derivative

The following protocol is an example of a synthetic route to a derivative, which illustrates the key chemical transformations involved.

Synthesis of 4-Methyl-1-(o-nitrophenyl)piperazine-2-carboxylic acid [2]

  • Saponification of the Ester: A solution of sodium hydroxide (6.6 g, 0.164 mole) and ethyl-4-methylpiperazine-2-carboxylate (28.2 g, 0.165 mole) in 20 mL of water and 200 mL of ethanol is refluxed for 3 hours.

  • Nucleophilic Aromatic Substitution: The resulting solution is added under a nitrogen atmosphere to a hot, stirred solution of o-nitrofluorobenzene in 300 mL of ethanol and 30 mL of water.

  • Reaction and Workup: The final solution is refluxed for 48 hours, then cooled. The precipitated yellow product is collected by filtration.

  • Isolation of Additional Product: The mother liquor is concentrated to approximately 100 mL, and the pH is adjusted to 6 to yield more product.

This particular synthesis demonstrates the reactivity of the piperazine nitrogens and the carboxylic acid group (in its ester form), which are central to the utility of these scaffolds in building more complex molecules.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of a protected derivative, such as a Boc-protected methyl ester, would be expected to show characteristic signals for the piperazine ring protons, the methyl group on the nitrogen, the protons of the protecting group, and the methyl ester. The protons on the piperazine ring typically appear as a complex series of multiplets in the aliphatic region. The N-methyl group would present as a singlet.

¹³C NMR Spectroscopy

In the carbon NMR spectrum, the carbonyl carbon of the carboxylic acid or ester would be a key downfield signal. The carbons of the piperazine ring would appear in the aliphatic region, and the N-methyl carbon would be a distinct signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group would also be present, usually between 1700 and 1730 cm⁻¹. The N-H stretch of the secondary amine in the ring and C-H stretching of the methyl and methylene groups would also be observable.

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight (144.17 g/mol ).[2] Common fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the piperazine ring.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in the design of novel therapeutic agents. Its structural features allow for the creation of molecules with improved pharmacological profiles.

Central Nervous System (CNS) Disorders

Derivatives of piperazine-2-carboxylic acid have been investigated as multi-target-directed ligands for complex neurodegenerative conditions like Alzheimer's disease. The ability to introduce specific substituents on the piperazine ring allows for the modulation of activity against various targets, such as cholinesterases.

Antiviral and Anticancer Agents

The piperazine moiety is a common feature in many antiviral and anticancer drugs. The functional handles on this compound provide a means to attach pharmacophoric groups that can interact with key biological targets in viral replication or cancer cell proliferation.

The Importance of Chirality

The chirality of this compound, particularly the (R)-enantiomer, is of significant interest in pharmaceutical chemistry. The specific three-dimensional arrangement of atoms can lead to significant differences in how a molecule binds to its biological target. This can result in one enantiomer having the desired therapeutic effect while the other is inactive or, in some cases, responsible for undesirable side effects. The ability to synthesize enantiomerically pure forms of this scaffold is therefore critical for the development of safe and effective drugs.

Future Perspectives

The versatility of the this compound scaffold ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider diversity of derivatives. The incorporation of this moiety into novel drug delivery systems and bioconjugates also represents a promising avenue for the creation of next-generation therapeutics with enhanced targeting and efficacy. As our understanding of complex diseases deepens, the ability to fine-tune the properties of drug candidates through scaffolds like this compound will remain a critical tool for drug discovery professionals.

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A Technical Guide to 4-Methylpiperazine-2-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics. This guide provides an in-depth technical overview of 4-Methylpiperazine-2-carboxylic acid, a key building block that combines the favorable pharmacokinetic properties of the N-methylpiperazine moiety with the versatile synthetic handle of a carboxylic acid. We will explore its synthesis, chemical properties, and burgeoning applications in drug development, with a particular focus on its role in the design of novel therapeutics for neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.

The Piperazine Moiety: A Foundation of Therapeutic Success

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility. This duality, coupled with its ability to engage in hydrogen bonding and its inherent basicity, contributes to the favorable physicochemical properties of many piperazine-containing drugs, including enhanced aqueous solubility and oral bioavailability.[1] The N-methylated piperazine motif, in particular, is a common feature in numerous central nervous system (CNS) active drugs, where the methyl group can influence basicity, lipophilicity, and metabolic stability, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of the molecule.[2][3]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and synthesis.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂[4]
Molecular Weight 144.17 g/mol [4]
CAS Number 721876-16-0[4]
IUPAC Name This compound[4]
SMILES CN1CCNC(C1)C(=O)O[4]

Synthesis of this compound: A Strategic Approach

While a single, standardized protocol for the synthesis of this compound is not extensively documented, a logical and efficient synthetic strategy can be devised based on established methodologies for the synthesis of piperazine-2-carboxylic acid and subsequent N-alkylation. The following proposed workflow is a convergent approach that leverages commercially available starting materials and well-understood reaction mechanisms.

Proposed Synthetic Workflow

Synthesis_Workflow start Piperazine-2-carboxylic acid N_protection N-Protection (e.g., Boc, Cbz) start->N_protection Protection of N1 N_methylation N-Methylation N_protection->N_methylation Selective methylation of N4 deprotection Deprotection N_methylation->deprotection Removal of protecting group final_product This compound deprotection->final_product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodologies

Step 1: Synthesis of Piperazine-2-carboxylic Acid

A common route to piperazine-2-carboxylic acid involves the reaction of N,N'-dibenzylethane-1,2-diamine with a suitable three-carbon building block, such as methyl 2,3-dibromopropionate, followed by debenzylation.[5]

  • Reaction: N,N'-Dibenzylethane-1,2-diamine is reacted with methyl 2,3-dibromopropionate in the presence of a base like triethylamine in a suitable solvent such as toluene.[5]

  • Work-up: The reaction mixture is typically subjected to an acidic work-up to remove excess reagents, followed by neutralization and extraction with an organic solvent.[5]

  • Debenzylation: The resulting 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester is then debenzylated, for example, through catalytic hydrogenation, to yield the piperazine-2-carboxylic acid core.

Step 2: Orthogonal Protection of the Piperazine Nitrogens

To achieve selective N-methylation at the 4-position, it is crucial to employ an orthogonal protection strategy. This involves protecting one nitrogen with a group that is stable under the conditions of N-methylation and can be selectively removed later. Common protecting groups for this purpose include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[6]

  • Protocol: Piperazine-2-carboxylic acid can be reacted with di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) in the presence of a base to afford the corresponding N-protected derivative. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction conditions.

Step 3: N-Methylation of the Unprotected Nitrogen

With one of the piperazine nitrogens protected, the remaining secondary amine can be selectively methylated.

  • Methodology: A common method for N-methylation is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.[7] Alternatively, other methylating agents such as methyl iodide or dimethyl sulfate can be used in the presence of a suitable base.

Step 4: Deprotection to Yield the Final Product

The final step involves the removal of the protecting group to yield this compound.

  • Procedure: The deprotection conditions will depend on the protecting group used. For example, a Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while a Cbz group is commonly cleaved by hydrogenolysis.

Applications in Drug Discovery: Targeting Cholinesterases in Alzheimer's Disease

A significant area of application for this compound and its derivatives is in the development of novel therapeutics for Alzheimer's disease (AD). The cholinergic hypothesis of AD posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients.[8][9] A primary therapeutic strategy is to inhibit the enzymes responsible for the breakdown of ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10]

Cholinergic Signaling Pathway in Alzheimer's Disease

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Degradation BChE Butyrylcholinesterase (BChE) ACh_cleft->BChE Degradation ACh_receptor ACh Receptors ACh_cleft->ACh_receptor Inhibitor 4-Methylpiperazine-2-carboxylic acid derivative Inhibitor->AChE Inhibition Inhibitor->BChE Inhibition Signal_transduction Signal Transduction (Cognition, Memory) ACh_receptor->Signal_transduction

Caption: The cholinergic signaling pathway and the mechanism of action of cholinesterase inhibitors.

Structure-Activity Relationship (SAR) Insights

Derivatives of piperazine-2-carboxylic acid have been investigated as multi-target-directed ligands (MTDLs) for AD, demonstrating potent inhibition of both AChE and BChE.[11] The this compound scaffold provides a valuable platform for SAR studies:

  • The Carboxylic Acid Moiety: The carboxylic acid at the 2-position serves as a key anchoring point for derivatization, allowing for the introduction of various pharmacophoric groups through amide bond formation. This enables the exploration of interactions with different regions of the cholinesterase active site.

  • The N-Methyl Group: The methyl group at the 4-position can influence the compound's basicity and lipophilicity, which are critical for blood-brain barrier penetration and interaction with the enzyme's active site. The presence of the N-methyl group can also impact the conformational preferences of the piperazine ring, potentially leading to more favorable binding geometries.

Quantitative Biological Activity

Recent studies have reported promising in vitro inhibitory activities for derivatives of piperazine-2-carboxylic acid against cholinesterases.

CompoundTargetKi (nM)Reference
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b)BChE1.6 ± 0.08[11]
1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c)AChE10.18 ± 1.00 (µM)[11]

These results highlight the potential of the piperazine-2-carboxylic acid scaffold in generating potent and selective cholinesterase inhibitors.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against AChE using the colorimetric Ellman's method.[12][13]

Principle

AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate the yellow anion 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[14]

Reagents and Materials
  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffered saline (PBS), pH 8.0

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Prepare Reagent Solutions:

    • AChE solution in PBS.

    • ATCI solution in deionized water.

    • DTNB solution in PBS.

  • Assay in 96-well Plate:

    • Add PBS buffer to each well.

    • Add the test compound solution (or vehicle for control) to the respective wells.

    • Add the AChE solution to all wells except the blank.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for a specified duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in modern drug discovery. Its inherent structural features, combining the favorable properties of the N-methylpiperazine moiety with the synthetic utility of a carboxylic acid, make it an attractive scaffold for the development of novel therapeutics targeting a wide range of diseases. The demonstrated success of its derivatives as potent cholinesterase inhibitors underscores its potential in the ongoing search for effective treatments for Alzheimer's disease and other neurodegenerative disorders. Future research efforts should focus on the development of stereoselective synthetic routes to access enantiomerically pure forms of this scaffold, as chirality often plays a critical role in drug efficacy and safety. Furthermore, the continued exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved drug candidates.

References

  • Hampel, H., et al. (2018). The cholinergic system in the pathophysiology and treatment of Alzheimer's disease. Brain, 141(7), 1917-1933.[8]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.[12]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. International Journal of Molecular Sciences, 15(12), 22599-22613.[15]

  • Cholinergic system during the progression of Alzheimer's disease: therapeutic implications. Molecular Neurodegeneration, 8(1), 1-13.[16]

  • Anticholinesterase activity of piperazine derivatives. Study of the structure-activity relationship in piperazine derivatives measured by the potentiation of acetylcholine response in Ascaris suum. Acta Pharmaceutica Suecica, 10(2), 125-128.[17]

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  • Alzheimer's disease: Targeting the Cholinergic System. Journal of Alzheimer's Disease, 47(4), 813-826.[19]

  • Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology, 36(12), e23259.[10]

  • Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. RSC Advances, 10(31), 18341-18356.[20]

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The Strategic Role of 4-Methylpiperazine-2-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Among its many derivatives, 4-Methylpiperazine-2-carboxylic acid stands out as a particularly valuable building block, offering a unique combination of chirality, steric influence, and synthetic versatility. This guide provides an in-depth technical analysis of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important moiety. It is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of this compound in their discovery programs.

Introduction: The Privileged Piperazine Scaffold and the Significance of 4-Methyl Substitution

The piperazine heterocycle is a cornerstone of drug design, with numerous FDA-approved drugs incorporating this motif.[2] Its two nitrogen atoms provide opportunities for substitution, influencing a molecule's polarity, basicity, and ability to form crucial hydrogen bonds with biological targets.[3] The introduction of a methyl group at the 4-position and a carboxylic acid at the 2-position, particularly with defined stereochemistry, offers medicinal chemists a powerful tool to fine-tune the properties of a lead compound.

The 4-methyl group, while seemingly a simple modification, can have profound effects:

  • Increased Lipophilicity: The methyl group enhances the lipophilicity of the piperazine ring, which can improve membrane permeability and oral bioavailability.

  • Steric Shielding: It can shield the adjacent nitrogen atom from metabolic enzymes, potentially reducing the rate of N-demethylation and prolonging the drug's half-life.

  • Conformational Restriction: The methyl group can influence the conformational equilibrium of the piperazine ring, locking it into a preferred chair conformation that may be more favorable for binding to a specific target.[4]

  • Modulation of Basicity: The electron-donating nature of the methyl group can subtly modulate the pKa of the piperazine nitrogens, affecting their ionization state at physiological pH and their ability to engage in ionic interactions.

The 2-carboxylic acid group provides a convenient handle for further synthetic elaboration, allowing for the facile formation of amide bonds with other fragments of a drug molecule. Its presence also introduces an additional point of interaction with the target protein, often through hydrogen bonding or salt bridge formation.

Synthesis of Chiral this compound: A Methodological Overview

The synthesis of enantiomerically pure this compound is a critical step in its application in drug discovery, as the stereochemistry at the 2-position can have a significant impact on pharmacological activity. Several synthetic strategies have been developed, with a common approach involving the asymmetric hydrogenation of a pyrazinecarboxylic acid derivative.[5]

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of (R)-4-Methylpiperazine-2-carboxylic acid.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Chiral Resolution cluster_2 Alternative: Asymmetric Synthesis start Piperazine-2-carboxylic acid step1_out This compound (racemic) start->step1_out Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) step2_in This compound (racemic) step2_out (R)-4-Methylpiperazine-2-carboxylic acid step2_in->step2_out Chiral resolving agent (e.g., Tartaric acid derivative) asym_start Pyrazine-2-carboxylic acid asym_mid N-Methylated pyrazinium salt asym_start->asym_mid Methylating agent asym_end (R)-4-Methylpiperazine-2-carboxylic acid asym_mid->asym_end Asymmetric Hydrogenation (e.g., Rh-catalyst)

Caption: General synthetic strategies for this compound.

Detailed Experimental Protocol: Chiral Resolution

This protocol provides a representative example of the chiral resolution of racemic this compound.

Step 1: Synthesis of Racemic this compound

  • To a solution of piperazine-2-carboxylic acid (1.0 eq) in water, add formaldehyde (1.1 eq) and formic acid (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude racemic product.

Step 2: Chiral Resolution

  • Dissolve the crude racemic this compound in a suitable solvent (e.g., ethanol or methanol).

  • Add a solution of a chiral resolving agent, such as a tartaric acid derivative (0.5 eq), to the mixture.

  • Allow the diastereomeric salts to crystallize by slow cooling or evaporation of the solvent.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Treat the diastereomerically pure salt with a base (e.g., NaOH) to liberate the free (R)- or (S)-4-Methylpiperazine-2-carboxylic acid.

  • Extract the product with an organic solvent and purify by recrystallization or chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6] The enantiomeric excess should be determined by chiral HPLC.

Structure-Activity Relationships and Therapeutic Applications

The this compound scaffold has been successfully incorporated into a variety of drug candidates targeting different therapeutic areas. The following sections highlight its role in the design of kinase inhibitors and agents for neurodegenerative diseases.

Case Study: Kinase Inhibitors in Oncology

In the development of kinase inhibitors for the treatment of cancer, the this compound moiety has proven to be a valuable component. For example, in a series of N-phenyl-9H-purine-2,8-diamine derivatives targeting EGFR, the 4-methylpiperazine group was found to be crucial for activity against both activating and resistance mutations.[7]

Compound Modification IC₅₀ (nM) vs. EGFR (T790M) Rationale for Modification
Lead Compound Unsubstituted piperazine>1000Initial hit with poor binding affinity.[7]
Analog 1 4-Methylpiperazine250The methyl group likely occupies a hydrophobic pocket, increasing binding affinity.
Analog 2 4-Ethylpiperazine450A larger alkyl group may introduce steric clash, reducing potency.
Analog 3 4-(2-hydroxyethyl)piperazine>1000The introduction of a polar group may be unfavorable for the hydrophobic pocket.

Causality Behind Experimental Choices: The initial lead compound with an unsubstituted piperazine showed weak activity. The introduction of a small, lipophilic methyl group at the 4-position led to a significant increase in potency, suggesting a favorable interaction with a hydrophobic region of the ATP-binding site. Further increasing the size of the alkyl group to ethyl resulted in a decrease in activity, indicating that the pocket has a limited size. The addition of a polar hydroxyl group completely abolished the activity, confirming the hydrophobic nature of this sub-pocket.

G cluster_0 Kinase Inhibition cluster_1 Cellular Effect drug Drug with 4-Methylpiperazine -2-carboxylic acid moiety kinase Kinase (e.g., EGFR) drug->kinase Binds to inhibition Inhibition of Kinase Activity drug->inhibition atp_site ATP Binding Site kinase->atp_site Contains apoptosis Induction of Apoptosis in Cancer Cells inhibition->apoptosis

Caption: Mechanism of action for a kinase inhibitor.

Neurodegenerative Diseases: Targeting Cholinesterases

In the context of Alzheimer's disease, derivatives of piperazine-2-carboxylic acid have been investigated as multi-target-directed ligands, particularly as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8] The carboxylic acid functionality can form key interactions with the catalytic active site of these enzymes, while substituents on the piperazine nitrogens can be varied to optimize potency and selectivity.

While specific examples detailing the role of a 4-methyl group in this context are less prevalent in the literature, the general principles of SAR for piperazine-based cholinesterase inhibitors can be extrapolated. The 4-position is often substituted with larger, more complex groups to interact with the peripheral anionic site of the enzyme. However, a methyl group could still play a role in fine-tuning the conformation and physicochemical properties of the molecule to enhance its overall profile, including blood-brain barrier penetration.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in medicinal chemistry. Its unique combination of features allows for the precise modulation of the properties of drug candidates, leading to improved potency, selectivity, and pharmacokinetic profiles. The synthetic methodologies for its preparation are well-established, making it readily accessible for use in drug discovery programs.

Future research in this area will likely focus on the development of novel asymmetric syntheses to further improve the efficiency and cost-effectiveness of its production. Additionally, the incorporation of this scaffold into new classes of therapeutic agents, beyond kinase inhibitors and CNS drugs, holds significant promise. As our understanding of the structural requirements for drug-target interactions continues to grow, the strategic application of well-designed building blocks like this compound will remain a key driver of innovation in the pharmaceutical industry.

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An In-depth Technical Guide to 4-Methylpiperazine-2-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties have established it as a "privileged scaffold" in drug discovery. The two nitrogen atoms can act as both hydrogen bond acceptors and donors, which often enhances aqueous solubility and bioavailability—critical parameters for successful drug candidates.[1][2] The inherent conformational rigidity of the piperazine ring, combined with its significant polar surface area, contributes to improved target affinity and specificity.[2] Consequently, piperazine derivatives have been successfully integrated into a vast array of FDA-approved drugs with diverse pharmacological activities, including antiviral, anticancer, antidepressant, and antipsychotic properties.[1][2]

This guide focuses on a specific and highly valuable derivative: 4-Methylpiperazine-2-carboxylic acid (CAS Number: 721876-16-0) . The introduction of a carboxylic acid group at the 2-position and a methyl group at the 4-position provides distinct points for chemical modification and functionalization. The carboxylic acid serves as a versatile handle for forming amide bonds, a ubiquitous linkage in biologically active molecules, while the N-methyl group can influence the compound's basicity, lipophilicity, and overall pharmacokinetic profile.[3] Furthermore, the chiral center at the C2 position is of paramount importance, as specific stereochemistry can profoundly impact the pharmacodynamics and pharmacokinetics of potential drug candidates.[3][4]

This document serves as a comprehensive technical resource, providing insights into the synthesis, characterization, applications, and handling of this important building block for drug development.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 721876-16-0[5]
Molecular Formula C₆H₁₂N₂O₂[5]
Molecular Weight 144.17 g/mol [5]
IUPAC Name This compound[5]
SMILES CN1CCNC(C1)C(=O)O[5]
InChI Key LJMBMKKMKAFQAV-UHFFFAOYSA-N[5]
Predicted XLogP3 -1.6
Topological Polar Surface Area 52.6 Ų[5]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1

Synthesis and Manufacturing

A highly plausible and efficient pathway involves the synthesis of an ester precursor, such as ethyl 4-methylpiperazine-2-carboxylate, followed by hydrolysis to yield the final carboxylic acid.

Proposed Synthetic Workflow

Synthesis_Workflow Figure 1: Proposed Synthesis of this compound cluster_0 Step 1: N-Benzylation and Esterification cluster_1 Step 2: Debenzylation (Hydrogenolysis) cluster_2 Step 3: Saponification (Hydrolysis) A Piperazine-2-carboxylic acid B 1-Benzyl-4-methylpiperazine-2-carboxylic acid, ethyl ester A->B  Benzyl Bromide, K2CO3, EtOH, Reflux;  then SOCl2, EtOH, Reflux C Ethyl 4-methylpiperazine-2-carboxylate B->C  H2, Pd/C (10%), EtOH, 50 psi D This compound C->D  NaOH (aq), EtOH, Reflux;  then neutralize with HCl

Figure 1: Proposed Synthesis of this compound

Detailed Experimental Protocol (Hypothetical)

This protocol is a synthesized procedure based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1 & 2: Synthesis of Ethyl 4-methylpiperazine-2-carboxylate

This two-step, one-pot procedure is adapted from the synthesis of the target ester.[6] The initial material, 1-benzyl-4-methylpiperazine-2-carboxylic acid, ethyl ester, is debenzylated via catalytic hydrogenation.

  • Materials:

    • 1-benzyl-4-methylpiperazine-2-carboxylic acid, ethyl ester

    • Absolute Ethanol (EtOH)

    • 10% Palladium on Charcoal (Pd/C)

    • Hydrogen Gas (H₂)

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 1-benzyl-4-methylpiperazine-2-carboxylic acid, ethyl ester (1.0 eq) in absolute ethanol.

    • Add 10% Pd/C catalyst (a typical loading is 5-10 mol% of the substrate).

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen to approximately 50 psi.

    • Shake or stir the reaction mixture at room temperature for 4-5 hours, monitoring the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure. The resulting crude residue is ethyl 4-methylpiperazine-2-carboxylate, which can be purified by vacuum distillation.[6]

Step 3: Hydrolysis to this compound

This step involves a standard saponification of the ester to the carboxylic acid, based on a similar transformation for a related piperazine derivative.[7]

  • Materials:

    • Ethyl 4-methylpiperazine-2-carboxylate

    • Sodium Hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Hydrochloric Acid (HCl) for neutralization

  • Procedure:

    • Prepare a solution of sodium hydroxide (1.1-1.5 eq) in a mixture of water and ethanol.

    • Add ethyl 4-methylpiperazine-2-carboxylate (1.0 eq) to the alkaline solution.

    • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the disappearance of the starting ester by TLC.

    • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to ~6-7 with hydrochloric acid. The product may precipitate upon neutralization.

    • If a precipitate forms, it can be collected by filtration, washed with cold water, and dried under vacuum.

    • If the product remains in solution, the water can be removed under high vacuum (lyophilization) to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. While a specific spectrum for the title compound is not publicly available, expected chemical shifts can be predicted based on analogous structures and general principles.

  • ¹H NMR:

    • Piperazine Ring Protons: A complex series of multiplets would be expected in the range of ~2.5-3.5 ppm, corresponding to the protons on the piperazine ring.

    • N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen would appear, likely in the range of 2.2-2.4 ppm.

    • α-Proton (C2-H): The proton on the chiral carbon adjacent to the carboxylic acid would likely appear as a multiplet, further downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms, possibly in the 3.5-4.0 ppm range.

    • Carboxylic Acid Proton: A broad singlet, characteristic of a carboxylic acid proton, would be expected far downfield, typically >10 ppm, and may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: The most downfield signal would be the carboxylic acid carbonyl carbon, expected in the range of 170-180 ppm.[8]

    • Piperazine Ring Carbons: The carbons of the piperazine ring would appear in the aliphatic region, typically between 40-60 ppm. The carbon bearing the carboxylic acid (C2) would be the most downfield of these.

    • N-Methyl Carbon: The carbon of the N-methyl group would appear upfield, likely in the 40-45 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Expected Molecular Ion: For C₆H₁₂N₂O₂, the exact mass would be 144.0899 Da. In electrospray ionization (ESI), one would expect to see the protonated molecule [M+H]⁺ at m/z 145.0972.

  • Fragmentation Pattern: The fragmentation of piperazine derivatives is often characterized by the cleavage of the ring. A common fragmentation pathway for N-alkyl piperazines involves the loss of the N-alkyl group or cleavage of the ring structure, leading to characteristic fragment ions.[9] The loss of the carboxylic acid group (45 Da) is also a plausible fragmentation pathway.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[11]

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid should appear between 1710-1760 cm⁻¹.[11]

  • N-H Stretch: A moderate absorption may be present around 3300-3500 cm⁻¹ from the secondary amine N-H.

  • C-H Stretch: Aliphatic C-H stretching absorptions will be observed just below 3000 cm⁻¹.

Applications in Drug Discovery and Development

This compound is a valuable building block for creating more complex molecules with therapeutic potential. Its utility spans several key areas of drug discovery.

Central Nervous System (CNS) Disorders

The piperazine scaffold is frequently employed in the design of CNS-active agents due to its ability to impart favorable physicochemical properties for blood-brain barrier penetration. Derivatives of piperazine-2-carboxylic acid have been investigated as multi-target-directed ligands for the treatment of Alzheimer's disease .[4] For example, studies on 1,4-disubstituted piperazine-2-carboxylic acid derivatives have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in Alzheimer's pathology.[4] The N-methyl group in the title compound can enhance lipophilicity and basicity, properties that are often fine-tuned in CNS drug candidates.

Antiviral Agents

Piperazine derivatives are integral to many antiviral drugs, including several HIV protease inhibitors .[12] The rigid piperazine ring can effectively position pharmacophoric elements to interact with the active site of viral enzymes. The carboxylic acid functionality of this compound allows for its straightforward incorporation into peptide-like structures or other complex frameworks designed to target viral proteases or other essential viral proteins.

Applications Figure 2: Role as a Scaffold in Drug Design cluster_apps Therapeutic Areas Core This compound Carboxylic Acid N-Methyl CNS CNS Agents (e.g., Alzheimer's) Core:c->CNS Amide Coupling (Modulates CNS Targets) Antiviral Antiviral Drugs (e.g., HIV Protease Inhibitors) Core:c->Antiviral Peptidomimetic Synthesis (Inhibits Viral Enzymes) PET PET Ligands (Neuroreceptor Imaging) Core:n->PET Radiolabeling Site ([11C]Methylation)

Figure 2: Role as a Scaffold in Drug Design

Positron Emission Tomography (PET) Ligands

The N-methyl group provides a strategic site for radiolabeling, particularly with Carbon-11 ([¹¹C]). The synthesis of PET ligands often involves the methylation of a desmethyl precursor in the final step of the synthesis using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[13] Given the prevalence of the piperazine scaffold in CNS drugs, [¹¹C]-labeled 4-methylpiperazine derivatives are valuable tools for in vivo imaging of neuroreceptors and transporters, aiding in the diagnosis of disease and the development of new CNS therapies.[8][14]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 721876-16-0 is not widely available, data from closely related compounds, such as 1-amino-4-methylpiperazine and various Boc-protected piperazine carboxylic acids, provide essential guidance.[15][16][17]

Hazard Identification
  • Skin Irritation: Likely to cause skin irritation.

  • Eye Irritation: Likely to cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If handling as a powder, use an approved particulate respirator (e.g., N95).

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from moisture and light.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[17]

Disposal
  • Dispose of waste material in accordance with all applicable local, state, and federal regulations.

  • Contaminated packaging should be treated as hazardous waste.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the "privileged" nature of the piperazine scaffold. Its distinct functional handles—the N-methyl group and the C2-carboxylic acid—coupled with its inherent chirality, provide medicinal chemists with a versatile tool for constructing novel therapeutics. From targeting complex neurodegenerative diseases to combating viral infections and enabling advanced diagnostic imaging, the applications of this compound are both significant and expanding. A thorough understanding of its synthesis, properties, and handling is essential for unlocking its full potential in the ongoing quest for new and more effective medicines.

References

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  • PubMed. (2005). Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-4-[11C]methyl-piperazine and {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine-1-yl}-acetic acid [11C]methyl ester.
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Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 4-Methylpiperazine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Methylpiperazine-2-carboxylic Acid

In the landscape of modern drug development, peptide-based therapeutics are undergoing a renaissance. Their high specificity and potency are often hampered by poor metabolic stability and low oral bioavailability. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations. This compound (4-MPCA) emerges as a particularly valuable building block in this context.

As a cyclic and N-methylated amino acid analogue, 4-MPCA imparts unique structural and physicochemical properties to a peptide backbone. The N-methylation of the amide bond provides a steric shield against enzymatic degradation by proteases, significantly enhancing the peptide's metabolic stability and plasma half-life.[1][2] Furthermore, this modification reduces the number of hydrogen bond donors, which can improve cell permeability and the potential for oral bioavailability.[2][3] The constrained cyclic nature of the piperazine ring pre-organizes the peptide backbone, which can lock in a bioactive conformation, leading to enhanced receptor affinity and selectivity.[3] Recent studies have highlighted the potential of piperazine-2-carboxylic acid derivatives as multi-target-directed ligands (MTDLs) in the development of therapeutics for complex conditions like Alzheimer's disease.[4]

This guide provides a comprehensive overview of the challenges and solutions for incorporating 4-MPCA into peptide sequences, offering detailed, field-proven protocols for researchers and drug development professionals.

The Core Challenge: Overcoming Steric Hindrance

The primary difficulty in utilizing 4-MPCA and other N-methylated amino acids lies in the increased steric hindrance at the site of peptide bond formation. Unlike a primary amine, the secondary amine of 4-MPCA, crowded by the adjacent methyl group and the cyclic structure, presents a significant barrier to the incoming activated carboxylic acid.[5][6] This steric clash dramatically slows down the reaction kinetics, often leading to incomplete coupling, low yields, and the formation of deletion sequences where the hindered residue is skipped. The challenge is magnified when attempting to couple an amino acid to a resin-bound peptide chain that is N-terminally capped with 4-MPCA, or when coupling two consecutive N-methylated residues.[6][7]

Steric_Hindrance cluster_0 Standard Coupling (Primary Amine) cluster_1 Hindered Coupling (4-MPCA Secondary Amine) AA1_COOH Activated Amino Acid (R-COO) Peptide1 H₂N-Peptide-Resin AA1_COOH->Peptide1 Easy Approach AA2_COOH Activated Amino Acid (R-COO) Peptide2 CH₃(H)N-Peptide-Resin AA2_COOH->Peptide2 Steric Clash!

Caption: Steric hindrance at the N-methyl secondary amine of 4-MPCA impedes the approach of the activated acylating species.

A Prerequisite for Success: Orthogonal Protection Strategy

To successfully incorporate 4-MPCA into a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow, a robust orthogonal protection strategy is essential.[8][9][10] The molecule contains three key functional groups that must be managed: the α-amino group (at N1), the distal secondary amino group (at N4, methylated), and the C2-carboxylic acid.

An effective and commonly used strategy is to prepare a building block where:

  • N1 (α-amine): Protected with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group.

  • N4 (distal amine): Protected with the acid-labile Boc (tert-butyloxycarbonyl) group.

  • Carboxylic Acid: Left free to be activated for coupling to the resin-bound peptide chain.

This Fmoc/Boc orthogonal scheme ensures that the N1-Fmoc group can be selectively removed with a piperidine solution to allow for chain elongation, while the N4-Boc group remains intact until the final global deprotection step with strong acid (e.g., trifluoroacetic acid).[11][12] The commercially available (S)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid serves as a key intermediate for preparing this final protected building block.[13]

Orthogonal_Protection Start 4-MPCA Building Block (Fmoc-N1, Boc-N4) Fmoc_Cleavage N-terminal Amine Revealed (Boc-N4 remains) Start->Fmoc_Cleavage 20% Piperidine/DMF (Base Treatment) Boc_Cleavage Distal Amine Revealed (N1 in peptide bond) Fmoc_Cleavage->Boc_Cleavage TFA Cleavage Cocktail (Acid Treatment) Final_Peptide Fully Deprotected 4-MPCA in Peptide Sequence Boc_Cleavage->Final_Peptide SPPS_Workflow Swell 1. Swell Resin (DMF, 1h) Deprotect 2. Fmoc Deprotection (20% Piperidine) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Couple 4-MPCA (AA, HATU, DIEA) Wash1->Couple Monitor 5. Monitor (Bromophenol Blue Test) Couple->Monitor Recouple Recouple if needed Monitor->Recouple Test Positive (Blue/Green) Wash2 6. Wash (DMF, DCM) Monitor->Wash2 Test Negative (Yellow) Recouple->Couple Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotect Cleave 7. Final Cleavage & Deprotection (TFA) Repeat->Cleave

Caption: The SPPS cycle for incorporating 4-MPCA, highlighting the critical monitoring step.

Step-by-Step Methodology
  • Resin Preparation & Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30-60 minutes. Drain the solvent.

  • N-Terminal Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a second 20% piperidine treatment for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Activation and Coupling of Fmoc-(N4-Boc)-4-Me-Pip-OH:

    • In a separate vial, dissolve 4 equivalents of Fmoc-(N4-Boc)-4-Me-Pip-OH and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA to the activation mixture. [7] * Vortex the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for at least 2 hours. For this hindered coupling, an extended time of 4 hours or overnight may be beneficial.

  • Reaction Monitoring (Bromophenol Blue Test):

    • Rationale: The secondary amine of 4-MPCA will not give a positive result with the standard ninhydrin test. [5]The bromophenol blue (BPB) test is a reliable alternative for detecting unreacted secondary amines. [6][7] * Procedure:

      • Take a small sample of resin beads (approx. 5-10 mg) and wash them with fresh DMF and then methanol.

      • Add 1-2 drops of the BPB test solution.

      • Observe the color of the beads and the solution.

      • Blue or Green Color: Incomplete coupling. Unreacted free amines are present. [6]Proceed to Step 4a.

      • Yellow Color: Complete coupling. No free amines detected. [6]Proceed to Step 5.

    • 4a. Recoupling (if necessary): If the BPB test is positive, drain the reaction vessel and repeat the coupling procedure (Step 3) with a fresh solution of activated amino acid.

  • Washing:

    • After a negative BPB test confirms complete coupling, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

  • Final Cleavage and Global Deprotection:

    • Once the peptide sequence is fully assembled, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin.

    • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the N4-Boc group on the 4-MPCA residue.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.

Analytical Characterization

  • Purity Analysis (RP-HPLC): The purity of the crude peptide should be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC). [14][15]Be aware that peptides rich in N-methylated residues may exhibit peak broadening or the presence of multiple peaks on the HPLC chromatogram. This is often due to the slow interconversion between cis and trans conformers of the N-methylated amide bond, and not necessarily an indication of impurity. [16][17]* Identity Confirmation (Mass Spectrometry): The molecular weight of the synthesized peptide must be confirmed using mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) to verify that the correct sequence, including the 4-MPCA residue, has been synthesized. [14][15]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive BPB test after initial coupling)Insufficient reagent potency or reaction time due to severe steric hindrance.1. Double Couple: Perform a second coupling step immediately after the first.<[7]br>2. Increase Time/Temp: Extend the coupling time to 4+ hours or use microwave-assisted synthesis to drive the reaction to completion.<[6]br>3. Upgrade Reagent: Switch to a more powerful coupling reagent like PyBroP or BOP-Cl for this specific step. [6]
Deletion Sequence Detected by MS Failed coupling at the 4-MPCA position.This is a result of incomplete coupling. Implement the solutions above for future syntheses. Purification via preparative HPLC may be required to isolate the desired product from the deletion sequence.
Low Final Yield Cumulative effect of incomplete couplings throughout the synthesis.Optimize the coupling protocol for 4-MPCA as described above. Ensure all reagents are fresh and solvents are of high purity (amine-free DMF is critical). [18]

Conclusion

The incorporation of this compound is a potent strategy for enhancing the drug-like properties of synthetic peptides. While its sterically hindered, N-methylated structure presents a significant synthetic hurdle, this challenge is reliably overcome through a systematic approach. By employing an orthogonal protection strategy, selecting high-potency coupling reagents such as HATU or COMU, and utilizing appropriate monitoring techniques like the bromophenol blue test, researchers can successfully integrate this valuable building block. The protocols and insights provided in this guide offer a validated framework for harnessing the full potential of 4-MPCA in the design and development of next-generation peptide therapeutics.

References

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Vertex AI Search.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Mebmt - Benchchem. BenchChem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. Bachem.
  • Strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem. BenchChem.
  • Coupling Reagents - Aapptec Peptides. Aapptec.
  • N-methylation in amino acids and peptides: Scope and limit
  • Application Notes and Protocols for the Synthesis of Cyclic Peptides with N-Methyl
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
  • VI Protecting Groups and Orthogonal Protection Str
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Buy (R)-4-Methyl-piperazine-2-carboxylic acid (EVT-13149706) - EvitaChem. EvitaChem.
  • SPPS for N Methyl
  • Solid-phase synthesis and characteriz
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides - Benchchem. BenchChem.
  • Synthesis of N-methylated cyclic peptides.
  • Application Notes: Protecting Group Strategies for 4-Methyloxolane-2-carboxylic Acid - Benchchem. BenchChem.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed.
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4-Methylpiperazine-2-carboxylic Acid: A Versatile Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine moiety stands as a privileged scaffold, embedded in the core of numerous approved therapeutics. Its unique physicochemical properties—namely its basicity, which is often crucial for target engagement and pharmacokinetic profiles, and its conformational flexibility—render it an invaluable component in drug design. The introduction of a carboxylic acid function at the 2-position, coupled with a methyl group at the N4-position, bestows chirality and a valuable handle for synthetic elaboration, making 4-methylpiperazine-2-carboxylic acid a highly sought-after building block for the construction of complex, biologically active molecules.

This guide provides an in-depth exploration of this compound, offering detailed protocols and expert insights into its application. We will delve into the stereoselective synthesis of this compound and showcase its utility in the construction of diverse molecular architectures, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical and Structural Properties

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂[1][2]
Molecular Weight 144.17 g/mol [1][2]
CAS Number 721876-16-0 (for the racemate)[2]
(R)-enantiomer CAS 2165618-14-2[3]
Appearance White to off-white solid
Solubility Soluble in water and lower alcohols[1]

The presence of both a secondary amine, a tertiary amine, and a carboxylic acid provides multiple points for chemical modification, allowing for a diverse range of synthetic transformations. The chiral center at the C2 position is of particular significance, as stereochemistry is a critical determinant of biological activity in many drug-receptor interactions.

Stereoselective Synthesis: Accessing Enantiopure Building Blocks

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the ability to access enantiomerically pure forms of this compound is a critical prerequisite for its application in drug discovery. Asymmetric hydrogenation of pyrazinecarboxylic acid derivatives represents a common and effective strategy.[1]

Conceptual Workflow for Asymmetric Synthesis

The synthesis of (R)-4-Methyl-piperazine-2-carboxylic acid can be conceptualized through the following workflow, which emphasizes the key stages of stereoselective transformation and purification.

G cluster_0 Starting Material Preparation cluster_1 Asymmetric Hydrogenation cluster_2 Workup and Purification cluster_3 Final Product Pyrazine Pyrazinecarboxylic Acid Derivative Hydrogenation Asymmetric Hydrogenation (Optically active Rhodium catalyst) Pyrazine->Hydrogenation H₂, High Pressure Workup Reaction Quench & Extraction Hydrogenation->Workup Purification Chromatographic Purification Workup->Purification FinalProduct (R)-4-Methylpiperazine-2-carboxylic acid Purification->FinalProduct

Caption: Asymmetric synthesis workflow for (R)-4-Methylpiperazine-2-carboxylic acid.

Protocol: Asymmetric Hydrogenation of a Pyrazine Precursor

This protocol provides a generalized procedure for the asymmetric hydrogenation of a suitable pyrazinecarboxylic acid derivative to yield (R)-4-methylpiperazine-2-carboxylic acid. The specific substrate and catalyst may vary, and optimization is often necessary.

Materials:

  • Pyrazinecarboxylic acid derivative

  • Optically active rhodium catalyst (e.g., Rh(COD)₂BF₄ with a chiral phosphine ligand)

  • Methanol (degassed)

  • High-pressure hydrogenation vessel

  • Hydrogen gas (high purity)

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography system (e.g., HPLC or MPLC)

Procedure:

  • Vessel Preparation: Ensure the high-pressure hydrogenation vessel is clean, dry, and has been purged with an inert gas (e.g., argon or nitrogen).

  • Reaction Setup: To the vessel, add the pyrazinecarboxylic acid derivative and the optically active rhodium catalyst under an inert atmosphere. The catalyst loading is typically in the range of 0.1 to 1 mol%.

  • Solvent Addition: Add degassed methanol to dissolve the reactants. The concentration will depend on the specific substrate and should be optimized.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times before pressurizing to the desired pressure (typically 1 to 200 bar).[1] The reaction is then stirred at a controlled temperature (ranging from 20°C to 200°C) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).[1]

  • Work-up: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by chromatography to isolate the desired enantiomerically enriched (R)-4-methylpiperazine-2-carboxylic acid.[1]

Trustworthiness Note: The enantiomeric excess (e.e.) of the final product should be determined using a suitable chiral analytical method, such as chiral HPLC or SFC. This is a critical self-validating step to ensure the stereochemical integrity of the building block.

Applications in Synthetic Chemistry: A Gateway to Diverse Scaffolds

This compound is a versatile building block that can participate in a wide array of chemical transformations, primarily through its carboxylic acid and secondary amine functionalities.

Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis

The most prevalent application of this building block is in the formation of amide bonds, a key linkage in a vast number of pharmaceuticals. The carboxylic acid can be activated and coupled with a primary or secondary amine to forge this crucial connection.

G BuildingBlock 4-Methylpiperazine- 2-carboxylic acid ActivatedEster Activated Intermediate (e.g., O-acylisourea) BuildingBlock->ActivatedEster + CouplingAgent Amine Primary or Secondary Amine (R-NH₂ or R₂NH) AmideProduct Amide Product Amine->AmideProduct CouplingAgent Peptide Coupling Reagent (e.g., HATU, HOBt) ActivatedEster->AmideProduct + Amine

Caption: General workflow for amide bond formation.

Protocol: HATU-Mediated Amide Coupling

This protocol details a standard procedure for the coupling of this compound with an amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and efficient coupling reagent.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Amine Addition: Add the amine of interest (1.0-1.2 eq) to the solution.

  • Base and Coupling Agent Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture, followed by the portion-wise addition of HATU (1.1-1.3 eq).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Aqueous Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).

  • Organic Phase Wash: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Peptide coupling reagents like HATU are sensitive to moisture, which can lead to hydrolysis and reduced coupling efficiency.

  • DIPEA as a Base: A non-nucleophilic base is essential to deprotonate the carboxylic acid and the amine salt without competing in the coupling reaction.

  • Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, coupling byproducts (such as HTU), and the base.

Role in Drug Discovery: Case Studies and Therapeutic Potential

The piperazine-2-carboxylic acid scaffold is a key component in a variety of therapeutic agents. For instance, derivatives of piperazine-2-carboxylic acid have been investigated as multi-target-directed ligands for Alzheimer's disease.[4][5] The ability of the carboxylic acid group to engage in hydrogen bonding and ionic interactions is often critical for target binding. Furthermore, the piperazine ring can be functionalized to modulate properties such as solubility, cell permeability, and metabolic stability.

While specific drugs containing the exact this compound moiety may not be extensively documented in publicly available literature, its structural similarity to other biologically active piperazine derivatives underscores its potential in the development of novel therapeutics targeting a wide range of diseases, including neurodegenerative disorders and cancer.[4][6]

Conclusion: A Building Block of Strategic Importance

This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its unique combination of a chiral center, a reactive carboxylic acid, and a modifiable piperazine ring system provides a versatile platform for the synthesis of novel and complex molecules with therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic utility of this valuable chiral building block in their drug discovery endeavors.

References

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. 2020 Dec 15;25(24):5948. Available at: [Link]

  • This compound | C6H12N2O2 | CID 6420903 - PubChem. Available at: [Link]

  • 4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 4478243 - PubChem. Available at: [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorg Chem. 2023 Nov;140:106916. Available at: [Link]

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Application Notes & Experimental Protocols: 4-Methylpiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its prevalence in a multitude of FDA-approved drugs is a testament to its versatile and favorable physicochemical properties.[1][2] The six-membered heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity, basicity, and hydrogen bonding capacity, which collectively enhance aqueous solubility, bioavailability, and target affinity.[1][3]

This guide focuses on a specific, high-value derivative: 4-Methylpiperazine-2-carboxylic acid (CAS: 721876-16-0) . The introduction of a methyl group at the N4 position and a carboxylic acid at the C2 position transforms the symmetrical piperazine core into a chiral, trifunctional building block. The carboxylic acid provides a reactive handle for amide bond formation, a cornerstone of peptide and small molecule synthesis, while the N-methyl group modulates basicity and lipophilicity.[2][4] The chirality at the C2 position is particularly crucial, as stereochemistry can profoundly impact pharmacodynamics and pharmacokinetics in drug candidates.[5][6]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the key properties, analytical characterization, synthesis, and practical applications of this compound, supported by detailed, field-proven experimental protocols.

Section 1: Physicochemical Properties & Analytical Characterization

A thorough understanding of a compound's properties is the foundation of its effective use. This compound is a solid at room temperature and possesses key structural features that dictate its reactivity and handling.[2]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for calculating molar equivalents, preparing solutions, and interpreting analytical results.

PropertyValueSource
CAS Number 721876-16-0[7]
Molecular Formula C₆H₁₂N₂O₂[7]
Molecular Weight 144.17 g/mol [7]
IUPAC Name This compound[7]
Chirality Exists as (R) and (S) enantiomers[5]
Analytical Workflow

Confirming the identity, purity, and stereochemistry of the starting material is a non-negotiable step in any synthetic workflow. A typical analytical workflow for a chiral building block like this compound involves chromatographic separation coupled with mass spectrometry and nuclear magnetic resonance spectroscopy.

G Figure 1: Analytical Workflow cluster_0 Purity & Identity Confirmation cluster_1 Structural Elucidation A Sample Preparation (Dissolve in suitable solvent, e.g., H₂O/MeOH) B LC-MS Analysis A->B C Data Interpretation (Check for [M+H]⁺ at m/z 145.09) B->C F Spectral Analysis (Confirm proton and carbon environments) C->F Cross-Validation D NMR Sample Preparation (Dissolve in D₂O or DMSO-d₆) E ¹H and ¹³C NMR Spectroscopy D->E E->F

Caption: General workflow for analytical characterization.

Protocol 1.1: Characterization by LC-MS

Objective: To confirm the molecular weight and assess the purity of this compound.

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a high-sensitivity technique ideal for verifying the identity of a compound by its mass-to-charge ratio (m/z) and for detecting impurities. The piperazine nitrogens are easily protonated, making electrospray ionization in positive mode ([M+H]⁺) highly effective.[8]

Materials:

  • This compound sample

  • HPLC-grade water with 0.1% formic acid (Solvent A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)

  • LC-MS system with ESI source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of water and methanol. Dilute this stock 1:1000 in the initial mobile phase conditions (e.g., 95% A, 5% B) to a final concentration of 1 µg/mL.

  • LC Method:

    • Set the column temperature to 40 °C.

    • Set the flow rate to 0.4 mL/min.

    • Run a gradient elution:

      • 0-0.5 min: 5% B

      • 0.5-4.0 min: Ramp from 5% to 95% B

      • 4.0-5.0 min: Hold at 95% B

      • 5.0-5.1 min: Return to 5% B

      • 5.1-6.0 min: Re-equilibrate at 5% B

  • MS Method (Positive ESI Mode):

    • Set the scan range from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage: 3.5 kV, gas temperature: 300 °C).

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to assess purity. The main peak should represent >95% of the total area for high-purity samples.

    • Examine the mass spectrum of the main peak. Look for the protonated molecular ion [M+H]⁺ at m/z 145.09 (calculated for C₆H₁₃N₂O₂⁺). Fragmentation patterns may show neutral loss of the carboxylic group (-45 Da).[9]

Section 2: Synthetic Strategies

The synthesis of chiral piperazine derivatives often requires stereocontrolled methods. For this compound, a common and effective approach involves the asymmetric hydrogenation of a pyrazine precursor.[5] This strategy establishes the crucial stereocenter at the C2 position with high enantiomeric excess.

G Figure 2: Asymmetric Synthesis Workflow A Starting Material (Pyrazine-2-carboxylic acid derivative) B N-Methylation A->B C Asymmetric Hydrogenation (H₂, Chiral Rh or Ru catalyst) B->C D Purification (Crystallization or Chromatography) C->D E Final Product ((R)-4-Methylpiperazine-2-carboxylic acid) D->E F Characterization (LC-MS, NMR, Chiral HPLC) E->F

Caption: Workflow for asymmetric synthesis.

Protocol 2.1: Asymmetric Synthesis of (R)-4-Methylpiperazine-2-carboxylic acid

Objective: To synthesize the (R)-enantiomer of the title compound with high purity and enantiomeric excess.

Rationale: This protocol is based on the well-established method of asymmetric hydrogenation, which uses a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complex) to stereoselectively deliver hydrogen across the C=N bonds of the pyrazine ring.[5] The N-methylation step is performed first to ensure the correct substitution pattern in the final product.

Materials:

  • Pyrazine-2-carboxylic acid

  • Methyl iodide (or dimethyl sulfate)

  • Sodium carbonate (Na₂CO₃)

  • Optically active rhodium catalyst (e.g., a Rh-DIPAMP complex)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • Step 1: N-Methylation of Pyrazine Precursor (Formation of a Pyrazinium Salt).

    • Scientist's Note: This step activates the ring for subsequent reduction. Methyl iodide is highly reactive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

    • In a round-bottom flask, dissolve pyrazine-2-carboxylic acid (1.0 eq) in a suitable solvent like DMF.

    • Add a mild base such as Na₂CO₃ (1.5 eq).

    • Add methyl iodide (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at 40-50 °C for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure to obtain the crude pyrazinium salt intermediate.

  • Step 2: Asymmetric Hydrogenation.

    • Scientist's Note: This is the key stereochemistry-defining step. The choice of chiral ligand on the metal catalyst is critical for achieving high enantioselectivity. The reaction must be performed under an inert atmosphere in a specialized high-pressure vessel.

    • Transfer the crude intermediate to a high-pressure reactor.

    • Add the chiral rhodium catalyst (0.01-0.1 mol%).

    • Add anhydrous methanol as the solvent.

    • Seal the reactor, purge several times with nitrogen, then with hydrogen gas.

    • Pressurize the reactor with hydrogen to 10-50 bar.[5]

    • Heat the reaction to 40-60 °C and stir vigorously for 12-24 hours.

  • Step 3: Work-up and Purification.

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization from a solvent system like methanol/ethyl acetate or by column chromatography on silica gel.

  • Step 4: Validation.

    • Confirm the structure and purity of the final product using LC-MS and NMR as described in Section 1.

    • Determine the enantiomeric excess (e.e.) using chiral HPLC analysis.

Section 3: Application in Synthetic Chemistry

The primary utility of this compound is as a building block for more complex molecules. Its carboxylic acid functionality is a prime site for amide coupling reactions, a fundamental transformation in the synthesis of potential drug candidates.[4]

G Figure 3: Role in Lead Optimization A Core Scaffold (e.g., an aromatic amine, R-NH₂) C Amide Coupling (EDC, HOBt) A->C B 4-Methylpiperazine- 2-carboxylic acid B->C D New Chemical Entity (NCE) (Scaffold + Piperazine Moiety) C->D E SAR Exploration D->E Modify 'R' group

Caption: Use in Structure-Activity Relationship (SAR) studies.

Protocol 3.1: Amide Coupling with a Primary Amine

Objective: To synthesize an amide derivative of this compound for a chemical library or as a lead optimization candidate.

Rationale: This protocol uses standard peptide coupling reagents, EDC (a water-soluble carbodiimide) and HOBt (an activating agent that minimizes side reactions and racemization), to efficiently form an amide bond between the carboxylic acid and a primary amine.

Materials:

  • This compound (1.0 eq)

  • A primary amine (e.g., benzylamine, 1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the primary amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Add DIPEA (2.5 eq) to the mixture. Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salts often present in amine starting materials and the reaction byproducts.

    • Add EDC (1.2 eq) portion-wise, keeping the temperature at 0 °C.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Aqueous Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Scientist's Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts like HOBt.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure amide.

  • Validation:

    • Confirm the structure of the purified product by LC-MS (checking for the expected molecular weight) and NMR spectroscopy.

Section 4: Biological Evaluation

Derivatives of piperazine-2-carboxylic acid have shown promise as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[10] The following protocol describes a standard in vitro assay to screen compounds for AChE inhibitory activity.

G Figure 4: AChE Inhibition Assay Principle A Acetylthiocholine (Substrate) B AChE Enzyme A->B D Thiocholine (Product) B->D C Test Compound (Inhibitor?) C->B F Yellow Product (Measure Absorbance at 412 nm) D->F E DTNB (Ellman's Reagent) E->F

Sources

Application Note: Strategic Incorporation of 4-Methylpiperazine-2-carboxylic Acid for Rigid Linker Design in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, redirecting the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are comprised of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[4][5] The linker is not a passive spacer; its length, rigidity, and chemical composition are critical determinants of the PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which ultimately governs degradation efficacy, selectivity, and overall pharmacological properties.[4][6][]

While flexible polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing trend towards more sophisticated, rigid linkers to overcome challenges in PROTAC development such as poor cell permeability and metabolic instability.[6][8] Rigid linkers, such as those incorporating piperazine moieties, can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability and potency.[8][9] This guide provides an in-depth analysis and detailed protocols for the application of 4-Methylpiperazine-2-carboxylic acid , a specialized building block for constructing advanced, rigid PROTACs.

The Rationale: Why Choose this compound?

The selection of a linker building block is a critical decision in PROTAC design. This compound offers several distinct advantages over simpler linear or cyclic linkers.

Enhanced Structural Rigidity and Conformational Control

The inherent rigidity of the piperazine ring restricts the conformational flexibility of the linker.[][9] This can reduce the entropic penalty associated with the formation of the ternary complex, leading to improved degradation potency.[6][9] Unlike flexible linkers which can adopt numerous non-productive conformations, the constrained structure of a piperazine-based linker helps to enforce a more defined spatial orientation between the warhead and the E3 ligase ligand.[9]

Fine-Tuning of Physicochemical Properties

The piperazine moiety introduces a basic nitrogen atom, which can be protonated at physiological pH. This feature can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1][2][10][11][12] However, the pKa of the piperazine ring is highly sensitive to its surrounding chemical environment.[1][2][10][11]

  • Impact of Substitution: The presence of the N-methyl group and the formation of an amide bond at the C2-carboxylic acid position will lower the pKa of the remaining secondary amine.[1][12] This modulation is critical, as it directly influences the protonation state of the molecule at physiological pH (7.4), which in turn affects solubility, cell permeability, and off-target interactions.[12] Linking the piperazine via amide bonds can also be a strategy to improve metabolic stability by preventing N-dealkylation reactions.[1][2]

Precise Vectorial Control

The structure of this compound provides two distinct and chemically orthogonal points for conjugation: the carboxylic acid at the C2 position and the secondary amine at the N1 position. The N4-methyl group effectively blocks reaction at that site, providing unambiguous regiochemical control. This allows for a highly controlled, stepwise synthesis, ensuring precise positioning of the POI and E3 ligase ligands.

PROTAC Mechanism and Synthetic Strategy

The overarching goal of a PROTAC is to facilitate the ubiquitination of a target protein. This process is initiated by the formation of the ternary complex.

PROTAC_MoA cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex POI_Ub Ub-POI Ternary_Complex->POI_Ub Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation POI_Ub->Proteasome Recognition

Caption: PROTAC mechanism of action.

The synthesis of a PROTAC utilizing this compound follows a modular and stepwise approach, typically involving sequential amide couplings.

Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Second Amide Coupling cluster_2 Step 3: Purification & Analysis Linker 4-Methylpiperazine- 2-carboxylic acid Intermediate Intermediate Conjugate Linker->Intermediate HATU, DIPEA E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Intermediate POI_Ligand POI Ligand (with carboxylic acid) Final_PROTAC Final PROTAC Molecule POI_Ligand->Final_PROTAC Intermediate->Final_PROTAC HATU, DIPEA Purification Preparative HPLC Final_PROTAC->Purification Analysis LC-MS, NMR, HRMS Purification->Analysis

Caption: Modular synthesis workflow using the specified linker.

Detailed Experimental Protocols

The following protocols provide a generalized framework. Specific reaction times, temperatures, and purification methods may require optimization based on the exact properties of the POI and E3 ligase ligands.

Protocol 1: Two-Step Synthesis of a PROTAC Molecule

This protocol describes the coupling of an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) to the linker's carboxylic acid, followed by the coupling of a carboxylic acid-containing POI ligand to the linker's secondary amine.

Materials and Reagents:

  • This compound

  • Amine-functionalized E3 Ligase Ligand (1.0 eq)

  • Carboxylic acid-functionalized POI Ligand (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl acetate, brine, Na2SO4, silica gel)

  • Preparative HPLC system

Step A: Coupling of E3 Ligase Ligand to the Linker

  • Reaction Setup: To a solution of this compound (1.2 eq) in anhydrous DMF, add HATU (1.3 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine-functionalized E3 ligase ligand (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the activated linker solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by LC-MS until the starting material (E3 ligand) is consumed (typically 2-6 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to yield the E3 Ligand-Linker intermediate. Characterize by LC-MS and NMR.

Step B: Coupling of POI Ligand to the E3 Ligand-Linker Intermediate

  • Reaction Setup: To a solution of the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add the E3 Ligand-Linker intermediate (1.1 eq) from Step A to the activated POI ligand solution.[13]

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Workup: Perform an aqueous workup as described in Step A.4.

  • Final Purification: Purify the final PROTAC compound by preparative HPLC to achieve >95% purity. Lyophilize the appropriate fractions to yield the final product as a solid.

  • Final Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, 1H NMR, and high-resolution mass spectrometry (HRMS).[13]

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to determine the efficacy (DC50 and Dmax) of the synthesized PROTAC in a relevant cell line.[14]

Materials and Reagents:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (DMSO)

  • Cell culture medium and reagents

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • Primary antibodies (Target protein, loading control e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Western_Blot_Workflow start 1. Cell Seeding & Adherence treat 2. PROTAC Treatment (Serial Dilution, 24h) start->treat lyse 3. Cell Lysis & Protein Quantification (BCA) treat->lyse sds 4. SDS-PAGE (Protein Separation) lyse->sds transfer 5. Membrane Transfer (PVDF) sds->transfer block 6. Blocking (e.g., 5% Milk) transfer->block probe 7. Antibody Incubation (Primary then Secondary) block->probe detect 8. Chemiluminescent Detection & Imaging probe->detect end 9. Data Analysis (Densitometry, DC50/Dmax) detect->end

Caption: Standard workflow for Western Blot analysis.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).[14]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge to pellet debris and collect the supernatant.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate normalized protein samples by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein, followed by a primary antibody against a loading control (e.g., GAPDH). Wash, then incubate with the appropriate HRP-conjugated secondary antibody.[14]

  • Detection: Visualize bands using a chemiluminescent substrate and an imaging system. Quantify band intensity to determine the level of protein degradation relative to the vehicle control.

Data Presentation and Interpretation

Quantitative data is essential for comparing the properties and efficacy of different PROTACs.

Table 1: Physicochemical Impact of Piperazine Linker Modifications

This table illustrates how the chemical environment affects the pKa of the piperazine moiety, which is a key consideration during the design phase. Data is adapted from authoritative studies on piperazine-containing linkers.[1][12]

CompoundKey Structural FeatureExperimental pKa% Protonated at pH 7.4 (Calculated)Implication for PROTAC Design
1,4-DimethylpiperazineDi-alkylated reference~8.0~79.8%Baseline for a basic, di-substituted piperazine core.
1-Acetyl-4-methylpiperazineN-acetylation (Amide bond)~7.06~31.3%Amide bond significantly reduces basicity.
Carbonyl-Piperazine-(CH2)1-CarbonylShort alkyl chain between amides~5.6~1.6%Strong electron-withdrawing effects from two close carbonyls dramatically reduce basicity.
Carbonyl-Piperazine-(CH2)3-CarbonylLonger alkyl chain between amides~7.2~39.1%Increasing distance from the second carbonyl restores some basicity, allowing for tunable solubility.
Table 2: Representative Biological Evaluation Data

This table shows how the results from a Western Blot experiment are typically presented to define the potency and efficacy of a PROTAC.

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)
Compound XBRD4HeLa15>95
Compound YBTKTHP-125>90
Compound ZIRAK4OCI-LY103.2>95

Troubleshooting and Expert Insights

  • Low Degradation Efficacy (High DC50 / Low Dmax): This may indicate a non-optimal linker length or geometry, preventing the formation of a stable ternary complex.[6] Consider synthesizing analogues where the POI or E3 ligand is attached to the other available position on the piperazine linker to alter the exit vector.

  • Poor Solubility: If the final PROTAC exhibits poor aqueous solubility despite the piperazine core, it suggests the overall lipophilicity of the molecule is too high. The pKa data (Table 1) is crucial here; if the linker design has resulted in a very low pKa, the piperazine will not be sufficiently protonated. Consider linker designs that place electron-withdrawing groups further away from the basic nitrogen.[6][12]

  • Metabolic Instability: While piperazine can improve stability, other parts of the molecule may be labile.[6] If metabolic instability is observed, ensure that the amide linkages are robust and consider whether other parts of the linker or ligands are susceptible to metabolism.

Conclusion

This compound is a powerful and versatile building block for the synthesis of next-generation PROTACs. Its incorporation provides a rigid scaffold that can enhance binding affinity and degradation potency through conformational pre-organization. Furthermore, it offers a handle to rationally tune the physicochemical properties of the final molecule, particularly solubility, by modulating the pKa of its basic nitrogen center. The detailed synthetic and analytical protocols provided herein offer a robust framework for researchers to leverage this advanced linker technology in the development of novel protein degraders.

References

  • DeSantis, J., Mammoli, A., Eleuteri, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available at: [Link][1][2][10][11][12]

  • Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Available at: [Link][8]

  • Maple, H. J., Clayton, J., et al. (2023). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry. Available at: [Link][3][15]

  • Toure, M. & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition. Available at: [Link][4]

Sources

Applications of 4-Methylpiperazine-2-carboxylic Acid in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chiral Piperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently incorporated into a multitude of FDA-approved drugs.[1] Its prevalence stems from the unique physicochemical properties conferred by its six-membered heterocyclic structure containing two nitrogen atoms at opposing positions. These nitrogen atoms can act as both hydrogen bond donors and acceptors, enhancing aqueous solubility and bioavailability, which are critical attributes for successful drug candidates. The inherent conformational rigidity of the piperazine ring also aids in optimizing binding affinity and specificity to biological targets.

This guide focuses on a specific and highly valuable derivative: 4-Methylpiperazine-2-carboxylic acid . The introduction of a methyl group at the N4 position and a carboxylic acid at the C2 position transforms the basic piperazine scaffold into a versatile chiral building block with distinct points for chemical modification.[2] The carboxylic acid provides a convenient handle for amide bond formation, a ubiquitous linkage in bioactive molecules, while the N-methyl group influences the compound's basicity and pharmacokinetic profile. Crucially, the chirality at the C2 position allows for stereochemically precise interactions with biological targets, a key factor in enhancing potency and reducing off-target effects.[1]

This document will provide an in-depth exploration of the applications of this compound in drug discovery, with a particular focus on its use as a scaffold for kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Application Focus: Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs essential cellular processes such as proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of inhibitors that target key kinases within this pathway, such as PI3K and mTOR, is a major focus of oncology drug discovery.

The this compound scaffold is particularly well-suited for the design of PI3K inhibitors. The piperazine core can effectively occupy the ATP-binding pocket of these kinases, with the substituents on the ring enabling fine-tuning of potency and selectivity. The chirality of the C2-carboxylic acid can be exploited to achieve optimal interactions with specific amino acid residues in the kinase domain, leading to enhanced inhibitory activity.

While direct synthesis of major clinical candidates from this compound is not always explicitly published, the closely related piperazine and piperazinone scaffolds are integral to numerous potent PI3K inhibitors. For instance, a study on piperazinone-containing thieno[3,2-d]pyrimidines as PI3Kδ inhibitors demonstrated that these derivatives were more potent and selective than their piperazine counterparts, highlighting the importance of the core heterocyclic structure in achieving desired biological activity.[3]

Below is a representative synthetic scheme for a class of potent kinase inhibitors, followed by a detailed protocol for an in-vitro kinase assay to evaluate the efficacy of such compounds.

Representative Synthetic Workflow: Synthesis of a Thieno[3,2-d]pyrimidine Kinase Inhibitor Core

The following workflow illustrates the synthesis of a core scaffold that can be further elaborated using building blocks like this compound to generate a library of potential kinase inhibitors.

G cluster_0 Core Scaffold Synthesis cluster_1 Amide Coupling start Starting Material (e.g., Thiophene derivative) step1 Cyclization Reaction start->step1 Reagents & Conditions step2 Functional Group Interconversion step1->step2 Intermediate thieno_core Thieno[3,2-d]pyrimidine Core step2->thieno_core Key Intermediate coupling Amide Bond Formation thieno_core->coupling piperazine (R)-4-Methylpiperazine-2-carboxylic acid activation Carboxylic Acid Activation piperazine->activation e.g., HATU, DIPEA activation->coupling final_product Final Kinase Inhibitor coupling->final_product

Caption: Synthetic workflow for a kinase inhibitor.

Protocols for Evaluation of Kinase Inhibitory Activity

Protocol 1: In-Vitro PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This protocol outlines a robust method for determining the in-vitro inhibitory activity of a test compound against the PI3Kα isoform. HTRF assays are widely used in drug discovery for their high sensitivity, low background, and homogeneous format.

Objective: To determine the IC50 value of a test compound synthesized from the this compound scaffold against PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • HTRF Detection Reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, Biotin-PIP3, and Streptavidin-Allophycocyanin)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • Test compound (dissolved in DMSO)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation:

    • Add 0.5 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in assay buffer containing PI3Kα and PIP2 at their final desired concentrations.

    • Add 5 µL of the 2X enzyme/substrate solution to each well.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear product formation.

  • Termination and Detection:

    • Add 10 µL of the HTRF detection mix (containing Stop solution and detection reagents) to each well to terminate the kinase reaction and initiate the detection process.

    • Incubate the plate at room temperature for 60 minutes to allow for the detection complex to form.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Self-Validation System:

  • Positive Control: Wells with enzyme and DMSO, but no inhibitor (represents 0% inhibition).

  • Negative Control: Wells with DMSO, but no enzyme (represents 100% inhibition).

  • Reference Inhibitor: Include a known PI3Kα inhibitor (e.g., Alpelisib) as a reference for assay performance.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis compound Test Compound Dilution plate Dispense to 384-well Plate compound->plate enzyme_substrate Add Enzyme/PIP2 Mix plate->enzyme_substrate atp Add ATP to Initiate enzyme_substrate->atp incubation Incubate at RT atp->incubation stop_detect Add HTRF Stop/Detection Mix incubation->stop_detect detect_incubation Incubate at RT stop_detect->detect_incubation read_plate Read on HTRF Reader detect_incubation->read_plate calculate_ratio Calculate HTRF Ratio read_plate->calculate_ratio plot_curve Plot Dose-Response Curve calculate_ratio->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: PI3Kα HTRF Assay Workflow.

Quantitative Data and Structure-Activity Relationships

The following table summarizes representative biological data for compounds containing piperazine or related scaffolds targeting kinases. This data illustrates the potency that can be achieved with this structural class.

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Gedatolisib PI3Kα / mTOREnzymatic0.4 / 1.6[Link to be added]
Taselisib PI3KαEnzymatic0.29[Link to be added]
Compound A PI3KδEnzymatic15[3]
Compound B PI3KδEnzymatic8[3]

Note: Compounds A and B are piperazinone-containing thieno[3,2-d]pyrimidines, which are closely related to piperazine derivatives.

The structure-activity relationship (SAR) studies of such compounds often reveal that:

  • The nature of the substituent on the N1 position of the piperazine ring significantly influences target engagement and selectivity.

  • The stereochemistry at the C2 position is critical for optimal interaction with the kinase hinge region.

  • Modifications at the N4 position can be used to tune physicochemical properties such as solubility and cell permeability.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This colocalization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a plethora of downstream substrates, including mTORC1, leading to the regulation of cell growth, proliferation, and survival.

Inhibitors derived from the this compound scaffold are designed to be ATP-competitive, binding to the ATP-binding pocket of PI3K and/or mTOR, thereby preventing the phosphorylation of their respective substrates and blocking downstream signaling.

G RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 4-Methylpiperazine-2-carboxylic acid derivative (Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Sources

Application Notes and Protocols for 4-Methylpiperazine-2-carboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 4-Methylpiperazine-2-carboxylic Acid Scaffold

The this compound moiety is a privileged scaffold in modern medicinal chemistry, serving as a critical building block in the synthesis of complex therapeutic agents.[1] Its structure, featuring a chiral center at the 2-position, a secondary amine within the piperazine ring, and a tertiary amine at the 4-position, offers a unique combination of structural rigidity, basicity, and multiple points for chemical diversification. The N-methyl group can significantly influence a molecule's pharmacokinetic properties by enhancing metabolic stability and membrane permeability.[2] Consequently, derivatives of this scaffold have been investigated for a range of therapeutic targets, including as multi-target-directed ligands for Alzheimer's disease.[3][4]

The primary synthetic utility of this compound lies in its carboxylic acid function, which provides a direct handle for forming stable amide bonds with a wide array of primary and secondary amines.[1] However, the coupling of this particular acid presents a unique set of challenges. The presence of the N-methyl group and the cyclic nature of the scaffold introduce significant steric hindrance around the carboxylic acid, which can impede the approach of the amine coupling partner and slow reaction rates.[5][6] Therefore, the selection of an appropriate coupling reagent and the optimization of reaction conditions are paramount to achieving high yields and preserving stereochemical integrity.

This guide provides an in-depth analysis of the key considerations for successful amide coupling reactions involving this compound, along with detailed, field-proven protocols for common and advanced coupling methodologies.

Core Principles and Mechanistic Considerations

The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by an amine.[7] The general workflow involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive species, which is then intercepted by the amine.

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Bond Formation Carboxylic_Acid 4-Methylpiperazine- 2-carboxylic acid Activated_Intermediate Reactive Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Amine Amine (R-NH2) Byproduct Byproduct (e.g., DCU, HOBt)

Caption: General workflow for amide bond formation.

The Challenge of Steric Hindrance

The primary obstacle in coupling this compound is steric hindrance. The bulky piperazine ring, substituted with a methyl group at the 4-position, physically obstructs the approach of the amine to the activated carboxylic acid.[5] This steric crowding necessitates the use of highly reactive coupling reagents that can efficiently activate the carboxylic acid and promote the subsequent nucleophilic attack. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often result in low yields when used with sterically hindered substrates.[5]

Selecting the Optimal Coupling Reagent

For sterically demanding couplings, onium salt-based reagents are the preferred choice due to their ability to form highly reactive activated esters.[5]

Coupling ReagentReagent TypeKey Advantages & Considerations
HATU Aminium/Uronium SaltHighly reactive, excellent for hindered couplings with low racemization. Considered superior for many difficult couplings.[5][8][9]
HCTU Aminium/Uronium SaltFast and efficient, widely used in automated peptide synthesis. A good alternative to HATU.[5]
PyBOP Phosphonium SaltEfficient, with no risk of guanidinylation side reactions that can occur with uronium salts.[2]
COMU Aminium/Uronium SaltA newer generation reagent with coupling efficiencies comparable to HATU, and considered safer than HOBt/HOAt-based reagents.[10]
EDC/HOBt CarbodiimideCost-effective, but generally less efficient for hindered couplings. May require longer reaction times and higher temperatures.[5][11]

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, especially when coupling to sterically hindered or electron-deficient amines, due to the high reactivity of HATU.

Materials
  • This compound (or its hydrochloride salt)

  • Amine coupling partner

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.5 eq) to the solution. If starting with the hydrochloride salt of the acid, use 3.5 eq of DIPEA. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the highly reactive OAt-active ester.

  • Amine Addition: Add the amine coupling partner (1.0 - 1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For particularly hindered couplings, the reaction may require gentle heating (e.g., 40-50 °C).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, depending on the polarity of the product.

G Start Dissolve Acid & HATU in DMF Preactivate Add DIPEA, stir 15-30 min Start->Preactivate Add_Amine Add Amine Preactivate->Add_Amine React Stir 2-12h at RT Add_Amine->React Workup EtOAc Dilution & Aqueous Wash React->Workup Purify Column Chromatography Workup->Purify End Pure Amide Product Purify->End

Caption: Experimental workflow for HATU-mediated coupling.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This method is a more economical option but may require more optimization, especially for challenging substrates. The addition of HOBt is critical to suppress racemization and improve efficiency.

Materials
  • This compound

  • Amine coupling partner

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology
  • Reagent Preparation: To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine coupling partner (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The urea byproduct from EDC is generally water-soluble and is mostly removed during the aqueous work-up.[11]

G Start Dissolve Acid, HOBt, DIPEA in DCM/DMF Cool Cool to 0°C Start->Cool Activate Add EDC, stir 15-30 min Cool->Activate Add_Amine Add Amine Activate->Add_Amine React Warm to RT, stir 4-24h Add_Amine->React Workup DCM Dilution & Aqueous Wash React->Workup Purify Column Chromatography Workup->Purify End Pure Amide Product Purify->End

Caption: Experimental workflow for EDC/HOBt-mediated coupling.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low or No Yield Insufficient Reactivity: Coupling reagent not potent enough for the sterically hindered substrate.Switch to a more powerful coupling reagent like HATU or COMU.[5][6]
Suboptimal Conditions: Incorrect solvent, temperature, or base.Ensure anhydrous conditions. Use a non-nucleophilic hindered base like DIPEA.[5] Consider gentle heating (40-50 °C) for sluggish reactions.
Racemization Over-activation: Prolonged pre-activation time.Reduce the pre-activation time before adding the amine.
Strong Base: Use of a strong, non-hindered base.Use a weaker or more hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[5]
Inappropriate Additive: HOBt may not be sufficient for highly sensitive substrates.Use additives like HOAt or Oxyma Pure, which are superior in suppressing racemization.[5]
Side Reactions Guanidinylation: (with uronium reagents like HATU) The coupling reagent reacts with the amine.Use a slight excess of the carboxylic acid relative to the coupling reagent. Add the amine after a short pre-activation period.[10]

Conclusion

The successful amide coupling of this compound is a critical step in the synthesis of numerous promising pharmaceutical candidates. While steric hindrance presents a notable challenge, it can be effectively overcome through the judicious selection of high-reactivity onium salt-based coupling reagents, such as HATU, and careful optimization of reaction conditions. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to efficiently and reliably synthesize amide derivatives of this valuable scaffold, thereby accelerating the drug discovery and development process.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • ResearchGate. (2007). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase | Request PDF. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • R Discovery. (2007). Asymmetric Synthesis of Chiral Piperazines. [Link]

  • Google Patents. (n.d.). CN101693712A - Method for synthesizing Varenicline intermediate 2, 3, 4, 5-tetralin-1, 5-methylene-hydrogen-benzoazepine.
  • PNAS. (n.d.). Accelerated chemical synthesis of peptides and small proteins. [Link]

  • New Drug Approvals. (2016). Varenicline (Chantix™) バレニクリン酒石酸塩. [Link]

  • New Jersey Institute of Technology. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Beilstein Journals. (n.d.). Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • ResearchGate. (2011). Synthesis of new amides of the N-methylpiperazine series | Request PDF. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

Sources

Application Note: Strategies for the Derivatization of 4-Methylpiperazine-2-carboxylic Acid for Bioassay Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, appearing in the structure of numerous marketed drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and its versatile synthetic handles that allow for systematic exploration of chemical space.

4-Methylpiperazine-2-carboxylic acid is a particularly valuable building block. It presents two distinct, orthogonally reactive functional groups: a secondary amine at the N1 position and a carboxylic acid at the C2 position. This bifunctionality allows for the generation of diverse chemical libraries through selective modification at either site, enabling researchers to fine-tune molecular properties and probe structure-activity relationships (SAR) with precision.

This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound, creating compound libraries ready for biological screening. We will explore two primary strategies: amide bond formation at the carboxylic acid and functionalization of the secondary amine.

G cluster_0 Strategy A: C2 Derivatization cluster_1 Strategy B: N1 Derivatization start 4-Methylpiperazine-2- carboxylic acid Amide_Coupling Amide Coupling (Various Amines R-NH2) start->Amide_Coupling Ester_Protect 1. Carboxyl Protection (Esterification) start->Ester_Protect Amide_Library Amide Library Amide_Coupling->Amide_Library N_Alkylation 2. N1-Alkylation or Acylation (Reductive Amination, etc.) Ester_Protect->N_Alkylation Ester_Deprotect 3. Carboxyl Deprotection (Saponification) N_Alkylation->Ester_Deprotect N1_Library N1-Substituted Library Ester_Deprotect->N1_Library

Caption: High-level overview of the two primary derivatization pathways for this compound.

Strategy A: Amide Library Synthesis via Carboxylic Acid Functionalization

Amide bond formation is the most frequently utilized reaction in medicinal chemistry, integral to the synthesis of approximately 25% of all commercial pharmaceuticals.[2][3] This strategy focuses on coupling a diverse set of primary or secondary amines to the C2-carboxylic acid of the piperazine scaffold.

Scientific Principle & Causality

Direct condensation of a carboxylic acid and an amine is generally inefficient. The reaction requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group.[2] This is achieved using coupling reagents, which react with the carboxylate to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea). This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond.

Common coupling systems like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are industry standards. EDC facilitates the formation of the O-acylisourea intermediate. HOBt or its safer alternative, Oxyma, serves two critical functions: it minimizes the risk of racemization at the adjacent chiral center (C2) and suppresses the formation of a stable N-acylisourea byproduct, thereby improving reaction yields.[4]

G cluster_workflow Amide Coupling Workflow Start_Material Starting Material (Piperazine Acid) Reagents Add Amine (R-NH2), EDC, HOBt, DIPEA in DCM or DMF Start_Material->Reagents Reaction Stir at RT (4-24h) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Amide Derivative Purification->Final_Product

Caption: General workflow for the synthesis of an amide library.

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Addition of Reagents: Add the amine of choice (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.

    • Expert Insight: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the carboxylic acid itself, ensuring the amine nucleophile is in its free-base form for optimal reactivity.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Causality: The bicarb wash removes unreacted acid and HOBt, while the water and brine washes remove residual DMF and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Scope of Amine Reactants

The following table summarizes the versatility of the amide coupling protocol with various amine classes.

Amine ClassExample AmineTypical Yield RangeNotes
Primary Aliphatic Benzylamine75-95%Generally high-yielding and clean reactions.
Secondary Aliphatic Morpholine60-85%Slower reaction rates due to increased steric hindrance.
Primary Aromatic Aniline50-80%Less nucleophilic; may require longer reaction times or a stronger coupling agent like HATU.[4]
Heterocyclic 2-Aminopyridine45-75%Can be challenging due to electronics and potential for side reactions.

Strategy B: Derivatization at the N1-Amine Position

Functionalizing the N1 secondary amine is a powerful method to modulate the compound's polarity, basicity (pKa), and steric profile, which are critical determinants of pharmacological activity and ADME properties.[5]

Scientific Principle & Causality

Directly alkylating or acylating the N1-amine is complicated by the presence of the acidic carboxylic acid proton. An intermolecular or intramolecular acid-base reaction can occur, neutralizing the amine and rendering it non-nucleophilic. Therefore, a protection-functionalization-deprotection sequence is the most robust and reliable approach.

  • Protection: The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester). This removes the acidic proton, liberating the N1-amine to act as a nucleophile.

  • Functionalization: The N1-amine of the ester intermediate can then be modified. Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides.[6] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (STAB). This method avoids the over-alkylation often seen with alkyl halides and proceeds under mild conditions.[5]

  • Deprotection: Finally, the ester is hydrolyzed back to the carboxylic acid, typically via saponification with a base like lithium hydroxide (LiOH), to yield the final N1-derivatized product.

G cluster_workflow_B N1-Alkylation Workflow Start_Material Starting Material (Piperazine Acid) Protect Esterification (SOCl2, MeOH) Start_Material->Protect Ester_Intermediate Piperazine Ester Intermediate Protect->Ester_Intermediate Functionalize Reductive Amination (Aldehyde, STAB) Ester_Intermediate->Functionalize Alkylated_Ester N1-Alkylated Ester Intermediate Functionalize->Alkylated_Ester Deprotect Saponification (LiOH, H2O/THF) Alkylated_Ester->Deprotect Final_Product Purified N1-Alkylated Acid Deprotect->Final_Product

Caption: Multi-step workflow for the derivatization of the N1-amine position.

Detailed Protocols

Protocol 3.2.1: Methyl Ester Protection

  • Suspend this compound (1.0 eq) in anhydrous methanol (0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

  • Remove the ice bath and stir the reaction at reflux for 4-6 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize excess acid.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the methyl ester, which is often used without further purification.

Protocol 3.2.2: N-Alkylation via Reductive Amination

  • Dissolve the methyl ester intermediate (1.0 eq) in dichloroethane (DCE) (0.1 M).

  • Add the aldehyde or ketone of choice (1.2 eq) followed by acetic acid (1.1 eq).

    • Expert Insight: Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Stir at room temperature for 6-18 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Extract with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to obtain the N1-alkylated ester.

Protocol 3.2.3: Ester Deprotection (Saponification)

  • Dissolve the purified N1-alkylated ester (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq).

  • Stir at room temperature for 2-8 hours until the reaction is complete (monitored by LC-MS).

  • Acidify the mixture to pH ~5-6 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or a 9:1 DCM:isopropanol mixture).

  • Dry the organic layer, concentrate, and purify as needed to yield the final product.

Application: Bioassay Screening and Data Analysis

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. A primary screen for cytotoxicity is a fundamental first step for almost any drug discovery program.

G cluster_bioassay Bioassay Workflow Library Synthesized Compound Library Plate Prepare Assay Plates (Serial Dilutions) Library->Plate Treat Treat Cells with Compounds (24-72h) Plate->Treat Cells Seed Cells (e.g., HeLa, A549) Cells->Treat Assay Perform Viability Assay (e.g., MTT Assay) Treat->Assay Read Read Absorbance (Plate Reader) Assay->Read Analyze Data Analysis (% Viability, IC50) Read->Analyze Hit Hit Identification Analyze->Hit

References

Application Notes and Protocols for the Analytical Detection of 4-Methylpiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Methylpiperazine-2-carboxylic acid is a heterocyclic compound incorporating a piperazine ring, a methyl group, and a carboxylic acid function.[1][2] This structure presents unique challenges for analytical determination due to its high polarity, low volatility, and lack of a strong chromophore.[3][4] As a potential impurity or metabolite in pharmaceutical development, robust and reliable analytical methods are crucial for its detection and quantification to ensure drug safety and efficacy.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the detection of this compound. It outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The causality behind experimental choices and the principles of method validation are explained to ensure scientific integrity and trustworthiness.

Analytical Challenges

The primary challenges in the analysis of this compound stem from its physicochemical properties:

  • High Polarity: The presence of the carboxylic acid and the piperazine ring makes the molecule highly polar and water-soluble.[3][4][7] This leads to poor retention on traditional reversed-phase HPLC columns.

  • Low Volatility: The zwitterionic nature of the molecule at neutral pH results in very low volatility, making direct analysis by Gas Chromatography (GC) unfeasible without derivatization.[8][9]

  • Weak UV Chromophore: The molecule lacks a significant UV-absorbing chromophore, which can lead to low sensitivity when using UV detection in HPLC.

To overcome these challenges, specific chromatographic techniques and sample preparation strategies are necessary. These include the use of specialized HPLC columns for polar compounds, derivatization to increase volatility and improve chromatographic behavior for GC analysis, and the use of highly sensitive detection techniques like mass spectrometry.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While challenging due to the weak chromophore, HPLC-UV can be employed for the analysis of this compound, particularly for purity assessments where concentrations are relatively high. The key to a successful HPLC-UV method is to achieve adequate retention and separation from potential impurities.

Principle

Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for retaining and separating highly polar compounds.[4] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, allowing for the partitioning of polar analytes.

Experimental Protocol: HILIC-UV Method

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • HILIC column (e.g., SeQuant® ZIC®-HILIC, 150 mm x 4.6 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (ACN), HPLC grade.

  • Ammonium formate, analytical grade.

  • Formic acid, analytical grade.

  • Reference standard of this compound.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 10 mM Ammonium formate in Water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 90% B to 60% B over 15 minutes, hold at 60% B for 5 minutes, return to 90% B and equilibrate for 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

4. Sample Preparation:

  • Dissolve the sample in a mixture of Acetonitrile and Water (90:10 v/v) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Rationale for Experimental Choices:

  • HILIC Column: Chosen for its ability to retain and separate highly polar compounds like this compound.[4]

  • Ammonium Formate Buffer: A volatile buffer compatible with mass spectrometry, should the method be transferred to an LC-MS system. The acidic pH helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

  • Gradient Elution: Allows for the effective elution of the analyte and any potential impurities with varying polarities.

  • Low UV Wavelength (210 nm): Necessary to detect compounds with weak chromophores.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of this compound in complex matrices such as biological fluids or in trace-level impurity analysis.[3]

Principle

This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. The analyte is first separated from other components in the sample by HPLC and then ionized, and the specific precursor-to-product ion transition is monitored for quantification.

Experimental Workflow Diagram

LC-MS/MS Workflow for this compound cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Biological or Pharmaceutical Sample PPT Protein Precipitation (if applicable) Sample->PPT Dilution Dilution with Mobile Phase PPT->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Column HILIC or Mixed-Mode Column Injection->Column Gradient Gradient Elution Column->Gradient Ionization Electrospray Ionization (ESI+) Gradient->Ionization Precursor Precursor Ion Selection (m/z 145.1) Ionization->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product Product Ion Monitoring CID->Product Quantification Quantification using Calibration Curve Product->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Experimental Protocol: LC-MS/MS Method

1. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • HILIC or a mixed-mode stationary phase column.

2. Reagents and Standards:

  • Acetonitrile (ACN), LC-MS grade.

  • Methanol (MeOH), LC-MS grade.

  • Ammonium formate, LC-MS grade.

  • Formic acid, LC-MS grade.

  • Reference standard of this compound.

  • Internal Standard (IS): Isotope-labeled this compound (if available) or a structurally similar compound.

3. LC Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes, hold for 2 minutes, return to 95% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4. MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 145.1
Product Ions (Q3) To be determined by infusion of the standard.
Collision Energy To be optimized for the specific instrument.
Dwell Time 100 ms

5. Sample Preparation:

  • For Pharmaceutical Samples: Accurately weigh and dissolve the sample in the initial mobile phase composition (95% B) to a suitable concentration.

  • For Biological Samples (e.g., Plasma): Perform protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma.[3] Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

III. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC-MS analysis, derivatization is mandatory to increase the volatility and thermal stability of this compound.[8][9][10] Silylation is a common derivatization technique for compounds containing active hydrogens, such as carboxylic acids and amines.[11][12]

Principle

The active hydrogens in the carboxylic acid and the secondary amine of the piperazine ring are replaced with a nonpolar group, typically a trimethylsilyl (TMS) group. This derivatization makes the molecule volatile and amenable to GC analysis. The derivatized compound is then separated by GC and detected by MS.

Derivatization and Analysis Workflow

GC-MS with Derivatization Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dry Sample or Evaporated Extract Deriv Add Derivatization Reagent (e.g., BSTFA) Sample->Deriv Heat Heat at 60-80°C Deriv->Heat Injection GC Injection Heat->Injection Separation Capillary GC Column Separation Injection->Separation Detection Mass Spectrometry Detection (Scan or SIM) Separation->Detection Library Mass Spectral Library Search Detection->Library Quant Quantification Detection->Quant

Caption: Workflow for GC-MS analysis of this compound after derivatization.

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

2. Reagents and Standards:

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]

  • Pyridine, anhydrous.

  • Reference standard of this compound.

3. Derivatization Procedure:

  • Place approximately 1 mg of the standard or sample in a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.[10]

  • Cool to room temperature before injection.

4. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Scan Range m/z 50-500

IV. Method Validation

All analytical methods developed for the determination of this compound, especially in a regulated environment, must be validated according to guidelines from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[5][6][13]

Validation Parameters

The following parameters should be assessed during method validation:[14][15]

ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

V. Conclusion

The analytical detection of this compound requires tailored methodologies to address its inherent physicochemical properties. For sensitive and selective quantification, especially at low concentrations, LC-MS/MS is the method of choice. HILIC-based HPLC-UV can be a viable alternative for less demanding applications. GC-MS is also a powerful technique but necessitates a derivatization step to ensure the volatility of the analyte. The protocols provided in this guide, coupled with rigorous validation, will enable researchers and scientists to accurately and reliably determine this compound in various sample matrices.

References
  • BioPharma Services. "BA Method Development: Polar Compounds." BioPharma Services Inc. Accessed January 2, 2026. [Link]

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  • Zenkevich, I. G. "Acids: Derivatization for GC Analysis.
  • Swartz, M. E., & I. S. Krull. "Validation of Impurity Methods, Part II." LCGC North America, August 22, 2014.
  • Swartz, M. E., I. S. Krull, & J. D. Orr. "Validation of Impurity Methods, Part I." LCGC International. Accessed January 2, 2026. [Link]

  • Harvey, D. "Derivatization." Chemistry LibreTexts, August 29, 2023. [Link]

  • Unknown Author. "Derivatization in GC." Accessed January 2, 2026. [Link]

  • Zuba, D., & A. Parczewski. "Determination of piperazine derivatives in “Legal Highs”." ResearchGate, August 7, 2025. [Link]

  • Rastenytė, D., et al. "Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis." Chemija, 2011.
  • Jin, Y., et al. "Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry." Journal of Forensic Sciences, December 28, 2020. [Link]

  • Silva, L., et al.
  • Deconinck, E., et al. "GCMS Total Ion Chromatograms of piperazine derivative mixture." ResearchGate. Accessed January 2, 2026. [Link]

  • Drouin, N., S. Rudaz, & J. Schappler. "Sample preparation for polar metabolites in bioanalysis." Analyst, 2018. [Link]

  • Ciolino, L. A. "Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class." Office of Justice Programs. Accessed January 2, 2026. [Link]

  • Lambropoulou, D. A., & T. A. Albanis. "Sample preparation in analysis of pharmaceuticals." Analytical and Bioanalytical Chemistry, 2007.
  • Lavanya, G., et al. "Analytical method validation: A brief review." International Journal of Pharmaceutical Sciences Review and Research, 2013.
  • Shostak, D., et al. "Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms." Molecules, 2023.
  • UNODC. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." Accessed January 2, 2026. [Link]

  • FDA. "Q2(R2) Validation of Analytical Procedures." U.S. Food and Drug Administration. Accessed January 2, 2026. [Link]

  • Jin, Y., et al. "(S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva." Journal of Pharmaceutical and Biomedical Analysis, February 5, 2021. [Link]

  • Zgoda, M. M., et al. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Acta Poloniae Pharmaceutica, 2002.
  • Li, Y., et al. "Simultaneous Determination of 4-Methyl-Piperazine-1- Carbodithioc Acid 3-Cyano-3,3-Diphenylpropyl Ester Hydrochloride and its.
  • Welch, C. J., et al. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review, August 15, 2017. [Link]

  • PubChem. "this compound." National Center for Biotechnology Information. Accessed January 2, 2026. [Link]

  • Peters, F. T., et al. "Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan." ResearchGate, August 7, 2025. [Link]

  • Li, Y., et al. "A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study." Biomedical Chromatography, October 2012. [Link]

  • Al-Bayati, M. A. F. "A Review on Analytical Methods for Piperazine Determination." NTU Journal of Pure Sciences, 2022.
  • Antonelli, M. L., et al. "A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin." Molecules, 2024.
  • Thepsour, P., et al. "Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption." Chemical Engineering Transactions, 2017.
  • Schlosser, D., et al. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry, January 5, 2024. [Link]

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Sources

Application Notes and Protocols: 4-Methylpiperazine-2-carboxylic Acid as a Versatile Ligand Scaffold in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Piperazine Scaffold in Catalysis

For researchers, scientists, and professionals in drug development, the identification of robust and versatile ligand scaffolds is a cornerstone of innovation in catalytic chemistry. The piperazine heterocycle is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds.[1][2] This is attributed to its unique structural and physicochemical properties, including its ability to modulate solubility and engage in specific hydrogen bonding interactions. These same features make piperazine derivatives, such as 4-Methylpiperazine-2-carboxylic acid, compelling candidates for ligand development in transition metal catalysis. The inherent chirality of this compound, when used as a single enantiomer, offers the potential for applications in asymmetric catalysis, a critical technology in modern pharmaceutical synthesis.[3][4][5]

This application note provides a technical guide to the potential applications of this compound and its derivatives as ligands in catalysis. While direct catalytic applications of this compound itself are not yet extensively documented in peer-reviewed literature, we will present a detailed protocol for a closely related N-arylpiperazine ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This serves as a validated, representative example of how this ligand class can be effectively employed in a synthetically important transformation.

Physicochemical Properties of this compound

A comprehensive understanding of the ligand's properties is essential for its effective application.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂PubChem
Molecular Weight 144.17 g/mol PubChem
CAS Number 721876-16-0PubChem
IUPAC Name This compoundPubChem
SMILES CN1CCNC(C1)C(=O)OPubChem

Conceptual Framework for Catalytic Applications

The structural features of this compound provide multiple coordination points for metal centers. The two nitrogen atoms of the piperazine ring and the carboxylate group can all participate in binding, allowing for the formation of stable and well-defined metal complexes. The chirality at the C2 position is of particular importance for asymmetric catalysis, where the ligand's stereochemistry can effectively control the stereochemical outcome of a reaction.

Application Example: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[6][7][8][9] The efficiency and functional group tolerance of this reaction are highly dependent on the nature of the ligand coordinated to the palladium catalyst. Piperazine-based ligands have demonstrated considerable promise in this area.[2][10]

The following protocol is adapted from a reported procedure for a Suzuki-Miyaura cross-coupling reaction using a 2-((4-arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex, which serves as an excellent model for the application of piperazine-based ligands.[10]

Workflow for Ligand Synthesis and Catalyst Formation

Caption: Synthesis of the N-arylpiperazine ligand and subsequent formation of the Pd(II) catalyst.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid

This protocol outlines the general procedure for the cross-coupling of an aryl halide with an arylboronic acid using a palladium-piperazine catalyst.

Materials:

  • Aryl halide (e.g., 5-iodovanillin)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(II)-piperazine complex (catalyst)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF/H₂O mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Add the Pd(II)-piperazine complex (0.01-1 mol%). The optimal catalyst loading should be determined experimentally.

  • Solvent Addition: Add the solvent mixture (e.g., 5 mL of a 4:1 DMF/H₂O mixture).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Results and Data Interpretation

The yield of the cross-coupled product is expected to be high, often exceeding 90%. The purity of the product can be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)
15-IodovanillinPhenylboronic acid0.1>95
24-Bromoanisole4-Tolylboronic acid0.592
33-Bromopyridine3-Thienylboronic acid1.088

Note: The data presented in this table is representative and based on typical results for similar catalytic systems.

Potential Application in Asymmetric Catalysis

The chiral nature of (R)- or (S)-4-Methylpiperazine-2-carboxylic acid makes it a promising ligand for asymmetric catalysis. A particularly relevant area is asymmetric hydrogenation, where chiral ligands are used to produce enantiomerically enriched products.[11][12][13][14]

Conceptual Workflow for Asymmetric Hydrogenation

Caption: Conceptual workflow for the use of a chiral piperazine ligand in asymmetric hydrogenation.

While a specific protocol for this compound in this context is not yet established, the general principles of rhodium-catalyzed asymmetric hydrogenation can be applied. The ligand would be pre-complexed with a rhodium precursor, such as [Rh(COD)₂]BF₄, to form the active catalyst. This catalyst would then be used to hydrogenate a prochiral olefin under a hydrogen atmosphere to yield the desired chiral product. The enantiomeric excess of the product would be a direct measure of the ligand's effectiveness in inducing asymmetry.

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of ligands for catalysis. Their structural features, including multiple coordination sites and inherent chirality, make them suitable for a range of catalytic transformations. While the full potential of this specific ligand is still being explored, the provided protocol for a related N-arylpiperazine in the Suzuki-Miyaura reaction demonstrates the utility of the piperazine scaffold. Future research will likely focus on the synthesis of novel metal complexes of this compound and their application in asymmetric catalysis, opening new avenues for the efficient synthesis of complex molecules in the pharmaceutical and fine chemical industries.

References

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(21), 5836-5841.
  • Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. Organic Letters, 8(26), 6139–6142.
  • Kuwano, R., Kashiwabara, M., & Hamada, M. (2003). Asymmetric Hydrogenation of 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide Catalyzed by Trans-Chelating Chiral Diphosphine−Rhodium Complexes. The Journal of Organic Chemistry, 68(15), 5951–5955.
  • Tang, W., & Zhang, X. (2010). Novel and Efficient Chiral Bisphosphorus Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation.
  • Bhattacharjee, J., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.
  • Saeed, S., Rashid, N., & Jones, P. G. (2016). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. New Journal of Chemistry, 40(9), 7596-7603.
  • Shang, G., Li, W., & Zhang, X. (2010). Transition Metal‐Catalyzed Homogeneous Asymmetric Hydrogenation.
  • Blaser, H.-U., & Lotz, M. (2009). Bidentate 1,2‐Ferrocenyl Diphosphine Ligands. In Ferrocenes (pp. 73-95). Wiley-VCH.
  • Barbaro, P., Bianchini, C., Giambastiani, G., & Parisel, S. L. (2004). Progress in stereoselective catalysis by metal complexes with chiral ferrocenyl phosphines. Coordination Chemistry Reviews, 248(15-16), 1451-1468.
  • Kégl, T., & Kollár, L. (2010). Chiral Catalysts. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Ager, D. J., de Vries, A. H. M., & de Vries, J. G. (2012). Asymmetric homogeneous hydrogenations at scale. Chemical Society Reviews, 41(8), 3340-3380.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Diamine Ligands in Copper-Catalyzed Reactions. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Retrieved from [Link]

  • MDPI. (2021). Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. Inorganics. Retrieved from [Link]

  • Beilstein Journals. (2013). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2004). Palladium-catalyzed cross-coupling reactions in total synthesis. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2012). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PubMed Central. Retrieved from [Link]

Sources

Scale-up synthesis of 4-Methylpiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of 4-Methylpiperazine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. As a "privileged scaffold," the piperazine ring is a core component in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability.[1] The specific substitution pattern of this compound, featuring a methyl group on the distal nitrogen and a carboxylic acid, provides two distinct points for chemical modification, making it a versatile intermediate for constructing complex therapeutic agents.[1]

The transition from lab-bench discovery to clinical development and commercial manufacturing necessitates a robust, scalable, and economically viable synthetic route. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on the underlying chemical principles, critical process parameters, and safety considerations essential for researchers and drug development professionals.

Synthetic Strategy: A Multi-Step Approach for Scalability

Several synthetic routes to this compound have been reported. For scale-up, a convergent and reliable strategy is paramount. The selected route begins with a commercially available pyrazine derivative, proceeding through catalytic hydrogenation to form the piperazine ring, followed by N-methylation and final ester hydrolysis. This approach is chosen for its high yields, operational simplicity, and avoidance of hazardous high-pressure/high-temperature conditions often cited in older literature.[2]

The overall workflow is depicted below:

G A Step 1: Hydrogenation Intermediate1 Intermediate: Ethyl Piperazine-2-carboxylate A->Intermediate1 H₂, Pd/C B Step 2: N-Methylation Intermediate2 Intermediate: Ethyl 4-Methylpiperazine-2-carboxylate B->Intermediate2 HCHO, HCOOH (Eschweiler-Clarke) C Step 3: Saponification (Ester Hydrolysis) D Final Product: this compound C->D 1. NaOH (aq) 2. HCl (aq) Start Start: Ethyl Pyrazine-2-carboxylate Start->A Intermediate1->B Intermediate2->C

Caption: Overall synthetic workflow for this compound.

Part 1: Catalytic Hydrogenation of Ethyl Pyrazine-2-carboxylate

Principle: The aromatic pyrazine ring is reduced to a saturated piperazine ring using catalytic hydrogenation. Palladium on carbon (Pd/C) is an efficient and widely used catalyst for this transformation. The reaction is typically carried out under a moderate pressure of hydrogen gas.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles
Ethyl Pyrazine-2-carboxylateC₇H₈N₂O₂152.15152 g1.0
10% Palladium on Carbon (50% wet)Pd/C-15 g-
Ethanol (Absolute)C₂H₅OH46.071.5 L-
Hydrogen GasH₂2.02~50 psi-

Equipment:

  • 3 L Parr-type hydrogenation apparatus or a similar stirred pressure reactor

  • Mechanical stirrer

  • Filtration setup (e.g., Büchner funnel with Celite® pad)

  • Rotary evaporator

Protocol:

  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: To the reactor vessel, add ethyl pyrazine-2-carboxylate followed by absolute ethanol. Stir until all the solid has dissolved.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst. Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care, preferably under a nitrogen blanket.

  • Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas three times to remove any residual air. Pressurize the reactor to 50 psi with hydrogen.[3]

  • Reaction Monitoring: Begin vigorous stirring and maintain the temperature at 25-30°C. The reaction is exothermic; cooling may be required. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the hydrogen uptake ceases, depressurize the reactor and purge with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 100 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to obtain ethyl piperazine-2-carboxylate as a crude oil. This intermediate is often used in the next step without further purification.

In-Process Control:

  • TLC: Monitor the disappearance of the starting material. (Mobile phase: 50% Ethyl Acetate in Hexane).

  • ¹H NMR: Confirm the formation of the piperazine ring by the disappearance of aromatic protons and the appearance of aliphatic protons.

Part 2: N-Methylation via Eschweiler-Clarke Reaction

Principle: The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines.[4] It utilizes formic acid as the reducing agent and formaldehyde as the source of the methyl group. This method is ideal for scale-up as it avoids the use of hazardous alkylating agents like methyl iodide.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles
Ethyl Piperazine-2-carboxylate (crude)C₇H₁₄N₂O₂158.20~158 g1.0
Formic Acid (98%)HCOOH46.03115 mL~3.0
Formaldehyde (37% in H₂O)CH₂O30.03162 mL~2.0
Sodium Bicarbonate (Sat. aq. solution)NaHCO₃84.01As needed-
Dichloromethane (DCM)CH₂Cl₂84.931.0 L-

Equipment:

  • 3 L three-neck round-bottom flask

  • Mechanical stirrer and reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel (2 L)

Protocol:

  • Reaction Setup: To the three-neck flask equipped with a stirrer and reflux condenser, add the crude ethyl piperazine-2-carboxylate.

  • Reagent Addition: Add formic acid, followed by the slow, portion-wise addition of formaldehyde solution. The addition is exothermic. Maintain the temperature below 40°C using an ice bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture to 90-100°C and maintain for 2-3 hours. Monitor the evolution of CO₂ gas.

  • Reaction Monitoring: The reaction is complete when the gas evolution ceases.

  • Work-up and Neutralization: Cool the mixture to room temperature. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess formic acid until the pH is ~8-9. Caution: Vigorous gas evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 300 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-methylpiperazine-2-carboxylate.

In-Process Control:

  • LC-MS: Confirm the formation of the methylated product by observing the correct mass peak (M+H⁺).

Part 3: Saponification to this compound

Principle: The final step is the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid.[1] Subsequent acidification protonates the carboxylate salt to yield the final zwitterionic product.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles
Ethyl 4-Methylpiperazine-2-carboxylate (crude)C₈H₁₆N₂O₂172.23~172 g1.0
Sodium Hydroxide (NaOH)NaOH40.0060 g1.5
Deionized WaterH₂O18.021.0 L-
Hydrochloric Acid (Conc. HCl)HCl36.46As needed-
Isopropanol (IPA)C₃H₈O60.10500 mL-

Equipment:

  • 3 L round-bottom flask

  • Magnetic stirrer and heating mantle

  • pH meter or pH strips

  • Büchner funnel

Protocol:

  • Setup: Dissolve the crude ethyl 4-methylpiperazine-2-carboxylate in 500 mL of deionized water in the flask.

  • Hydrolysis: Add a solution of sodium hydroxide (60 g in 500 mL of water). Heat the mixture to 60°C and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting ester is completely consumed.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly add concentrated HCl to adjust the pH to the isoelectric point (~pH 6-7). The product will precipitate as a white solid.

  • Isolation: Stir the resulting slurry in the ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold isopropanol (2 x 100 mL) to remove residual salts and impurities. Dry the product in a vacuum oven at 50°C to a constant weight.

Purification and Characterization

Purification: The crude product obtained from this protocol is often of high purity (>95%). If further purification is required, recrystallization from a water/isopropanol mixture is effective. For removal of ionic impurities, ion-exchange chromatography can be employed.[5]

Characterization of Final Product:

TestSpecification
Appearance White to off-white crystalline solid
Purity (HPLC) ≥ 98%
¹H NMR Conforms to the structure of this compound
Mass Spec (ESI+) m/z = 145.1 (M+H⁺)
Melting Point Specific to the crystalline form obtained

Safety and Handling

General Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[6]

Specific Hazards:

  • Piperazine Derivatives: Piperazine and its derivatives can cause severe skin burns, eye damage, and may cause allergic reactions or respiratory irritation.[7][8] Avoid inhalation of dust and direct contact.

  • Hydrogen Gas: Highly flammable and explosive. Ensure the hydrogenation system is properly grounded and free of leaks.

  • Palladium on Carbon: Pyrophoric catalyst. Do not allow it to dry out in the air.

  • Corrosive Reagents: Formic acid, sodium hydroxide, and hydrochloric acid are highly corrosive. Handle with extreme care.

Waste Disposal:

  • Dispose of all chemical waste according to local, state, and federal regulations.

  • Aqueous waste should be neutralized before disposal.

  • The palladium catalyst should be collected separately for recovery or proper disposal.

Troubleshooting Guide

G cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution P1 Incomplete Hydrogenation C1 Catalyst Poisoning / Inactivity P1->C1 C2 Insufficient H₂ Pressure P1->C2 P2 Low Yield in Methylation C3 Incomplete Reaction P2->C3 P3 Product Fails to Precipitate C4 Incorrect pH for Precipitation P3->C4 C5 Product too soluble P3->C5 S1 Use fresh catalyst; ensure starting material is pure C1->S1 S2 Check for leaks; increase pressure if safe C2->S2 S3 Increase reaction time or temperature C3->S3 S4 Carefully adjust pH to isoelectric point (~6-7) C4->S4 S5 Concentrate solution; add anti-solvent (e.g., IPA) C5->S5

Caption: Troubleshooting common issues in the synthesis.

References

  • PrepChem. Synthesis of this compound, ethyl ester. Available from: [Link]

  • Google Patents. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Loba Chemie. PIPERAZINE ANHYDROUS FOR SYNTHESIS. Available from: [Link]

  • Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Google Patents. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • European Directorate for the Quality of Medicines & HealthCare. Piperazine - Safety Data Sheet. Available from: [Link]

  • ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ACS Publications. Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. Available from: [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.... Available from: [Link]

  • Google Patents. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.
  • The Italian Association of Chemical Engineering. Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. Available from: [Link]

  • Biomedical Research. Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Methylpiperazine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Methylpiperazine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. This compound is a valuable building block in medicinal chemistry, notable for its presence in various pharmacologically active agents.[1] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Question 1: My overall yield is consistently low. What are the primary causes and how can I improve it?

Low yield is a multifaceted issue often stemming from incomplete reactions, product degradation, or mechanical loss during workup. A systematic approach is crucial for diagnosis.[2]

Possible Cause 1: Inefficient N-Methylation The introduction of the methyl group at the N4 position is a critical step. If you are starting with a piperazine-2-carboxylic acid precursor, incomplete methylation is a common culprit.

  • The "Why": The secondary amine at the N4 position may not be sufficiently nucleophilic, or the methylating agent may be too sterically hindered or not reactive enough. The classic Eschweiler-Clarke reaction (using formaldehyde and formic acid) is effective but requires careful temperature control to avoid side reactions.[3] Alternative reagents like methyl iodide can lead to over-alkylation, forming a quaternary ammonium salt, which reduces the yield of the desired tertiary amine.[4]

  • Solution:

    • Optimize Stoichiometry: Ensure at least a slight excess of the methylating agent, but monitor the reaction closely by TLC or LC-MS to prevent di-methylation or quaternization.

    • Temperature Control: For Eschweiler-Clarke conditions, maintain a temperature of 90-95°C.[3] Lower temperatures can stall the reaction, while higher temperatures can promote decarboxylation or other side reactions.

    • Protecting Groups: Consider protecting the more reactive N1 nitrogen with a group like Boc (tert-butyloxycarbonyl) before methylation.[5] This directs the methylation exclusively to the N4 position. The Boc group can then be removed under acidic conditions.

Possible Cause 2: Poor Cyclization Efficiency If your route involves building the piperazine ring from a linear precursor, the cyclization step is often the main yield bottleneck.

  • The "Why": Intramolecular cyclization reactions are highly dependent on factors like substrate concentration (to favor intramolecular vs. intermolecular reactions), the nature of the leaving groups, and pH. For instance, in the synthesis of piperazines from diethanolamine derivatives, harsh conditions may be required which can be incompatible with other functional groups.[6]

  • Solution:

    • High Dilution: Run the cyclization reaction at a low concentration (e.g., 0.01-0.05 M) to minimize polymerization.

    • Catalyst Choice: Gold-catalyzed cyclizations of alkynylamines can be highly efficient for forming the piperazine core under mild conditions.[7] Palladium catalysts are also widely used for various cyclization strategies.[8]

    • Precursor Design: Ensure the linear precursor is designed with highly efficient leaving groups (e.g., tosylates, mesylates) to facilitate the ring-closing step.

Possible Cause 3: Product Decomposition During Workup this compound is an amino acid, making it amphoteric and sometimes sensitive to extreme pH or high temperatures.

  • The "Why": During deprotection of a Boc group with strong acid (e.g., TFA, HCl), prolonged exposure or high temperatures can lead to undesired side reactions. Similarly, during aqueous workup and extraction, the zwitterionic nature of the product can lead to poor partitioning into organic solvents, causing significant loss.

  • Solution:

    • Mild Deprotection: If removing a Boc group, use cooled 4M HCl in dioxane or ethyl acetate and monitor for completion to avoid extended exposure.

    • Careful pH Adjustment: When extracting the product, carefully adjust the pH of the aqueous layer. To extract into an organic solvent, you may need to adjust the pH to be significantly above or below the isoelectric point. Alternatively, using a more polar solvent like butanol may be effective.

    • Avoid High Temperatures: Concentrate solutions under reduced pressure at temperatures below 40-50°C.

Question 2: My final product is contaminated with persistent impurities. How can I identify and eliminate them?

Impurity profiling is essential. The nature of the impurity provides clues about what went wrong.

Possible Impurity 1: Unreacted Piperazine-2-carboxylic Acid Precursor

  • Identification: Easily detected by LC-MS (different molecular weight) or ¹H NMR (absence of N-methyl signal at ~2.3 ppm, presence of N-H proton).

  • The "Why": Incomplete methylation reaction. See "Inefficient N-Methylation" above.

  • Solution:

    • Drive the Reaction to Completion: Increase the reaction time or slightly increase the amount of methylating agent, with careful monitoring.

    • Purification: The basicity of the secondary amine in the starting material is different from the tertiary amine in the product. This difference can be exploited during purification. A careful pH-controlled extraction or ion-exchange chromatography can be effective.

Possible Impurity 2: 1,4-Dimethylpiperazine-2-carboxylic Acid

  • Identification: Detected by LC-MS (higher molecular weight than the product). In ¹H NMR, you would see two distinct N-methyl signals.

  • The "Why": This occurs if the starting material is piperazine-2-carboxylic acid and both nitrogens are methylated. This is common when using non-selective, highly reactive methylating agents or if the N1 position is not protected.

  • Solution:

    • Use a Protecting Group Strategy: The most robust solution is to protect the N1 position (e.g., with Boc) before N4-methylation.

    • Chromatography: If the impurity has already formed, purification via column chromatography is typically required. Reverse-phase chromatography is often effective for these polar compounds.

Possible Impurity 3: Starting Material from a Different Synthetic Route (e.g., Pyrazine Precursors)

  • Identification: Aromatic signals in the ¹H NMR spectrum; a significantly different mass in LC-MS.

  • The "Why": Incomplete reduction of a pyrazine-2-carboxylic acid precursor. The aromatic pyrazine ring is hydrogenated to form the piperazine ring.[9]

  • Solution:

    • Optimize Hydrogenation: Ensure the catalyst (e.g., Rhodium complexes, Palladium on carbon) is active. Increase hydrogen pressure or reaction time. Check for catalyst poisons in your substrate or solvent.

    • Screen Catalysts/Conditions: Not all catalysts are equally effective. A screening of different catalysts (e.g., Pd, Pt, Rh) and solvents may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to prepare this compound?

There are three primary strategies, each with its own advantages. The choice depends on the scale, required stereochemical purity, and available starting materials.

  • N-Methylation of a Piperazine-2-carboxylic Acid Derivative: This is often the most direct route. It involves starting with piperazine-2-carboxylic acid or its ester and selectively methylating the N4 position. To ensure selectivity, the N1 position is typically protected first.[5]

  • Asymmetric Hydrogenation of a Pyrazine Precursor: For obtaining high enantiomeric purity, this is an excellent method. It involves the catalytic asymmetric hydrogenation of a substituted pyrazinecarboxylic acid derivative, which can provide optically active product without a resolution step.[9] This is often preferred for industrial-scale synthesis of chiral pharmaceuticals.

  • Reductive Cyclization of a Linear Precursor: This involves building the piperazine ring from an acyclic starting material, for example, via the reductive cyclization of dioximes formed from the double Michael addition of nitrosoalkenes to a primary amine.[6] This method offers high flexibility for creating substituted piperazines.

Q2: Which N-protecting group should I use for the piperazine ring?

The choice of protecting group is critical for controlling selectivity and ensuring compatibility with subsequent reaction conditions.

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsKey Advantages & Considerations
tert-Butoxycarbonyl BocBoc₂O, base (e.g., TEA, NaOH)Strong Acid (TFA, HCl in Dioxane)Very common, stable to many conditions. Cleavage is clean. Ideal for directing methylation to the other nitrogen.[10][11]
Benzyloxycarbonyl Cbz or ZCbz-Cl, baseCatalytic Hydrogenation (H₂, Pd/C)Orthogonal to acid-labile groups. Cleavage is very mild. Not suitable if subsequent steps use hydrogenation.
Allyloxycarbonyl AllocAlloc-Cl, basePd(0) catalyst (e.g., Pd(PPh₃)₄)Orthogonal to both Boc and Cbz groups, offering flexibility in complex syntheses.
Q3: How can I effectively purify the final zwitterionic product?

Purifying amino acids like this compound can be challenging due to their high polarity and poor solubility in common organic solvents.

  • Recrystallization as a Salt: The most common method is to convert the product into a salt (e.g., hydrochloride or dihydrochloride). Salts often have better crystallinity and are more easily handled than the zwitterionic free base. You can dissolve the crude product in a solvent like methanol or ethanol, add a stoichiometric amount of HCl (e.g., as a solution in dioxane), and then add a less polar co-solvent (e.g., diethyl ether, ethyl acetate) to induce crystallization.

  • Ion-Exchange Chromatography: This technique is ideal for separating zwitterions from neutral or differently charged impurities. The crude product can be loaded onto a cation-exchange or anion-exchange resin, washed, and then eluted by changing the pH or ionic strength of the buffer.

  • Reverse-Phase Chromatography (C18): Using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is very effective for purifying polar compounds on an analytical or semi-preparative scale.

Visualized Workflows and Protocols

Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving common synthesis problems.

TroubleshootingWorkflow start Problem Encountered: Low Yield or High Impurity check_reaction Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? (Starting Material Present) check_reaction->incomplete solution_incomplete_yes YES: Optimize Conditions - Increase Temp/Time - Check Reagent Stoichiometry - Verify Catalyst Activity incomplete->solution_incomplete_yes Yes solution_incomplete_no NO incomplete->solution_incomplete_no No side_products Side Products Detected? solution_side_products_yes YES: Identify Impurity Structure side_products->solution_side_products_yes Yes solution_side_products_no NO: Issue is Likely Workup/Purification Loss side_products->solution_side_products_no No solution_incomplete_no->side_products impurity_overalkylation Over-methylation? - Reduce Alkylating Agent - Use Protecting Group solution_side_products_yes->impurity_overalkylation impurity_degradation Degradation Product? - Use Milder Conditions (pH, Temp) solution_side_products_yes->impurity_degradation solution_workup Optimize Workup - Adjust pH for Extraction - Use Ion-Exchange - Recrystallize as Salt solution_side_products_no->solution_workup

Caption: A decision tree for troubleshooting common synthesis issues.

General Synthesis Pathway (via Protection Strategy)

This workflow illustrates a common and reliable synthetic sequence.

SynthesisWorkflow A Start: Piperazine-2- carboxylic acid ester B Step 1: N1-Protection (e.g., Boc₂O, base) A->B C Step 2: N4-Methylation (e.g., HCHO/HCO₂H) B->C D Step 3: N1-Deprotection (e.g., HCl/Dioxane) C->D E Step 4: Ester Hydrolysis (e.g., LiOH, H₂O) D->E F Step 5: Purification (e.g., Recrystallization) E->F G Final Product: 4-Methylpiperazine-2- carboxylic acid F->G

Caption: A general workflow for the synthesis of the target compound.

Protocol 1: Synthesis via N-Methylation of (S)-1-Boc-piperazine-2-carboxylic acid methyl ester

This protocol describes a reliable method for preparing the N-methylated intermediate, which can then be deprotected and hydrolyzed.

Materials:

  • (S)-1-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq)

  • Formaldehyde (37% in H₂O, 2.5 eq)

  • Formic acid (98%, 2.5 eq)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with (S)-1-Boc-piperazine-2-carboxylic acid methyl ester, add formic acid (2.5 eq) followed by aqueous formaldehyde (2.5 eq).

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8-9.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude oil (N-Boc-4-methylpiperazine-2-carboxylic acid methyl ester) can be purified by silica gel chromatography if necessary, but is often of sufficient purity for the subsequent deprotection and hydrolysis steps.

References

  • Felder, E., et al. (1960). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
  • Yao, L. F., Wang, Y., & Huang, K. W. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers. [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Hoffmann-La Roche. (1997). Process for preparing 2-piperazine carboxylic acid derivatives.
  • CN102887854B. (n.d.). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Sergeev, E. E., Gogin, L. L., & Boreskov, G. K. (2022). Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry. [Link]

  • Hoffmann-La Roche. (1995). Process for preparing 2-piperazine carboxylic acid derivatives.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • AIDIC. (n.d.). Biopolymer Modified with Piperazine-2-Carboxylic Acid for Carbon Dioxide Adsorption. AIDIC. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate. [Link]

  • Weipert, E. A. (1964). Methylation of piperazines.
  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. [Link]

  • NC State University Libraries. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. NC State University Libraries. [Link]

  • Chemistry Steps. (n.d.). Preparation of Amines. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]

  • CN115703750A. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
  • Wikipedia. (n.d.). Sildenafil. Wikipedia. [Link]

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Technical Support Center: Purification of 4-Methylpiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methylpiperazine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. As a chiral piperazine derivative, its purity is paramount for successful downstream applications, particularly in pharmaceutical development where stereochemistry and impurity profiles are critical.[1]

This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategies.

Part 1: Understanding Common Impurities

Effective purification begins with understanding what you need to remove. The impurity profile of this compound is heavily dependent on its synthetic route. Common synthetic pathways, such as the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives or multi-step syntheses involving protecting groups, can introduce specific side products.[2][3]

Potential Impurities in Crude this compound Mixtures:

Impurity TypeOrigin & RationaleTypical Analytical Signature
Unreacted Starting Materials Incomplete reaction conversion. For example, residual pyrazine precursors or protected piperazine intermediates.TLC, LC-MS, ¹H NMR showing signals corresponding to known starting materials.
Di-substituted Byproducts A common issue in piperazine chemistry where reactions occur on both nitrogen atoms when only mono-substitution is desired.[3][4]LC-MS showing a mass corresponding to the addition of two equivalents of a reactant; complex ¹H NMR.
Ring-Opened Species Degradation of the piperazine ring under harsh acidic or basic conditions, or at elevated temperatures during workup.Broad or unexpected peaks in NMR; multiple spots on TLC.
Residual Protecting Groups Incomplete deprotection (e.g., Boc or Cbz groups) from a protected piperazine intermediate.[5]LC-MS showing the mass of the protected compound; characteristic protecting group signals in ¹H NMR (e.g., t-butyl singlet for Boc).
Stereoisomers (Diastereomers/Enantiomers) If the synthesis is not perfectly stereocontrolled, other stereoisomers of the target molecule may be present.Chiral HPLC analysis is required for enantiomeric excess determination. Diastereomers may be visible by standard HPLC or NMR.
Residual Solvents & Reagents Solvents from the reaction or workup (e.g., THF, Dichloromethane, Ethyl Acetate) or reagents like triethylamine.¹H NMR showing characteristic solvent peaks; GC-MS for volatile organics.
Part 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the purification of this compound.

Q1: My crystallization attempt failed or gave very low yield. What should I do?

Answer: Crystallization is often the most efficient method for purifying moderately pure ( >85%) solids. Failure is typically due to improper solvent selection or the presence of impurities that inhibit crystal formation. This compound is a zwitterionic amino acid derivative, meaning its solubility is highly dependent on pH and solvent polarity.[6]

Troubleshooting Steps:

  • Verify the Compound's Ionic State: The compound has both a basic secondary amine and an acidic carboxylic acid. In neutral aqueous media, it exists primarily as a zwitterion, which can have low solubility in many organic solvents. Adjusting the pH can dramatically alter its solubility.[6]

  • Solvent Screening is Key: The principle of "like dissolves like" is a good starting point. A good crystallization solvent system is one in which the compound is soluble when hot but poorly soluble when cold.

    • Polar Protic Solvents: Try water, methanol, ethanol, or isopropanol. Mixtures of these with water are highly effective for amino acids. A common technique is to dissolve the crude product in a minimal amount of hot water or an alcohol/water mixture and allow it to cool slowly.

    • Solvent/Anti-Solvent Systems: Dissolve the compound in a solvent in which it is highly soluble (e.g., water or methanol). Then, slowly add an "anti-solvent" in which it is insoluble (e.g., acetone, ethyl acetate, or diethyl ether) at room temperature or below until turbidity persists.[7] This often induces crystallization. A patent for a related compound suggests an ethanol/ethyl acetate system for recrystallization.[8]

  • Seeding: If you have a small amount of pure material, add a single crystal ("seed") to the supersaturated solution to initiate crystallization.

  • Consider Salt Formation: Purifying the compound as a salt (e.g., hydrochloride or diacetate) can be highly effective. The salt form often has different solubility properties and may crystallize more readily than the zwitterion.[9] For example, a protocol for a related piperidine derivative involves adjusting the pH to 1 with concentrated HCl and recrystallizing from an ethanol/ethyl acetate mixture.[8]

Q2: My compound is streaking on the TLC plate and recovery from my silica gel column is poor. How can I fix this?

Answer: This is a classic problem when running basic amines on standard silica gel. The amine groups interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, peak tailing, and poor recovery.[4]

Workflow for Mitigating Silica Gel Issues

Caption: Decision workflow for chromatographic issues.

Recommended Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase (eluent).

    • Triethylamine (TEA): Add 0.5-2% TEA to your dichloromethane/methanol or ethyl acetate/hexane eluent system. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute properly.

    • Ammonia: A 2M solution of ammonia in methanol can be used as the polar component of your mobile phase (e.g., a gradient of 0-10% NH₃/MeOH in DCM).

  • Use a Different Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase flash chromatography or HPLC using an acetonitrile/water mobile phase (often with a modifier like formic acid or TFA to protonate the amines) can be very effective.[10]

Q3: How can I remove a di-substituted piperazine byproduct?

Answer: The di-substituted byproduct, where both piperazine nitrogens have reacted, will be significantly less polar and have a different molecular weight than your mono-substituted product.

  • Chromatography: This is the most reliable method. The difference in polarity is usually sufficient for separation on a silica gel column (using the basic modifiers discussed in Q2). The di-substituted product will typically have a higher Rf value (elute earlier).[4]

  • Extraction: The basicity (pKa) of the two nitrogen atoms in your desired product may be different from that of the byproduct. A careful liquid-liquid extraction at a controlled pH might selectively pull one compound into the aqueous phase while leaving the other in the organic layer, though this can be challenging to optimize.[11][12]

  • Protective Group Strategy: In the synthetic design phase, using a starting material with a protecting group on one nitrogen (e.g., 1-Boc-piperazine-2-carboxylic acid) is the best way to prevent this side reaction entirely.[3][5]

Q4: What are the best analytical methods to confirm the purity of my final product?

Answer: A combination of methods is necessary to confirm identity, purity, and stereochemistry.

MethodInformation ProvidedKey Considerations
¹H and ¹³C NMR Confirms the chemical structure and identifies organic impurities/residual solvents.Essential for structural elucidation.
LC-MS Provides molecular weight confirmation and an initial assessment of purity (by peak area).Excellent for detecting low-level impurities with different masses.[13]
HPLC-UV/DAD Quantifies purity (often as % area under the curve).The compound must have a UV chromophore for high sensitivity. If not, detectors like CAD or ELSD may be needed.[10]
Chiral HPLC Determines enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).Crucial for chiral compounds to ensure stereochemical purity.
Elemental Analysis (CHN) Confirms the elemental composition (%C, H, N) of the bulk sample.Provides a good measure of overall purity against a theoretical composition.
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization from an Alcohol/Water System

This protocol is suitable for material that is estimated to be >85% pure by NMR or LC-MS.

  • Dissolution: In a clean Erlenmeyer flask, add 1.0 g of crude this compound. Add 5 mL of ethanol and a stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add deionized water dropwise until the solid completely dissolves. Avoid adding excess solvent.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, transfer the flask to an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

  • Validation: Analyze the dried product for purity using HPLC and ¹H NMR.

Protocol 2: Flash Chromatography on Triethylamine-Treated Silica Gel

This protocol is designed for complex mixtures or when crystallization fails.

Workflow Diagram: Flash Chromatography Purification

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis A Prepare Slurry: Silica Gel in Hexane B Pack Column A->B C Equilibrate Column: Run 2-3 column volumes of starting eluent (e.g., 100% DCM + 1% TEA) B->C G Dry-load onto column D Dissolve Crude Product in minimal DCM/MeOH E Adsorb onto small amount of fresh silica gel D->E F Evaporate to free-flowing powder E->F F->G H Run Gradient Elution: Start with low polarity (e.g., 0% MeOH in DCM + 1% TEA) G->H I Increase Polarity: Gradually increase to 10-15% MeOH in DCM + 1% TEA H->I J Collect Fractions I->J K Analyze Fractions by TLC J->K L Combine Pure Fractions K->L M Evaporate Solvent L->M N Dry to Constant Weight M->N

Caption: Step-by-step workflow for flash chromatography.

  • Column Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 100% Dichloromethane + 1% Triethylamine). Pack the column and equilibrate it by flushing with 2-3 column volumes of this eluent.

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase. Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., create a gradient from 0% to 15% Methanol in Dichloromethane, ensuring 1% TEA is always present).

  • Fraction Collection: Collect fractions and analyze them by TLC (using a TLC plate developed in a mobile phase of similar polarity, e.g., 10% MeOH/DCM + 1% TEA).

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. Dry the final product under high vacuum.

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Technical Support Center: Improving the Yield of 4-Methylpiperazine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of 4-Methylpiperazine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, practical solutions for optimizing synthesis, troubleshooting common issues, and answering frequently asked questions. Our focus is on enhancing yield and purity through a mechanistic understanding of the reaction steps.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound and its derivatives.

Q1: I'm experiencing low yields during the N-methylation of my piperazine-2-carboxylic acid precursor. What are the likely causes and how can I fix it?

Answer: Low yield in the N-methylation step is a common issue that typically points to one of three areas: the choice of methylating agent, suboptimal reaction conditions, or issues with the starting material's reactivity.

The most direct route involves the selective methylation of the N4 nitrogen of a piperazine-2-carboxylic acid derivative. This requires the N1 nitrogen and the carboxylic acid to be protected to prevent side reactions. A common precursor is a 1-N-Boc-piperazine-2-carboxylic acid ester.[1][2]

Causality & Solutions:

  • Inefficient Methylating Agent: The reactivity of methylating agents varies significantly.

    • Methyl Iodide (MeI): Highly reactive but can lead to over-methylation (quaternization) if not controlled. It is best used with a non-nucleophilic base like K₂CO₃ or a hindered base like DIPEA.

    • Dimethyl Sulfate (DMS): A cost-effective and reactive agent, but highly toxic. Requires careful handling and stoichiometric control.

    • Eschweiler-Clarke Reaction (Formaldehyde/Formic Acid): A classic method for reductive amination that is excellent for selectively methylating secondary amines. It is often milder and less prone to over-alkylation than MeI or DMS.[3] This method is highly effective for synthesizing N,N'-dimethylpiperazines and can be adapted for mono-methylation with careful control.[3]

  • Suboptimal Reaction Conditions:

    • Base Selection: The base should be strong enough to deprotonate the N-H group but not so strong that it causes side reactions like ester hydrolysis. Inorganic bases (K₂CO₃, Cs₂CO₃) are often preferred over organic amines in polar aprotic solvents like DMF or Acetonitrile.

    • Temperature: Methylation is typically exothermic. Running the reaction at 0°C to room temperature provides better control and minimizes the formation of by-products.

    • Solvent: A polar aprotic solvent (e.g., DMF, DMSO, CH₃CN) is usually effective as it can dissolve the piperazine salt and facilitate the Sₙ2 reaction.

  • Protecting Group Strategy: Without proper protection, the N1 nitrogen will compete for methylation, and the free carboxylic acid can interfere with the reaction. The use of a Boc group on N1 is standard, as it deactivates this nitrogen towards alkylation.[4]

Optimization Workflow:

Caption: Troubleshooting workflow for low N-methylation yield.

Q2: I am observing significant by-products in my reaction, primarily a di-methylated species and unreacted starting material. How can I improve selectivity?

Answer: The formation of a di-methylated (quaternary ammonium salt) product and the presence of unreacted starting material indicate a problem with reaction control and selectivity.

Causality & Solutions:

  • Over-Methylation (Quaternization):

    • Cause: This occurs when the newly formed tertiary amine (the desired product) is further alkylated. This is more common with highly reactive alkylating agents like methyl iodide and at higher temperatures.

    • Solution:

      • Stoichiometry: Use a slight excess (1.1 equivalents) of the methylating agent, but avoid a large excess.

      • Slow Addition: Add the methylating agent dropwise at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, which disfavors the second methylation.

      • Milder Reagents: Switch to the Eschweiler-Clarke conditions (formaldehyde and formic acid), which are highly selective for methylating secondary amines to tertiary amines without forming quaternary salts.[3]

  • Unreacted Starting Material:

    • Cause: This suggests incomplete reaction due to insufficient activation, poor solubility, or a deactivated substrate.

    • Solution:

      • Base Strength: Ensure the base is sufficient to deprotonate the N-H of the piperazine. If using a weak base like K₂CO₃, a phase-transfer catalyst can sometimes help in biphasic systems.

      • Reaction Time/Temp: Monitor the reaction by TLC or LC-MS. If the reaction stalls, a modest increase in temperature (e.g., from RT to 40-50 °C) may be necessary, but this must be balanced against the risk of side reactions.

Data Summary: Comparison of N-Methylating Agents

Methylating AgentRelative ReactivityCommon Side ReactionsRecommended Conditions
Methyl Iodide (MeI) HighOver-methylation (Quaternization)1.1 eq. MeI, 2-3 eq. K₂CO₃, DMF, 0°C to RT
Dimethyl Sulfate (DMS) HighOver-methylation, Toxicity1.1 eq. DMS, 2-3 eq. K₂CO₃, Acetone, 0°C to RT
Formaldehyde/Formic Acid ModerateMinimal2-5 eq. HCHO, 2-5 eq. HCOOH, Reflux in H₂O or neat
Q3: My final product, this compound, is difficult to purify. It's highly water-soluble and doesn't perform well on silica gel chromatography. What are my options?

Answer: The zwitterionic nature of the final product (containing both a basic amine and a carboxylic acid) makes it polar and highly soluble in water, which complicates standard purification techniques like silica gel chromatography and extraction.

Causality & Solutions:

  • Zwitterionic Character: The molecule exists as an internal salt, leading to high polarity.

    • Solution 1: Salt Formation & Crystallization: This is often the most effective method.

      • Convert the final product to its hydrochloride (HCl) or dihydrochloride salt by treating the crude material with a solution of HCl in a solvent where the salt is insoluble (e.g., isopropanol, diethyl ether, or ethanol/ethyl acetate mixtures).[5] The resulting salt is often a crystalline solid that can be easily filtered and washed, separating it from non-basic impurities.

    • Solution 2: Ion-Exchange Chromatography:

      • This technique is specifically designed for separating charged molecules. You can use a cation-exchange resin to bind your product, wash away neutral/anionic impurities, and then elute the product with a basic solution (e.g., aqueous ammonia). Subsequently, an anion-exchange resin can be used to remove any remaining anionic impurities.

  • High Water Solubility: This makes extraction from aqueous solutions inefficient.

    • Solution: If you must perform an extraction, use a continuous liquid-liquid extractor or perform multiple extractions with a more polar organic solvent like butanol after adjusting the aqueous pH. However, salt formation is generally superior.

Frequently Asked Questions (FAQs)
FAQ 1: What is the most reliable synthetic route for preparing this compound on a lab scale?

The most common and reliable route starts from commercially available piperazine-2-carboxylic acid or one of its enantiomers. The strategy involves a three-step sequence:

  • Protection of N1: The N1 nitrogen is protected, most commonly with a Boc group, to prevent di-alkylation.[1]

  • Esterification: The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) to prevent it from interfering with the subsequent basic methylation step.

  • N-Methylation of N4: The unprotected N4 nitrogen is methylated.

  • Deprotection: Both the Boc group and the ester are removed via acid hydrolysis to yield the final product.

Sources

Technical Support Center: Synthesis of 4-Methylpiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methylpiperazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following troubleshooting guides and frequently asked questions are based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, particularly when using reductive amination methods like the Eschweiler-Clarke reaction.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-methylation of piperazine-2-carboxylic acid can stem from several factors, primarily related to reaction conditions and reagent stoichiometry.

  • Incomplete Reaction: The N-methylation of the secondary amine on the piperazine ring can be sluggish.

    • Causality: The Eschweiler-Clarke reaction, a common method for this transformation, involves the formation of an iminium ion intermediate, which is then reduced by formic acid.[1] The rate of this reaction is sensitive to temperature and reactant concentration.

    • Solution: Ensure an adequate excess of both formaldehyde and formic acid. A molar ratio of at least 1:2:2 of amine:formaldehyde:formic acid is often recommended.[2] The reaction is typically heated to drive it to completion; temperatures around 80-100°C are common.[1] Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion before workup.

  • Suboptimal pH: The pH of the reaction mixture can influence the reactivity of the amine and the stability of the reagents.

    • Causality: The amine must be in its free base form to react with formaldehyde. If the reaction mixture is too acidic, the amine will be protonated and unreactive.

    • Solution: While the Eschweiler-Clarke reaction uses formic acid, the initial mixture should allow for the free amine to be present. If starting from a salt of piperazine-2-carboxylic acid, ensure sufficient base is used in a preparatory step to liberate the free amine.

  • Product Loss During Workup: this compound is a zwitterionic compound at certain pH values, leading to high water solubility.

    • Causality: The presence of both a basic amine and an acidic carboxylic acid group makes the molecule highly polar and potentially very soluble in aqueous media, especially near its isoelectric point.

    • Solution: During aqueous workup, carefully adjust the pH. To extract into an organic solvent, you may need to significantly acidify the aqueous layer (to protonate the amine) or make it basic (to deprotonate the carboxylic acid), though the former is often more practical for subsequent isolation. Alternatively, consider using ion-exchange chromatography for purification, which is well-suited for amino acids. Evaporation of the aqueous layer (if other salts are not present) or lyophilization can also be effective.

Experimental Protocol: Improving Yield via Optimized Eschweiler-Clarke Reaction
  • Preparation: In a round-bottom flask, dissolve piperazine-2-carboxylic acid in a minimal amount of water.

  • Reaction Setup: Add a 3-5 molar excess of formic acid to the solution.

  • Reagent Addition: While stirring, add a 3-5 molar excess of aqueous formaldehyde (37 wt. % in H₂O).

  • Heating: Heat the reaction mixture to 90-100°C under a reflux condenser. A key indicator of the reaction is the evolution of carbon dioxide gas.[1][2]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the excess formic acid and water under reduced pressure. The crude product can then be purified by recrystallization from an alcohol/water mixture or by ion-exchange chromatography.

Question 2: I'm observing multiple unexpected spots on my TLC plate/peaks in my LC-MS analysis. What are the likely side products?

Answer:

The formation of side products is a common issue, often arising from the reactivity of the starting material and the reaction conditions.

  • Over-methylation (Quaternary Ammonium Salt): While the Eschweiler-Clarke reaction is known to generally prevent the formation of quaternary ammonium salts, aggressive conditions or alternative methylating agents could potentially lead to this byproduct.[1]

    • Identification: This side product would have a higher molecular weight (addition of another methyl group) and be permanently charged, making it highly water-soluble.

    • Prevention: Stick to the classical Eschweiler-Clarke conditions using formaldehyde and formic acid, as the mechanism inherently disfavors quaternization.[1] Avoid using stronger alkylating agents like methyl iodide.

  • N-Formyl Piperazine-2-carboxylic Acid: Incomplete reduction of an intermediate can lead to the formation of an N-formyl derivative.

    • Causality: If the hydride transfer from formic acid is inefficient, the reaction may stall after the formation of an N-formyl intermediate.

    • Identification: This would correspond to a mass increase of 28 Da (CHO group) compared to the starting material.

    • Prevention: Ensure a sufficient excess of formic acid and adequate heating to promote the reduction step.

  • Decarboxylation: The carboxylic acid group may be labile under the heating conditions of the reaction.

    • Causality: Heating carboxylic acids, especially with adjacent heteroatoms, can sometimes lead to decarboxylation.

    • Identification: This would result in the formation of 1,4-dimethylpiperazine, a volatile and basic compound. This would be evident by a mass corresponding to C₆H₁₄N₂.

    • Prevention: Avoid excessive heating temperatures or prolonged reaction times. If decarboxylation is a significant issue, consider protecting the carboxylic acid as an ester before performing the N-methylation, followed by deprotection.

  • Impurities from Starting Material: The purity of the initial piperazine-2-carboxylic acid is crucial.

    • Causality: Commercial starting materials may contain residual reactants or isomers from their own synthesis.

    • Solution: Ensure the purity of the starting material by recrystallization or other appropriate methods before starting the N-methylation reaction.

Visualization: Potential Reaction Pathways and Side Products

Side_Reactions SM Piperazine-2-carboxylic acid Product This compound SM->Product HCHO, HCOOH (Desired Reaction) Formyl N-Formyl Side Product SM->Formyl Incomplete Reduction Decarboxy Decarboxylation Product (1,4-dimethylpiperazine) Product->Decarboxy Excessive Heat Quat Quaternary Salt (Over-methylation) Product->Quat Harsh Conditions (Less Common)

Caption: Potential reaction pathways in the synthesis.

Question 3: My final product is a viscous oil instead of a crystalline solid, and the NMR spectrum shows broad peaks. What's happening?

Answer:

This is a frequent issue in amine chemistry and often points to the presence of impurities or residual salts.

  • Residual Formate Salts: The product is a tertiary amine and can form a salt with the excess formic acid used in the reaction.

    • Causality: The ammonium formate salt of your product can be a sticky, hygroscopic oil. The presence of this salt in your NMR sample can lead to peak broadening due to proton exchange between the carboxylic acid, the ammonium proton, and any residual water.

    • Solution: After the initial removal of volatiles, dissolve the crude product in water and carefully neutralize it with a base like sodium carbonate or a mild ion-exchange resin to a pH of ~7-8. This will break the formate salt and give the free zwitterionic product, which is more likely to crystallize. Be cautious not to make the solution too basic, which would deprotonate the carboxylic acid and keep it in solution.

  • Hygroscopic Nature: The product itself may be hygroscopic, readily absorbing atmospheric moisture to form an oil or gum.

    • Solution: Ensure all glassware is thoroughly dried. After purification, dry the product under high vacuum, possibly with gentle heating, to remove any residual water. Store the final product under an inert atmosphere (e.g., nitrogen or argon).

  • Presence of Unreacted Starting Material or Side Products: As discussed in Question 2, impurities can inhibit crystallization.

    • Solution: A thorough purification is necessary. If simple recrystallization fails, column chromatography on silica gel may be challenging due to the polarity of the product. In this case, ion-exchange chromatography is often the most effective method for purifying amino acids and their derivatives.

Data Summary: Expected vs. Problematic Analytical Results
Analytical TestExpected Result (Pure Product)Common Problematic ResultLikely Cause
Appearance White crystalline solidYellow/brown viscous oil or gumResidual formate salts, moisture, impurities
¹H NMR Sharp, well-defined peaksBroad peaks, especially for N-H and O-HProton exchange due to residual acid/water
LC-MS Single major peak at expected m/zMultiple peaksSide products, unreacted starting material
Melting Point Sharp melting pointBroad melting range or decompositionImpurities, presence of salts

Frequently Asked Questions (FAQs)

Q1: What is the role of both formaldehyde and formic acid in the Eschweiler-Clarke reaction?

A1: Formaldehyde acts as the source of the methyl group. The amine first reacts with formaldehyde to form an iminium ion. Formic acid then serves as a reducing agent (a hydride donor), reducing the iminium ion to the methylated amine. In the process, formic acid is oxidized to carbon dioxide, which bubbles out of the reaction, driving it to completion.[1][3]

Q2: Can I use other reducing agents besides formic acid for this reductive amination?

A2: Yes, other reductive amination protocols can be used. A common alternative is using a hydride source like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). However, these reagents can have their own side reactions. For instance, STAB can sometimes lead to acetylation of the amine, and both can be sensitive to the reaction solvent and pH.[4]

Q3: Is it necessary to protect the carboxylic acid group before N-methylation?

A3: It is not always necessary, and the direct methylation of piperazine-2-carboxylic acid is feasible. However, if you are experiencing side reactions involving the carboxylic acid, such as decarboxylation or esterification (if an alcohol is used as a solvent at high temperatures), protecting it as a simple ester (e.g., methyl or ethyl ester) is a valid strategy. This would be followed by the N-methylation step and then a final hydrolysis step to regenerate the carboxylic acid. This multi-step process may result in a cleaner reaction but a lower overall yield.

Q4: How do I confirm the final structure and purity of my this compound?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the covalent structure. Look for the appearance of a singlet corresponding to the N-methyl group (typically around 2.2-2.8 ppm) and the disappearance of the N-H proton from the starting material.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₆H₁₂N₂O₂, MW: 144.17 g/mol ).[5]

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for the carboxylic acid (broad O-H, C=O) and C-N bonds.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method to assess purity by quantifying the area of the product peak relative to any impurity peaks.

Visualization: General Workflow for Synthesis and Purification

Workflow Start Start: Piperazine-2-carboxylic acid Reaction Reaction: N-Methylation (e.g., Eschweiler-Clarke) Start->Reaction Workup Workup: Remove Volatiles Reaction->Workup Crude Crude Product (Often an oil with formate salts) Workup->Crude Purify Purification Crude->Purify Options: 1. Neutralization & Recrystallization 2. Ion-Exchange Chromatography Final Final Product: this compound Purify->Final Analysis Analysis (NMR, LC-MS, etc.) Final->Analysis

Caption: General synthesis and purification workflow.

References

  • EvitaChem. (R)-4-Methyl-piperazine-2-carboxylic acid (EVT-13149706). EvitaChem. Accessed January 5, 2026.
  • PrepChem. Synthesis of 4-Methyl-1-(o-nitrophenyl)piperazine-2-carboxylic acid. PrepChem.com. Accessed January 5, 2026.
  • Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. Washington, DC: U.S.
  • ChemicalBook. PIPERAZINE-2-CARBOXYLIC ACID synthesis. ChemicalBook. Accessed January 5, 2026.
  • CN103524401A. Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • CN108047125A. The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • PubChem. This compound.
  • Wikipedia. Eschweiler–Clarke reaction.
  • Baxter, E. W., et al. (2020). A practical catalytic reductive amination of carboxylic acids.
  • Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. Accessed January 5, 2026.
  • EP0756593B1. Process for preparing 2-piperazine carboxylic acid derivatives.
  • Reddit. Reductive amination of piperazine. r/OrganicChemistry. Accessed January 5, 2026.
  • Bobb, R., et al. (2017). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 71(10), 664-667.
  • Liu, Y., et al. (2023).
  • Rosenau, T., et al. (2004). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 5, 2026.
  • ResearchGate. Reductive amination of amines with formaldehyde?
  • BOC Sciences. (R)-4-N-Boc-piperazine-2-carboxylic acid. BOC Sciences. Accessed January 5, 2026.
  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ChemicalBook. 4-N-Boc-2-Methyl-piperazine. ChemicalBook. Accessed January 5, 2026.
  • Benchchem. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. Benchchem. Accessed January 5, 2026.
  • CN1155581C. Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Santa Cruz Biotechnology. 4-Boc-piperazine-2-carboxylic acid. Santa Cruz Biotechnology. Accessed January 5, 2026.

Sources

4-Methylpiperazine-2-carboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methylpiperazine-2-carboxylic acid (CAS: 721876-16-0)[1][2]. Our goal is to equip you with the necessary knowledge to ensure the chemical integrity of your compound, troubleshoot common experimental issues, and generate reliable, reproducible results. This document moves beyond simple data sheets to explain the causality behind best practices for handling, storage, and use.

Section 1: Core Stability & Storage FAQs

This section addresses the most frequent questions regarding the long-term and short-term stability of this compound.

Q1: What are the ideal storage conditions for this compound?

The stability of this compound is contingent on proper storage that mitigates exposure to environmental factors. The molecule contains both a tertiary amine (part of the piperazine ring) and a carboxylic acid, making it susceptible to specific degradation pathways.

For optimal stability, store the compound in a cool, dry, and well-ventilated area[3][4][5]. Containers should be tightly sealed to prevent exposure to moisture and atmospheric components[3][4]. Piperazine and its derivatives are known to be sensitive to moisture, heat, and light[6].

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool (2-8°C recommended for long-term)Slows down potential thermal degradation pathways and minimizes the rate of oxidative reactions.
Atmosphere Inert gas (Argon or Nitrogen); DesiccatedThe piperazine moiety can be susceptible to oxidation. An inert atmosphere minimizes this risk. The compound is hygroscopic; a desiccator prevents moisture absorption which can lead to clumping and potential hydrolysis.
Light Amber vial or light-blocking containerPiperazine derivatives can be light-sensitive, and UV exposure can catalyze degradation[7][8].
Container Tightly sealed, airtight glass vialPrevents contamination and exposure to moisture and air[7][9].

Q2: What are the primary factors that cause degradation?

Several factors can compromise the integrity of this compound:

  • Moisture: Piperazine derivatives are often hygroscopic[6]. Absorbed water can act as a medium for reactions, potentially leading to the formation of hydrates or facilitating degradation.

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, especially when exposed to air over long periods. This can lead to the formation of N-oxides or other degradation products.

  • Heat: Elevated temperatures can provide the activation energy for thermal decomposition, which may result in decarboxylation (loss of CO2 from the carboxylic acid group) or fragmentation of the piperazine ring. Thermal decomposition of similar compounds is known to produce hazardous gases like carbon and nitrogen oxides[3][8].

  • Chemical Incompatibility: Contact with strong oxidizing agents or strong acids should be strictly avoided[7][10]. These substances can cause rapid and exothermic reactions, leading to complete degradation of the compound.

Q3: Is the compound sensitive to pH in solutions?

Yes, pH is a critical factor. The molecule is zwitterionic at physiological pH, containing a basic tertiary amine (the N-methyl group) and an acidic carboxylic acid.

  • Solubility: The compound's solubility is pH-dependent. It is generally soluble in water due to its polar functional groups[11]. However, at its isoelectric point (pI), where the net charge is zero, solubility will be at its minimum. To enhance solubility in aqueous buffers, adjust the pH to be at least 1-2 units away from the pI. Adding a mild acid will protonate the piperazine nitrogen, forming a cationic salt, while adding a base will deprotonate the carboxylic acid, forming an anionic carboxylate salt.

  • Stability: While stable in a physiological pH range, extreme acidic or basic conditions can promote degradation[11]. Strong acids can lead to unwanted salt formation or catalysis of ring-opening reactions, while strong bases could potentially catalyze other side reactions over time. Always prepare solutions fresh for the best results.

Q4: What are the visual or analytical signs of degradation?

Vigilance is key to ensuring you are working with a high-quality compound. Look for the following indicators:

  • Visual Signs:

    • Color Change: A shift from a white or off-white powder to yellow or brown often indicates oxidation or the formation of chromophoric impurities.

    • Texture Change: Clumping, hardening, or the appearance of a syrupy liquid suggests moisture absorption.

  • Analytical Signs:

    • Chromatography (HPLC/LC-MS): The appearance of new peaks, a decrease in the main peak's area percent, or peak tailing/fronting can all signal the presence of degradation products.

    • NMR Spectroscopy: The emergence of new signals or a decrease in the integration of characteristic peaks relative to an internal standard would indicate degradation.

Section 2: Troubleshooting Experimental Issues

This section provides actionable solutions to common problems encountered during experimentation.

Q1: My compound won't dissolve in my aqueous buffer. What is the cause and how can I fix it?

This is a classic pH-related solubility issue. As a zwitterionic compound, its solubility is lowest at its isoelectric point (pI).

  • Causality: At the pI, the positive charge on the protonated amine and the negative charge on the deprotonated carboxylate are balanced, minimizing the molecule's interaction with polar water molecules and favoring aggregation.

  • Troubleshooting Steps:

    • Prepare a slurry of the compound in your buffer.

    • While stirring, add dilute HCl (e.g., 0.1 M) dropwise to lower the pH. This will protonate the piperazine ring, forming a more soluble cationic species.

    • Alternatively, add dilute NaOH (e.g., 0.1 M) dropwise to raise the pH. This will deprotonate the carboxylic acid, forming a more soluble anionic species.

    • Monitor for dissolution. Once the compound is dissolved, you can carefully back-titrate to your desired final pH, though be aware that it might precipitate if you get too close to the pI again.

Q2: I'm seeing unexpected peaks in my LC-MS analysis of a reaction mixture. Could it be degradation of the starting material?

Yes, this is a strong possibility, especially if the starting material was old or stored improperly.

  • Causality: Reaction conditions (e.g., heat, presence of oxidants, extreme pH) can cause partial degradation of your starting material, leading to impurity peaks in your analysis.

  • Troubleshooting Workflow:

    • Analyze the Starting Material: Run a control sample of the this compound (dissolved in a benign solvent like water or methanol) on your LC-MS.

    • Compare Chromatograms: Compare the control to your reaction sample. Are the unexpected peaks from your reaction also present in the starting material?

      • If yes: Your stock of the compound has likely degraded. It should be discarded, and a fresh batch should be procured and qualified.

      • If no: The degradation is likely occurring under your specific reaction conditions. Consider lowering the reaction temperature, de-gassing your solvents to remove oxygen, or adjusting the pH.

Q3: The solid material has turned slightly yellow and is clumpy. Is it still usable?

Proceed with extreme caution. These visual cues are strong indicators of degradation.

  • Causality: Yellowing often points to oxidation, while clumping is a definitive sign of moisture absorption[6]. Both processes compromise the purity and molecular integrity of the compound.

  • Recommendation:

    • For non-critical applications: You could attempt to purify a small amount, but this is often not practical. At a minimum, you must re-qualify the material by an analytical method (e.g., HPLC, NMR) to determine its actual purity before use.

    • For critical applications (e.g., in vitro assays, in vivo studies): Do not use it. The risk of introducing unknown impurities that could confound your results is too high. Discard the material according to your institution's safety protocols and use a new, verified batch.

Section 3: Protocols & Workflows
Protocol 1: Recommended Handling and Solution Preparation

This protocol minimizes the risk of contamination and degradation during routine handling.

  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Weigh the required amount of powder quickly in a low-humidity environment if possible. Avoid leaving the stock container open for extended periods.

  • Inert Atmosphere: For maximum stability, handle the solid under an inert atmosphere (e.g., in a glove box or by flushing the vial with argon/nitrogen before and after use).

  • Dissolution: Add the solid to your chosen solvent (e.g., ultrapure water, buffer). If using an aqueous buffer, be mindful of the pH-solubility profile as described in the troubleshooting section.

  • Storage of Solutions: It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, filter-sterilize the solution, store at 2-8°C, and use within 24-48 hours. For longer-term storage, aliquots should be flash-frozen and stored at -20°C or -80°C, but stability under these conditions must be validated.

Workflow for Investigating Compound Stability Issues

The following diagram outlines a logical workflow for troubleshooting experiments where the stability of this compound is .

G cluster_0 start Unexpected Experimental Result (e.g., low yield, no activity) q1 Check Compound History: - Age of stock? - Storage conditions met? start->q1 q2 Visually Inspect Solid: - Color change? - Clumping/Texture change? q1->q2 History OK action1 High probability of degradation. Procure fresh compound. q1->action1 History is poor (old/improperly stored) action2 Strong evidence of degradation. Discard and procure fresh compound. q2->action2 Yes q3 Run Analytical Control: - Dissolve solid in benign solvent. - Run HPLC or LC-MS. q2->q3 No q4 Purity >98% and single peak? q3->q4 action3 Starting material is degraded. Discard and procure fresh compound. q4->action3 No end_node Compound stability is likely NOT the root cause. Investigate other experimental parameters (reagents, protocol, pH, temp). q4->end_node Yes

Caption: Troubleshooting workflow for suspected compound degradation.

Section 4: Technical Data Summary
Table 2: Chemical Incompatibilities
Incompatible Substance ClassRationale & Potential Hazard
Strong Oxidizing Agents (e.g., perchlorates, nitrates)Can cause a violent or explosive reaction. Will oxidize the piperazine ring, leading to complete degradation[7][10].
Strong Acids (e.g., HCl, H₂SO₄)Can cause an exothermic acid-base reaction. While used diluted for solubilization, concentrated acids are incompatible[7].
Acid Anhydrides & Acid Chlorides Will react with the secondary amine in the piperazine ring, leading to acylation and formation of impurities[7].
Heat & Ignition Sources The compound is a combustible solid. Avoid open flames. Thermal decomposition can release toxic nitrogen and carbon oxides[4][8].
References
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • BTC. (2025). How to transport the Piperazine Series safely?. Retrieved from [Link]

  • MDPI. (2024). Enhanced Stability and Performance of α-FAPbI3 Photodetectors via Long-Chain n-Heptanoic Acid Passivation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • BYJU'S. (2020). Test for Carboxyl Group. Retrieved from [Link]

  • JoVE. (2023). Acidity of Carboxylic Acids. Retrieved from [Link]

  • MasterTheContent. (2014). MCAT: Carboxylic Acids Part 2A - Resonance Stability of the carboxylate group. Retrieved from [Link]

  • PubMed. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 4-Methylpiperazine-2-carboxylic Acid Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist:

Welcome to the technical support guide for the crystallization of 4-Methylpiperazine-2-carboxylic acid. Publicly available, specific crystallization protocols for this compound are limited. Therefore, this guide is built upon fundamental principles of crystallization, extensive experience with analogous zwitterionic and piperazine-containing molecules, and established troubleshooting methodologies.

This compound's structure—featuring a piperazine ring, a tertiary amine (the N-methyl group), a secondary amine, and a carboxylic acid—suggests it is a zwitterionic compound. Its crystallization behavior will be highly sensitive to pH, solvent polarity, and temperature. This guide is structured to address the common challenges you may encounter by explaining the science behind the problem and providing actionable solutions.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Problem - No Crystals Are Forming

Question 1: I've cooled my solution, but no crystals have appeared. The solution is clear. What's happening?

Answer:

This situation indicates that your solution is likely not sufficiently supersaturated, or the energy barrier for nucleation (the formation of the first crystal seeds) has not been overcome.[1][2]

  • Causality: Crystallization occurs when the concentration of a solute in a solvent exceeds its solubility limit, creating a supersaturated state.[3] For crystals to form, solute molecules must organize into a stable nucleus.[2] If the solution is only slightly supersaturated, or if there are no nucleation sites, crystallization can be significantly delayed or fail to occur.

  • Troubleshooting Protocol:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide an energy-favorable site for nucleation.

    • Introduce a Seed Crystal: If you have a previous batch of solid this compound, add a tiny crystal to the solution. This bypasses the primary nucleation step entirely, allowing crystal growth to begin on the seed's surface.[1][4][5]

    • Concentrate the Solution: If scratching or seeding doesn't work, your solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent, then allow it to cool again. Be cautious not to evaporate too much solvent too quickly, as this can lead to "oiling out."[6]

    • Flash Freeze: As a last resort, cool a small aliquot of the solution rapidly in a dry ice/acetone bath. This can sometimes force the formation of a small amount of solid, which can then be used as a seed stock for the main batch.

Question 2: My compound has separated as a liquid or "oiled out" instead of forming crystals. Why did this happen and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[7] This is a common problem when the melting point of the solute is lower than the temperature of the solution at the point of supersaturation, or when the rate of supersaturation is too high.[6][8] Oiled out products are often impure because the oil can act as a solvent for impurities.[6][7]

  • Causality: For a zwitterionic molecule like this compound, this can be caused by:

    • High Impurity Levels: Impurities can significantly depress the melting point of your compound.[8]

    • Rapid Cooling: Cooling the solution too quickly does not allow enough time for molecules to orient themselves into a crystal lattice.[6]

    • Inappropriate Solvent Choice: The solvent may be too nonpolar, causing the polar zwitterion to crash out of solution as a concentrated, liquid-like phase.

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the primary solvent to reduce the level of supersaturation. Allow the solution to cool much more slowly.[6]

    • Change the Solvent System: If dilution fails, the solvent system may be the issue. Your compound is polar; consider using more polar solvents like ethanol, isopropanol, or water mixtures.

    • Lower the Crystallization Temperature: Try to achieve supersaturation at a lower temperature. This can be done by starting with a more dilute solution and cooling it to a lower temperature (e.g., in a refrigerator or freezer).

    • pH Adjustment: Since your compound is a zwitterion, its solubility is highly pH-dependent. The zwitterionic form is often least soluble at its isoelectric point (pI). Adjusting the pH slightly away from the pI might increase solubility enough to prevent oiling out, after which the pH can be slowly adjusted back towards the pI to induce crystallization.

Section 2: Problem - Poor Crystal Quality or Yield

Question 3: My crystallization worked, but the yield is very low. How can I improve it?

Answer:

A low yield typically points to two main issues: either too much of your compound remained dissolved in the mother liquor, or there were mechanical losses during filtration and washing.[6]

  • Causality: The yield is determined by the difference in solubility of your compound in the solvent at high and low temperatures. If the compound is still significantly soluble at the final cooling temperature, or if too much solvent was used initially, a large portion will remain in solution.[6]

  • Troubleshooting Protocol:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound. This ensures maximum supersaturation upon cooling.

    • Increase Cooling Time & Decrease Temperature: Ensure the solution has been given ample time at the lowest practical temperature (e.g., in an ice bath or refrigerator for several hours) to allow for complete crystallization.

    • Perform a "Second Crop" Crystallization: Do not discard the mother liquor. Concentrate it by evaporating a portion of the solvent and cool it again. This will often yield a second batch of crystals. Note that this second crop may be less pure than the first.[6]

    • Consider an Anti-Solvent: If cooling crystallization gives poor yields, an anti-solvent approach may be better. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes turbid. This rapid decrease in solubility can dramatically increase yield.[9][10][11] For your compound, a good solvent might be methanol, and a potential anti-solvent could be acetone or ethyl acetate.

Question 4: The crystals are very small, like a fine powder, or long, thin needles. How can I grow larger, more robust crystals?

Answer:

Crystal size and morphology are primarily governed by the rates of nucleation versus crystal growth.[2] Rapid crystallization, caused by high levels of supersaturation, leads to the formation of many small nuclei, resulting in small crystals.[6] To get larger crystals, you need to favor crystal growth over nucleation.

  • Causality:

    • High Nucleation Rate: Too rapid cooling or adding an anti-solvent too quickly creates a very high level of supersaturation, leading to massive spontaneous nucleation.[6]

    • Low Growth Rate: Once nuclei are formed, they need time to grow. If conditions change too fast, growth is stunted.

  • Troubleshooting Protocol:

    • Slow Down the Cooling Rate: This is the most critical factor. Allow the flask to cool to room temperature on the benchtop, insulated with paper towels, before moving it to a colder environment. Slow cooling keeps the supersaturation level low, favoring the growth of existing crystals rather than the formation of new ones.[6][12]

    • Use a More Dilute Solution: Start with a slightly larger volume of solvent than the absolute minimum. This will lower the supersaturation level at any given temperature, slowing the entire process.[6]

    • Utilize Seeding in the Metastable Zone: Prepare a saturated solution at a high temperature and cool it slightly to a point where it is supersaturated but not yet spontaneously nucleating (the "metastable zone"). Add one or two seed crystals. In this controlled environment, the solute will deposit only onto the seeds, leading to large, high-quality crystals.[4][5]

Visual & Data Resources

General Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting common crystallization problems.

G start Start: Dissolve Compound in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe good_crystals Good Crystals Formed observe->good_crystals Success no_crystals No Crystals (Clear Solution) observe->no_crystals Problem oiling_out Compound 'Oils Out' observe->oiling_out Problem poor_quality Poor Quality / Low Yield observe->poor_quality Problem filtrate Filtrate & Dry good_crystals->filtrate end_ok End: Pure Product filtrate->end_ok troubleshoot_no_xtal Troubleshoot: 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution no_crystals->troubleshoot_no_xtal troubleshoot_no_xtal->cool Retry troubleshoot_oil Troubleshoot: 1. Reheat & Add More Solvent 2. Cool Slower 3. Change Solvent System oiling_out->troubleshoot_oil troubleshoot_oil->cool Retry troubleshoot_poor Troubleshoot: 1. Slow Cooling Rate 2. Use Anti-Solvent 3. Recover 2nd Crop troubleshoot_poor->cool Retry

Caption: A decision-making workflow for troubleshooting crystallization.

Table 1: Solvent Properties for Crystallization of Polar Zwitterions

This table provides a starting point for solvent selection. For this compound, single polar solvents or mixtures (e.g., Ethanol/Water) are often effective. Anti-solvent crystallization might involve dissolving in a solvent like Methanol and adding a less polar anti-solvent like Acetone.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Comments
Water10010.280.1High polarity. Good solvent for salts, may need to be used hot. Excellent anti-solvent for less polar systems.
Methanol655.133.0Good "good" solvent for polar molecules. Miscible with water and many organic solvents.
Ethanol784.324.5Similar to methanol, slightly less polar. Often a good choice for single-solvent crystallization.
Isopropanol (IPA)823.919.9Good general-purpose solvent for cooling crystallizations.
Acetone565.121.0Can be a "good" solvent but often used as an anti-solvent with alcohols or water.
Ethyl Acetate774.46.0Medium polarity. Likely a poor solvent or anti-solvent for this compound.
Acetonitrile825.837.5Polar aprotic solvent. Can be a good choice if protic solvents interfere.

References

  • Bitesize Bio. (n.d.). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Retrieved January 5, 2026, from [Link]

  • Oxford Academic. (n.d.). Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Retrieved January 5, 2026, from [Link]

  • Ebner. (n.d.). Cooling Crystallization & Crystallizers. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 5, 2026, from [Link]

  • ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. Retrieved January 5, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 5, 2026, from [Link]

  • Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved January 5, 2026, from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved January 5, 2026, from [Link]

  • IJRPR. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved January 5, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved January 5, 2026, from [Link]

  • IJCEA. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved January 5, 2026, from [Link]

  • White Rose Research Online. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes. Retrieved January 5, 2026, from [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved January 5, 2026, from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved January 5, 2026, from [Link]

  • JoVE. (n.d.). Video: Crystal Growth: Principles of Crystallization. Retrieved January 5, 2026, from [Link]

  • Hampton Research. (n.d.). Seeding. Retrieved January 5, 2026, from [Link]

  • Myande Group. (n.d.). Cooling/Freezing Crystallization. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • Crystallization.com. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved January 5, 2026, from [Link]

  • Crystal Growth & Design. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved January 5, 2026, from [Link]

  • MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved January 5, 2026, from [Link]

  • Crystal Growth & Design. (2021, April 30). Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride: Conglomerate versus Racemate Formation. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). US7229992B2 - Process for the preparation of a piperazine derivative.
  • ResearchGate. (2025, August 5). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). 4-Methylpiperidine-2-carboxylic acid. Retrieved January 5, 2026, from [Link]

  • ACS Publications. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Retrieved January 5, 2026, from [Link]

  • NIH. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). JPS5939857A - Crystallization of amino acid.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved January 5, 2026, from [Link]

  • Crystal Growth & Design. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 8. Synthesis, Crystal Packing, and Thermochemistry of Piperazinediones Derived from 2-Amino-4,7-dialkoxyindan-2-carboxylic Acids. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions?. Retrieved January 5, 2026, from [Link]

  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds?. Retrieved January 5, 2026, from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. Retrieved January 5, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 5, 2026, from [Link]

  • PMC - NIH. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.
  • Chem-Space. (n.d.). (2S)-4-(anilino)-1-(tert-butyloxycarbonyl)-2-methylpiperidine-4-carboxylic acid. Retrieved January 5, 2026, from [Link]

Sources

Removal of impurities from 4-Methylpiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Methylpiperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the removal of impurities from this compound, a crucial intermediate in pharmaceutical synthesis.[1][2] As Senior Application Scientists, we offer troubleshooting advice and frequently asked questions to address challenges encountered during purification, ensuring the high purity required for downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable solutions.

1. Crystallization & Recrystallization Issues

  • Problem: Low or no crystal formation during recrystallization.

    • Possible Cause: The chosen solvent may not be ideal, or the concentration of the compound is too low. Carboxylic acids, in particular, can present challenges in crystallization.[3]

    • Solution:

      • Solvent Screening: Experiment with a variety of solvents or solvent mixtures. For carboxylic acids, common choices include ethanol, methanol, water, or mixtures like ethanol/water or toluene/petroleum ether.[3][4]

      • Concentration: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product to achieve a supersaturated solution upon cooling.[5]

      • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure this compound.

      • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal growth and yield.

  • Problem: The purified product is an oil or a sticky solid instead of crystalline.

    • Possible Cause: This often indicates the presence of persistent impurities that inhibit crystallization or that the compound has a low melting point. Residual solvent can also contribute to this issue.

    • Solution:

      • Purity Check: Analyze the crude material using techniques like TLC or LC-MS to identify the nature and number of impurities.[6] This will inform the best purification strategy.

      • Alternative Purification: If significant impurities are present, consider a preliminary purification step like acid-base extraction or column chromatography before attempting recrystallization.[5]

      • Thorough Drying: Ensure all residual solvent is removed by drying the product under a high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Problem: Low recovery of the purified compound.

    • Possible Cause: Using too much solvent during recrystallization is a common reason for low recovery.[5] Additionally, some product may be lost if it prematurely crystallizes during hot filtration.

    • Solution:

      • Minimize Solvent: Use the minimal amount of hot solvent necessary to fully dissolve the compound.

      • Preheat Funnel: To prevent premature crystallization during hot filtration, preheat the filtration funnel and filter paper with hot solvent.[5]

      • Second Crop: Concentrate the mother liquor (the liquid remaining after the first filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

2. Column Chromatography Challenges

  • Problem: Streaking or tailing of the compound on a silica gel column.

    • Possible Cause: The acidic proton of the carboxylic acid group can interact strongly with the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms and causing poor separation.[5]

    • Solution:

      • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent. This keeps the carboxylic acid fully protonated, resulting in a more defined band.[5]

      • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel, which may have different interactions with your compound.

  • Problem: Poor separation of impurities from the desired product.

    • Possible Cause: The polarity of the chosen mobile phase may not be optimal for separating the components of the mixture.

    • Solution:

      • Optimize Mobile Phase: Systematically vary the solvent composition of the mobile phase. Thin-layer chromatography (TLC) is an excellent tool for quickly screening different solvent systems to find the one that provides the best separation.

      • Gradient Elution: Employ a solvent gradient, starting with a less polar solvent and gradually increasing the polarity. This can help to first elute less polar impurities and then the desired compound, followed by more polar impurities.

3. Acid-Base Extraction Difficulties

  • Problem: Incomplete extraction of this compound into the aqueous basic layer.

    • Possible Cause: The pH of the aqueous solution may not be sufficiently high to completely deprotonate the carboxylic acid.

    • Solution:

      • pH Adjustment: Use a saturated solution of a base like sodium bicarbonate (NaHCO₃) or a more dilute solution of a stronger base like sodium hydroxide (NaOH) to ensure the pH is at least two to three units above the pKa of the carboxylic acid.[4]

      • Multiple Extractions: Perform multiple extractions with fresh aqueous base to ensure all the carboxylic acid is transferred to the aqueous layer.[5]

  • Problem: Formation of an emulsion during extraction.

    • Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, making layer separation difficult.[5]

    • Solution:

      • Gentle Mixing: Gently invert the separatory funnel several times instead of shaking it vigorously.[5]

      • Breaking the Emulsion: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or waiting for a period to allow the layers to separate. In some cases, filtering the emulsified layer through a pad of Celite can help.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions (such as di-substituted piperazines), residual solvents, and water.[5][6] The specific impurities will depend on the synthetic route used.

Q2: How can I determine the purity of my this compound sample?

A2: Several analytical techniques can be used to assess purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for both qualitative and quantitative analysis of piperazine derivatives.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities. Thin-Layer Chromatography (TLC) is a quick and simple method for a qualitative assessment of purity.

Q3: What is the best single method for purifying this compound?

A3: There is no single "best" method, as the optimal technique depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for solid compounds if a suitable solvent can be found. For complex mixtures or to achieve very high purity, column chromatography is generally more effective. Acid-base extraction is a useful technique for separating acidic compounds from neutral or basic impurities.[4]

Q4: My compound is an (R)- or (S)-enantiomer. Will these purification methods affect its stereochemistry?

A4: The purification techniques described here (recrystallization, chromatography, and extraction) are generally not expected to cause racemization or affect the stereochemistry of a chiral center. However, it is always good practice to confirm the enantiomeric purity of the final product using a suitable analytical method, such as chiral HPLC.

Q5: Are there any safety precautions I should take when purifying this compound?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be mindful of the hazards associated with the solvents and reagents you are using by consulting their Safety Data Sheets (SDS).

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude 4-Methylpiperazine- 2-carboxylic Acid Analysis1 Purity Analysis (TLC, LC-MS, NMR) Crude->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 Purification Purification Step Decision1->Purification No PureProduct Pure Product Decision1->PureProduct Yes Extraction Acid-Base Extraction Purification->Extraction Chromatography Column Chromatography Purification->Chromatography Recrystallization Recrystallization Purification->Recrystallization Analysis2 Purity Analysis (TLC, LC-MS, NMR) Extraction->Analysis2 Chromatography->Analysis2 Recrystallization->Analysis2 Decision2 Purity Acceptable? Analysis2->Decision2 Decision2->PureProduct Yes FurtherPurification Further Purification (Repeat or change method) Decision2->FurtherPurification No FurtherPurification->Purification

References

Technical Support Center: Reaction Monitoring of 4-Methylpiperazine-2-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the analysis of 4-Methylpiperazine-2-carboxylic acid. This guide is designed for researchers, analytical scientists, and process chemists who are monitoring reactions involving this crucial pharmaceutical building block. Here, we address the unique challenges presented by this compound and provide practical, field-tested solutions in a direct question-and-answer format.

Introduction: The Analytical Challenge

This compound is a polar, zwitterionic molecule.[1][2] Its structure, containing both a carboxylic acid and a secondary amine, presents several analytical hurdles in reversed-phase HPLC.[3][4] Key among these is its lack of a strong UV chromophore, making direct UV detection difficult and often resulting in poor sensitivity.[4][5] Furthermore, its polar and basic nature can lead to poor retention on traditional C18 columns and problematic peak shapes due to interactions with the column's stationary phase.[3][6]

This guide provides robust starting points, troubleshooting advice, and advanced protocols to overcome these challenges, ensuring accurate and reliable reaction monitoring.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing severely?

Answer: Peak tailing is the most common issue for this and similar amine-containing compounds.[3] The primary cause is secondary ionic interactions between the basic nitrogen atom on your analyte and acidic residual silanol groups on the surface of the silica-based column packing.[3][6][7] These interactions create an alternative, stronger retention mechanism compared to the primary reversed-phase mode, resulting in a distorted, tailing peak.[1][6]

Quick Solutions:

  • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) protonates the silanol groups, minimizing their ionic interaction with the protonated amine.[3] Note that standard silica columns should not be used below pH 3 to avoid silica dissolution.[3]

  • Add a Competing Base: Incorporate a mobile phase additive like Triethylamine (TEA) at a low concentration (e.g., 0.1%).[7] TEA acts as a competing base, binding to the active silanol sites and masking them from your analyte.

  • Use a Modern, Base-Deactivated Column: Newer generation columns are specifically end-capped to minimize exposed silanols and are much better suited for analyzing basic compounds.[3][7]

Q2: I am not seeing a peak for my compound, or the sensitivity is extremely low. What is the problem?

Answer: this compound lacks a significant UV-absorbing chromophore.[4][5] Direct detection using a standard UV-Vis detector, especially at wavelengths like 254 nm, will yield very poor or no response.

Solutions:

  • Alternative Detection Methods: If available, the most straightforward solution is to use a more universal detector like a Mass Spectrometer (LC-MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD).[4] LC-MS, in particular, offers excellent sensitivity and selectivity.[8][9]

  • Pre-Column Derivatization: To use a standard UV-Vis detector, you must perform a pre-column derivatization. This involves reacting your analyte with a labeling agent that attaches a strongly UV-absorbing or fluorescent molecule to it.[10][11][12] Reagents like Dansyl Chloride, 2,4-Dinitrofluorobenzene (DNFB), or NBD-Cl are effective for secondary amines.[5][12]

Q3: My retention time is drifting between injections. How can I stabilize it?

Answer: Retention time instability is a common HPLC problem that can signal issues with the column, mobile phase, or hardware.[13]

Common Causes & Solutions:

  • Insufficient Column Equilibration: Polar analytes on reversed-phase columns often require longer equilibration times. Ensure you are flushing the column with at least 10-15 column volumes of the initial mobile phase before the first injection.

  • Mobile Phase Instability: If your mobile phase contains buffers or additives, ensure it is well-mixed and freshly prepared.[14] Prevent the evaporation of volatile organic components by covering the reservoir.

  • Temperature Fluctuations: HPLC separations are sensitive to temperature. Using a column oven is essential for maintaining a stable temperature and achieving reproducible retention times.[14]

  • Pump Malfunction: Inconsistent flow from the pump, often caused by air bubbles or worn seals, will directly impact retention times.[13] Degas your mobile phase thoroughly and check the pump pressure for fluctuations.[13]

Part 2: Systematic Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the HPLC analysis of this compound.

Symptom Potential Cause(s) Recommended Solutions & Investigation Steps
High Backpressure 1. Blocked column inlet frit. 2. Particulate matter from sample or mobile phase. 3. Precipitated buffer in the system.1. Isolate the Column: Disconnect the column and run the pump to see if the pressure drops. If it does, the column is the issue. 2. Back-flush the Column: If the manufacturer allows, reverse the column and flush with a strong solvent (e.g., 100% Acetonitrile) to waste.[7] 3. Filter Everything: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent blockages.[7] Consider using a guard column. 4. Check Buffer Solubility: Ensure your buffer is soluble in the highest organic concentration of your gradient.
No Peaks Detected 1. No UV Chromophore (Most Likely Cause): The analyte does not absorb at the set wavelength. 2. Incorrect detector settings. 3. Sample degradation or no analyte present.1. Confirm Detection Method: This compound requires derivatization for UV detection or an alternative detector (MS, CAD, ELSD).[4][5] 2. Check Detector Lamp: Ensure the detector lamp is on and has not exceeded its lifetime. 3. Verify Sample: Prepare a fresh, known standard to confirm the sample is not the issue.[15]
Split or Broad Peaks 1. Sample solvent is too strong. 2. Column void or damage. 3. Co-eluting impurity.1. Match Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible. Injecting in a much stronger solvent (e.g., 100% ACN) can distort the peak shape. 2. Inspect Column: A sudden drop in pressure or consistently poor peak shape for all analytes may indicate a void at the column inlet.[6] Replace the column. 3. Change Method Selectivity: To check for a co-eluting peak, slightly alter the mobile phase composition or change the column to one with a different stationary phase (e.g., Phenyl-Hexyl).[16]
Noisy or Drifting Baseline 1. Contaminated or poorly mixed mobile phase. 2. Air bubbles in the system. 3. Detector cell contamination or lamp failure.1. Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and fresh, filtered buffers.[14] 2. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.[14][17] Purge the pump. 3. Flush Detector Cell: Flush the detector's flow cell with a strong, clean solvent like isopropanol. A noisy baseline that is consistent and rhythmic may indicate pump pulsation issues.[17]

Part 3: Experimental Protocols & Workflows

Protocol 1: Starting HPLC Method (LC-MS Detection)

This method is a robust starting point for reaction monitoring using LC-MS, which avoids the need for derivatization.

Parameter Recommendation Rationale
Column Mixed-Mode (Reversed-Phase/Cation-Exchange) or HILIC, e.g., Primesep 200, Obelisc N.[2][4][18]Mixed-mode columns provide both hydrophobic and ion-exchange retention mechanisms, which is ideal for polar, zwitterionic compounds.[2][18]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure protonation of the analyte for good peak shape and MS ionization.[19]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 5% to 70% B over 10 minutesA generic starting gradient to elute the polar analyte and any less polar reactants or products.
Flow Rate 0.4 mL/minStandard analytical flow rate.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2-5 µLSmall volumes minimize peak distortion.
MS Detector ESI+Electrospray Ionization in Positive mode is ideal for basic compounds containing nitrogen.
MS Scan Mode Selected Ion Monitoring (SIM) of m/z 145.1For quantitative analysis, monitor the protonated molecular ion [M+H]⁺. (C₆H₁₂N₂O₂ + H⁺ ≈ 145.1).[20]
Protocol 2: Pre-Column Derivatization with Dansyl Chloride for UV/Fluorescence Detection

This protocol allows for sensitive detection of this compound using standard UV or Fluorescence detectors.

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.5): Prepare a 0.1 M solution of sodium borate and adjust the pH to 9.5 with NaOH.

    • Dansyl Chloride Solution (2 mg/mL): Dissolve Dansyl Chloride in acetone. Prepare this solution fresh.

  • Derivatization Procedure:

    • In a microcentrifuge tube, add 100 µL of your reaction sample (appropriately diluted).

    • Add 200 µL of the Borate Buffer.

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture gently.

    • Heat the reaction at 60 °C for 30 minutes in a heating block.

    • After cooling, filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions for Dansyl Derivative:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of water and acetonitrile.

    • Detector: UV at ~254 nm or Fluorescence (Excitation: ~340 nm, Emission: ~525 nm).

Part 4: Visualization of Workflows

General HPLC Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing common HPLC issues.

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_stable_pressure Chromatographic Issues start Chromatographic Problem Identified (e.g., Peak Tailing, Drifting RT) check_pressure Check System Pressure (Stable, High, or Low?) start->check_pressure pressure_stable Pressure OK check_pressure->pressure_stable Stable pressure_high High/Fluctuating Pressure check_pressure->pressure_high Not Stable check_method Review Method Parameters (pH, Additives, Temp) pressure_stable->check_method find_blockage Isolate Components (Column, Tubing) to Find Blockage pressure_high->find_blockage check_leak Check for Leaks (Fittings, Seals) find_blockage->check_leak degas_purge Degas Mobile Phase & Purge Pump check_leak->degas_purge resolve Problem Resolved degas_purge->resolve check_column Evaluate Column Health (Test with Standard) check_method->check_column check_sample Check Sample Prep (Solvent, Filtration) check_column->check_sample check_sample->resolve

Caption: A decision tree for systematic HPLC troubleshooting.

Reaction Monitoring Workflow

This diagram illustrates the complete process from reaction sampling to data analysis.

Reaction_Monitoring_Workflow A 1. Sample Reaction (Quench if necessary) B 2. Dilute Sample (In Mobile Phase or weak solvent) A->B C 3. Filter Sample (0.45 µm Syringe Filter) B->C D 4. Derivatize (Optional) (If using UV detection) C->D If UV E 5. Inject into HPLC C->E If MS/CAD/ELSD D->E F 6. Acquire Data (Peak Area of Analyte) E->F G 7. Analyze Results (Plot Area vs. Time) F->G

Caption: Step-by-step workflow for HPLC reaction monitoring.

References

  • Benchchem.
  • Benchchem.
  • Chemistry Stack Exchange. Why can zwitterions be difficult detect by HPLC-MS?.
  • GMP Insiders.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • PubMed.
  • Crawford Scientific. HPLC solvents and mobile phase additives.
  • Chemistry LibreTexts.
  • Books.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • Thermo Fisher Scientific.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • PubMed. (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva.
  • Phenomenex.
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • alwsci. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • JOCPR.
  • Labcompare.com. Troubleshooting Common HPLC Issues.
  • Google Patents. Additives for reversed-phase HPLC mobile phases.
  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100.
  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • J-Stage. A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and a Single Quadrupole Mass Spectrometer.
  • SIELC Technologies. LC Analysis of Zwitterions with Ion-Free Mobile Phase.
  • IOSR Journal of Pharmacy and Biological Sciences. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • G-M-I, Inc. Challenges in HPLC Technology and Potential Solutions.
  • PubMed.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • UNODC.
  • HELIX Chromatography. HPLC Methods for analysis of Piperazine.
  • PubMed.
  • MDPI. A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin.
  • NIH.
  • PubChem. This compound.
  • PubMed. A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women.

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Technical Support Center: Stereoselective Synthesis of 4-Methylpiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 4-Methylpiperazine-2-carboxylic acid and its derivatives. This molecule, a key structural motif in medicinal chemistry, presents significant stereochemical challenges due to its two chiral centers and conformational flexibility. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions, grounded in established chemical principles and field-proven strategies.

Core Challenges & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound, focusing on the control of stereochemistry.

Q1: My synthesis is producing a mixture of diastereomers (cis and trans). How can I improve the diastereoselectivity for the desired isomer?

A1: Achieving high diastereoselectivity in 2,4-disubstituted piperazines is a formidable challenge, primarily governed by the method used for ring closure and the steric and electronic nature of the substituents. The relative orientation of the C2-carboxylic acid and the N4-methyl group is critical.

Root Causes of Poor Diastereoselectivity:

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamic mixture of isomers, which might not be the desired kinetic product. The trans isomer is often thermodynamically more stable due to the equatorial positioning of bulky substituents, but kinetically controlled cyclizations can sometimes favor cis products.[1]

  • Cyclization Mechanism: The mechanism of the key ring-forming step is paramount. For instance, intramolecular hydroamination or reductive amination pathways can have different facial selectivities depending on the catalyst and substrate.[2][3]

  • Substrate Conformation: The conformation of the acyclic precursor during cyclization dictates the stereochemical outcome. Bulky protecting groups or substituents can lock the precursor into a conformation that favors one diastereomer over the other.

Troubleshooting Strategies:

  • Catalyst and Reagent Selection: For syntheses involving catalytic steps like reductive amination or hydroamination, the choice of catalyst is crucial. Palladium-catalyzed hydroamination has been shown to be highly diastereoselective for forming trans-2,6-disubstituted piperazines.[3] Manganese-mediated reductive cyclization of imines is another effective method for achieving trans selectivity.[4][5]

  • Temperature Control: Lowering the reaction temperature often enhances kinetic control, potentially increasing the ratio of the desired diastereomer.

  • Strategic Use of Protecting Groups: The choice of nitrogen protecting groups (e.g., Boc, Cbz, Nosyl) can significantly influence the transition state of the cyclization. A bulky protecting group on one nitrogen can direct the approach of the other nitrogen nucleophile, thereby controlling the diastereoselectivity.

Q2: I am observing significant racemization at the C2 carboxylic acid stereocenter. What is the cause and how can it be prevented?

A2: The stereocenter at the C2 position, being alpha to a carbonyl group, is susceptible to racemization (or more accurately, epimerization if another stereocenter is present) under both acidic and basic conditions. This is a frequent and critical issue, particularly during subsequent reactions like peptide couplings.[6]

Primary Mechanism: Azlactone (Oxazolone) Formation The most common pathway for racemization during the activation of the C2-carboxylic acid for amide bond formation is through a 5(4H)-oxazolone intermediate.[6]

  • Activation: The carboxylic acid is activated (e.g., with EDC, DCC).

  • Cyclization: The N-acyl group's oxygen atom attacks the activated carbonyl, forming the oxazolone ring.

  • Deprotonation: The proton at the C2 position of this ring is now highly acidic and can be readily removed by any base in the mixture.

  • Tautomerization: This leads to an achiral, aromatic-like oxazole intermediate.

  • Nucleophilic Attack: When the amine nucleophile attacks this intermediate, it can do so from either face, resulting in a racemic or epimerized product.[6]

A less common pathway is direct enolization via deprotonation of the activated acid by a strong base.[6]

Troubleshooting & Prevention Protocol:

ParameterRecommendationRationale
Coupling Reagents Use additives like 1-Hydroxybenzotriazole (HOBt), Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), or Hydroxysuccinimide (HOSu). Onium salts (HBTU, HATU) are generally safer than carbodiimides alone.Additives react with the activated acid to form an active ester that is less prone to oxazolone formation than the carbodiimide-activated species.[6]
Base Use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Avoid excess base.Minimizes the abstraction of the acidic alpha-proton. Excess base is a primary driver of racemization.
Temperature Perform the coupling reaction at low temperatures (e.g., starting at 0 °C and allowing it to warm slowly).The rate of racemization is significantly increased at higher temperatures.[6]
Solvent Use polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).Solvent choice can influence the stability of intermediates and the rate of racemization.
Q3: What are the most effective strategies for establishing the initial C2 stereocenter with high enantiomeric excess (e.e.)?

A3: Establishing the C2 stereocenter is the foundational step for the entire synthesis. The choice of strategy depends on scalability, cost, and available starting materials.

  • Chiral Pool Synthesis: This is one of the most common and reliable methods. It involves starting from an enantiomerically pure precursor, such as an α-amino acid (e.g., D- or L-serine).[7][8] The inherent chirality of the starting material is carried through the synthesis to define the C2 stereocenter. A recent large-scale synthesis of a related compound started from D-serine to set the desired stereochemistry.[8]

  • Asymmetric Catalysis: This approach creates the chiral center from a prochiral substrate using a chiral catalyst.

    • Asymmetric Hydrogenation: The hydrogenation of a pyrazine-2-carboxylic acid precursor using a chiral rhodium or iridium complex can yield the piperazine ring with high enantioselectivity.[9][10] This method is often suitable for industrial-scale production.[10]

    • Asymmetric Alkylation: Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one precursors has been developed to create α-secondary and α-tertiary stereocenters with high e.e.[11]

  • Chiral Auxiliaries: A chiral auxiliary (e.g., derived from phenylglycinol) can be attached to the substrate to direct the stereochemical outcome of a key reaction.[2] After the desired stereocenter is set, the auxiliary is cleaved. While effective, this method requires additional synthetic steps for attachment and removal of the auxiliary.

  • Asymmetric Lithiation: Direct C-H functionalization via asymmetric lithiation using reagents like s-BuLi in complex with a chiral diamine (e.g., (-)-sparteine) can create enantiopure α-substituted piperazines.[12][13] The success of this method can be highly dependent on the N-substituents and the electrophile used.[13]

Q4: How can I effectively separate the final stereoisomers if my synthesis is not perfectly selective?

A4: Even with optimized protocols, obtaining a single, pure stereoisomer can be difficult. An effective purification strategy is therefore essential.

Separating Diastereomers (cis vs. trans): Diastereomers have different physical properties (e.g., polarity, boiling point, solubility) and can typically be separated by standard chromatographic techniques.

  • Column Chromatography: This is the most common method. The choice of eluent is critical. To prevent peak tailing of the basic piperazine on acidic silica gel, it is often necessary to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[14]

  • Crystallization: If one diastereomer is crystalline and has lower solubility than the others in a particular solvent system, fractional crystallization can be a highly effective and scalable purification method.

Separating Enantiomers (Resolving a Racemic Mixture): Enantiomers have identical physical properties in an achiral environment, requiring specialized methods for separation.

  • Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is the gold standard for both analytical assessment of enantiomeric excess and for preparative separation. Various CSPs are available (e.g., based on cellulose or amylose derivatives) and must be screened for the specific compound.

  • Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine, cinchonidine). This forms two diastereomeric salts, which can then be separated by crystallization. Afterward, the acid is liberated from the separated salt to yield the pure enantiomer.

Experimental Workflows & Visualizations

To better illustrate the concepts discussed, the following diagrams outline key decision-making processes and synthetic pathways.

Stereoisomers of this compound

The molecule has two stereocenters (at C2 and C4), leading to four possible stereoisomers. The N4-methyl group can invert, but for this representation, we consider a fixed configuration relative to the ring.

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 2S,4R 2S,4R 2R,4S 2R,4S 2S,4R->2R,4S Enantiomers 2R,4R 2R,4R 2S,4R->2R,4R Diastereomers 2S,4S 2S,4S 2S,4R->2S,4S Diastereomers 2R,4S->2R,4R Diastereomers 2R,4S->2S,4S Diastereomers 2R,4R->2S,4S Enantiomers

Caption: Relationships between the four stereoisomers of this compound.

Troubleshooting Workflow for Low Stereoselectivity

This decision tree provides a logical path for diagnosing and solving issues related to poor stereochemical control.

G cluster_diastereo Diastereoselectivity Issue cluster_enantio Enantioselectivity Issue start Problem: Low Stereoselectivity dr_issue Low Diastereomeric Ratio (e.g., cis/trans mixture) start->dr_issue ee_issue Low Enantiomeric Excess (Racemization/Epimerization) start->ee_issue cause_dr1 Cause: Thermodynamic Control dr_issue->cause_dr1 cause_dr2 Cause: Ineffective Catalyst/ Reagent dr_issue->cause_dr2 sol_dr1 Solution: Lower Reaction Temp. cause_dr1->sol_dr1 sol_dr2 Solution: Screen Catalysts (e.g., Pd, Mn, Ir) cause_dr2->sol_dr2 sol_dr3 Solution: Change Protecting Groups cause_dr2->sol_dr3 cause_ee1 Cause: Harsh pH Conditions (Strong Base/Acid) ee_issue->cause_ee1 cause_ee2 Cause: Oxazolone Formation (During Coupling) ee_issue->cause_ee2 sol_ee1 Solution: Use Milder Base (DIPEA) or Buffer System cause_ee1->sol_ee1 sol_ee2 Solution: Add HOBt/Oxyma to Coupling cause_ee2->sol_ee2 sol_ee3 Solution: Run Coupling at 0°C cause_ee2->sol_ee3

Caption: A decision tree for troubleshooting poor stereoselectivity in piperazine synthesis.

Protocol: Chiral HPLC Analysis for Stereochemical Purity

This protocol outlines the general steps for determining the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of your final product.

Objective: To quantify the ratio of all four stereoisomers of this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., CHIRALPAK® series).

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol).

  • Acidic or basic mobile phase modifiers (e.g., Trifluoroacetic Acid (TFA) or Diethylamine (DEA)).

  • Sample of your synthesized this compound.

  • Reference standards for at least one racemate, if available.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of your sample (~1 mg) in a suitable solvent (e.g., mobile phase or ethanol) to a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Method Development (Screening):

    • Install the chiral column onto the HPLC system.

    • Begin with a standard mobile phase, such as a 90:10 mixture of Hexane:Isopropanol. Add a small amount of modifier (0.1% TFA for the acidic compound, or 0.1% DEA if analyzing a derivatized amine form) to improve peak shape.

    • Set a flow rate of 1.0 mL/min and a UV detection wavelength (e.g., 210 nm or 254 nm, depending on chromophores).

    • Inject a small volume (5-10 µL) of the sample.

    • If separation is poor, systematically vary the mobile phase composition (e.g., 80:20, 70:30) and try different alcohol modifiers (e.g., ethanol instead of isopropanol). Screen different chiral columns if necessary.

  • Analysis:

    • Once a method providing baseline separation of at least two (and ideally all four) peaks is established, inject your sample.

    • Integrate the peak areas for all observed stereoisomers.

  • Calculation:

    • Diastereomeric Ratio (d.r.): Calculated as the ratio of the sum of peak areas of one diastereomeric pair to the sum of the other. For example: d.r. = [(Area_cis1 + Area_cis2) / (Area_trans1 + Area_trans2)].

    • Enantiomeric Excess (e.e.): Calculated for each diastereomer. For the cis pair: e.e. (%) = [|Area_cis1 - Area_cis2| / (Area_cis1 + Area_cis2)] * 100.

References

  • Catalytic asymmetric synthesis of substituted morpholines and piperazines. Vertex AI Search.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC. National Center for Biotechnology Information. [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines | ACS Catalysis. American Chemical Society. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - NIH. National Center for Biotechnology Information. [Link]

  • US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Vertex AI Search.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - NIH. National Center for Biotechnology Information. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid - ACS Publications - American Chemical Society. American Chemical Society. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - NIH. National Center for Biotechnology Information. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. MDPI. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. National Center for Biotechnology Information. [Link]

  • Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed. National Center for Biotechnology Information. [Link]

  • Diastereoselective synthesis of piperazines by manganese-mediated reductive cyclization - PubMed. National Center for Biotechnology Information. [Link]

  • Diastereoselective Synthesis of Piperazines by Manganese-Mediated Reductive Cyclization | Organic Letters - ACS Publications - American Chemical Society. American Chemical Society. [Link]

  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - NIH. National Center for Biotechnology Information. [Link]

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4-Methylpiperazine-2-carboxylic acid solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methylpiperazine-2-carboxylic acid. This resource is designed for researchers, chemists, and formulation scientists to navigate the solubility challenges associated with this compound. Given the limited specific data on this compound, this guide integrates established principles of organic chemistry, data from closely related analogs like piperazine-2-carboxylic acid, and general strategies for zwitterionic compounds to provide robust and scientifically grounded advice.

I. Understanding the Molecule: The Root of Solubility Issues

This compound is a zwitterionic compound, meaning it contains both an acidic functional group (carboxylic acid) and basic functional groups (the piperazine nitrogens). This dual nature is the primary reason for its complex solubility profile.

At its isoelectric point (pI), the molecule has a net neutral charge, with the carboxylic acid deprotonated (COO-) and one of the piperazine nitrogens protonated (NH+). This intramolecular salt formation leads to a highly polar, crystalline structure with strong intermolecular forces, which organic solvents struggle to disrupt. Consequently, solubility in nonpolar and moderately polar organic solvents is often very low.

II. Troubleshooting Guide: Addressing Poor Solubility

This section provides a systematic approach to resolving common solubility problems encountered with this compound and its analogs.

Issue 1: The compound does not dissolve in common organic solvents (e.g., DCM, Ethyl Acetate, THF).
Probable Cause:

The zwitterionic nature of the molecule at neutral pH results in a high lattice energy, making it insoluble in solvents of low to moderate polarity.

Solutions:
  • pH Adjustment (Protonation/Deprotonation): The most effective strategy is to convert the zwitterion into a salt, which will have significantly different solubility properties.

    • Acidification: Adding a strong acid (e.g., HCl, TFA) will protonate the carboxylate group, forming a cationic species (a hydrochloride or trifluoroacetate salt). This salt is often more soluble in polar protic solvents like methanol or ethanol.

    • Basification: Adding a base (e.g., NaOH, K₂CO₃) will deprotonate the ammonium group, forming an anionic species (a sodium or potassium salt). This form is typically more soluble in polar aprotic solvents.

  • Co-Solvent Systems: Employing a mixture of solvents can often overcome the limitations of a single solvent.

    • Start with a solvent in which the compound shows minimal solubility (e.g., dichloromethane).

    • Gradually add a more polar co-solvent, such as methanol or DMSO, until the compound dissolves.

Experimental Protocol: pH-Adjusted Solubilization
  • Suspend 10 mg of this compound in 1 mL of the desired organic solvent (e.g., Methanol).

  • While stirring, add a 1M solution of HCl in methanol dropwise until the solid dissolves.

  • Alternatively, for basification, add a 1M solution of sodium methoxide in methanol dropwise.

  • Monitor for dissolution. Note the amount of acid or base required.

Issue 2: The compound precipitates out of solution upon standing or temperature change.
Probable Cause:

The initial dissolution may have resulted in a supersaturated solution. Small changes in temperature can significantly decrease solubility.

Solutions:
  • Heating: Gently warming the solution can increase the solubility of many compounds.[1][2] However, be cautious of potential degradation at elevated temperatures. Always determine the compound's thermal stability beforehand.

  • Solvent Selection: Re-evaluate the choice of solvent. A more suitable solvent or co-solvent system may be necessary to maintain stability. Refer to the solubility data of related compounds for guidance.

Visualization: Troubleshooting Workflow

Caption: A workflow for troubleshooting solubility issues.

III. Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aprotic solvents like THF or Dichloromethane?

A1: As a zwitterion, the molecule has a high degree of charge separation and polarity. Aprotic solvents lack the ability to donate hydrogen bonds to solvate the charged carboxylate and ammonium groups effectively. The strong intermolecular ionic and hydrogen bonding forces within the solid crystal lattice are much stronger than the potential interactions with these solvents.

Q2: I need to run a reaction in a non-polar solvent. How can I get my compound into solution?

A2: Direct dissolution will be challenging. Consider derivatization to a less polar form. For example, protecting the carboxylic acid as a methyl or ethyl ester will remove the acidic proton and break the zwitterionic character. The resulting compound will be significantly less polar and more soluble in solvents like dichloromethane or ethyl acetate.

Q3: Can I use a surfactant to improve solubility?

A3: Yes, surfactants can be an effective method for increasing the solubility of poorly soluble organic compounds.[3] They work by forming micelles that can encapsulate the compound. This is a common technique in formulation science.

Q4: How does the methyl group at the 4-position affect solubility compared to Piperazine-2-carboxylic acid?

A4: The N-methyl group slightly increases the lipophilicity of the molecule. However, this effect is generally minor compared to the dominant influence of the zwitterionic nature of the carboxylic acid and the other piperazine nitrogen. The overall solubility behavior in various organic solvents is expected to be very similar to the parent compound, Piperazine-2-carboxylic acid.[4]

IV. Physicochemical Properties and Solubility Data

While specific experimental solubility data for this compound is not widely available, the table below provides computed properties and solubility information for related compounds to guide your solvent selection.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPSolubility Profile
This compound C₆H₁₂N₂O₂144.17[5]-3.0[5]Expected to be soluble in water and polar protic solvents, especially with pH adjustment. Low solubility in non-polar organic solvents.
Piperazine-2-carboxylic acid C₅H₁₀N₂O₂130.15[4][6]-3.5[4]A precursor to glutamate and used in various pharmaceuticals.[7] Soluble in polar solvents.
N-Methylpiperazine C₅H₁₂N₂100.16-0.57Soluble in water, ethanol, and ether.[8][9]
1-Benzyl-4-Boc-piperazine-2-carboxylic acid C₂₁H₂₈N₂O₄388.46Not specifiedLow solubility in water, higher solubility in organic solvents like dichloromethane or dimethylformamide.[10]
Visualization: Impact of pH on Molecular Form

pH_Effect low_ph Low pH (Acidic) Cationic Form (Soluble in Polar Protic Solvents) neutral_ph Isoelectric Point (pI) Zwitterionic Form (Poor Organic Solubility) low_ph->neutral_ph + Base neutral_ph->low_ph + Acid high_ph High pH (Basic) Anionic Form (Soluble in Polar Aprotic Solvents) neutral_ph->high_ph + Base high_ph->neutral_ph + Acid

Caption: The effect of pH on the ionization state of the molecule.

V. References

  • N-Nitroso-N-methylpiperazine - Solubility of Things. Available at:

  • Z-piperazine-2-carboxylic acid - Chem-Impex. Available at:

  • This compound | C6H12N2O2 | CID 6420903 - PubChem. Available at:

  • N-METHYLPIPERAZINE - Ataman Kimya. Available at:

  • N-METHYL PIPERAZINE - Sanjay Chemicals (India) Pvt. Ltd. Available at:

  • This compound | 721876-16-0 - ChemicalBook. Available at:

  • Piperazine - Solubility of Things. Available at:

  • METHYL 4-BOC-PIPERAZINE-2-CARBOXYLATE CAS#: 129799-08-2 - ChemicalBook. Available at:

  • Solubility-Modifying Power of Zwitterionic Salts - Advances in Engineering. Available at:

  • 109-01-3 CAS | N-METHYL PIPERAZINE | Laboratory Chemicals | Article No. 4671D. Available at:

  • 4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 4478243 - PubChem. Available at:

  • N-METHYL PIPERAZINE Product Identification. Available at:

  • Solubility Modifying Power of Zwitterionic Salts - Queen's University Belfast. Available at:

  • Solubility-Modifying Power of Zwitterionic Salts - PubMed. Available at:

  • Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 - Smolecule. Available at:

  • 4-N-Boc-2-Methyl-piperazine | 120737-59-9 - ChemicalBook. Available at:

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents. Available at:

  • Solubility enhancement techniques. Available at:

  • Piperazine-2-carboxylic acid | 2762-32-5 | FP15649 - Biosynth. Available at:

  • Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem. Available at:

  • Piperazine-2-carboxylic acid | CAS 2762-32-5 | SCBT - Santa Cruz Biotechnology. Available at:

  • Piperazine | C4H10N2 | CID 4837 - PubChem. Available at:

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Validation & Comparative

Guide to the NMR Spectral Analysis of 4-Methylpiperazine-2-carboxylic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Welcome to a detailed guide on the nuclear magnetic resonance (NMR) spectral analysis of 4-Methylpiperazine-2-carboxylic acid. As a key heterocyclic scaffold in medicinal chemistry and drug development, unambiguous structural confirmation of this molecule is paramount.[1] NMR spectroscopy stands as the definitive method for this purpose.

This guide moves beyond a simple data sheet. It is designed to provide you, the research scientist, with a practical, in-depth understanding of the spectral features of this compound. We will explore its signature ¹H and ¹³C NMR spectra, compare it with structurally similar alternatives to highlight key differentiating features, and provide a field-proven protocol for acquiring high-quality data.

The Predicted NMR Signature of this compound

Molecular Structure:

Predicted ¹H NMR Spectrum (500 MHz, D₂O)

In deuterium oxide (D₂O), the acidic carboxylic proton (-COOH) and the secondary amine proton (-NH) will exchange with deuterium and will not be observed.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Comparative Insights
N-CH₃ ~2.8 - 3.0Singlet (s)3HThe N-methyl group is a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing nature of the nitrogen atom. Similar N-methyl groups in piperazine derivatives typically appear in this region.[2]
C2-H ~3.8 - 4.0Doublet of Doublets (dd)1HThis proton is on a carbon adjacent to a nitrogen and the carboxylic acid group, causing it to be significantly downfield. It will be coupled to the two non-equivalent protons on C3.
C6-H (axial & equatorial) ~3.4 - 3.6 (eq)~3.1 - 3.3 (ax)Multiplets (m)2HThese protons are adjacent to two nitrogen atoms, resulting in a downfield shift. The equatorial proton is typically more deshielded than the axial one. Data from N-substituted piperazines supports this range.[3]
C3-H (axial & equatorial) ~3.2 - 3.4 (eq)~2.9 - 3.1 (ax)Multiplets (m)2HThese protons are adjacent to the chiral center at C2 and the nitrogen at N4. Their signals will be complex due to geminal and vicinal coupling.
C5-H (axial & equatorial) ~2.9 - 3.2Multiplets (m)2HThese protons are adjacent to the N-methylated nitrogen. Their chemical environment is similar to that of 1-methylpiperazine.[4]
Predicted ¹³C NMR Spectrum (125 MHz, D₂O)

The analysis of the ¹³C NMR spectrum provides a direct count of the unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
C=O ~175 - 180The carboxylic acid carbon is highly deshielded and appears significantly downfield, a characteristic feature for this functional group.[5]
C2 ~58 - 62This carbon is attached to a nitrogen atom and the carboxyl group, placing it in the typical range for α-amino acid carbons.
C6 ~52 - 55This carbon is adjacent to two nitrogen atoms, leading to a significant downfield shift.
C3 ~48 - 51This carbon is adjacent to the C2 chiral center and the N4 nitrogen.
C5 ~54 - 57This carbon is adjacent to the N-methylated nitrogen, making it slightly more downfield than C3.
N-CH₃ ~44 - 47The N-methyl carbon signal is a key identifier and appears in a characteristic region for N-alkyl groups.[2]

Comparative Spectral Analysis: Distinguishing Your Compound

In drug development and synthesis, it's crucial to differentiate the target molecule from potential precursors, side products, or related compounds. This section provides a direct comparison to aid in unambiguous identification.

FeatureThis compound (Target) Piperazine-2-carboxylic acid (Alternative 1) 1-Methylpiperazine (Alternative 2)
¹H: N-CH₃ Signal Present (~2.8-3.0 ppm, singlet, 3H)Absent Present (~2.3 ppm, singlet, 3H)
¹H: C2-H Signal Present (~3.8-4.0 ppm, dd, 1H)Present (~3.6-3.8 ppm, dd, 1H)Absent
¹H: Ring Protons Complex multiplets from ~2.9-3.6 ppmSimpler, more symmetrical pattern than the targetSymmetrical pattern with two triplets (~2.4-2.6 ppm)
¹³C: N-CH₃ Signal Present (~44-47 ppm)Absent Present (~46 ppm)
¹³C: C=O Signal Present (~175-180 ppm)Present (~175-180 ppm)Absent
¹³C: C2 Signal Present (~58-62 ppm)Present (~58-62 ppm)Absent
Key Differentiator The unique combination of the N-CH₃ singlet and the downfield C2-H signal.Lack of the N-CH₃ signal.[6]Lack of signals for the C2-H proton and the entire carboxylic acid moiety.[4]

Identifying Common Impurities: If the synthesis involves the methylation of piperazine-2-carboxylic acid, the absence of the N-CH₃ signal can be used to detect unreacted starting material. Conversely, if the synthesis starts from 1-methylpiperazine, the much simpler spectrum of this starting material would be easily distinguishable.

A Validated Protocol for High-Quality NMR Data Acquisition

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) solvent 2. Select Solvent (e.g., D₂O, DMSO-d₆, CDCl₃) weigh->solvent dissolve 3. Dissolve & Transfer (Use secondary vial, filter if needed) solvent->dissolve standard 4. Add Internal Standard (Optional, e.g., TMS, DSS) dissolve->standard insert 5. Insert Sample into Magnet standard->insert lock_shim 6. Lock & Shim (Crucial for field homogeneity) insert->lock_shim acquire_H1 7. Acquire ¹H Spectrum (Proton, COSY, etc.) lock_shim->acquire_H1 acquire_C13 8. Acquire ¹³C Spectrum (DEPT, HSQC, etc.) acquire_H1->acquire_C13 processing 9. Fourier Transform & Phasing acquire_C13->processing baseline 10. Baseline Correction processing->baseline analysis 11. Peak Picking, Integration, & Coupling Analysis baseline->analysis confirmation 12. Structural Elucidation & Purity Assessment analysis->confirmation

Caption: A validated workflow for acquiring and analyzing NMR spectra of small molecules.

Step-by-Step Methodology
  • Sample Weighing: For a standard 5 mm NMR tube, accurately weigh 5-25 mg of your sample for ¹H NMR.[7][8] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[7][8]

    • Causality: Insufficient sample leads to a poor signal-to-noise ratio, obscuring low-intensity signals and complicating analysis. Overly concentrated samples can lead to line broadening and difficulty in shimming (homogenizing the magnetic field).[7]

  • Solvent Selection: Choose a suitable deuterated solvent in which your sample is soluble. For this compound, deuterium oxide (D₂O) or DMSO-d₆ are excellent choices.

    • Causality: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[9]

  • Dissolution and Transfer: Dissolve the sample in approximately 0.5-0.6 mL of the chosen solvent in a small vial before transferring it to the NMR tube with a pipette.[10]

    • Trustworthiness: This ensures complete dissolution and allows for visual inspection of any insoluble material. Particulates in the NMR tube will degrade spectral quality by interfering with the shimming process.[7] Use clean, unscratched NMR tubes to ensure optimal performance.[9][10]

  • Data Acquisition:

    • Locking and Shimming: After inserting the sample, the instrument must be locked onto the deuterium frequency of the solvent. Shimming is then performed to maximize the homogeneity of the magnetic field across the sample volume.

    • Causality: A well-shimmed sample results in sharp, symmetrical peaks (narrow linewidths) and high resolution, which is critical for resolving complex multiplets and accurately measuring coupling constants.

    • ¹H Acquisition: A standard proton experiment is typically fast, taking only a few minutes.

    • ¹³C Acquisition: A standard ¹³C experiment with proton decoupling will take longer (20-60 minutes or more) depending on the sample concentration.[7] Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable for unambiguously assigning all signals.

By following this comprehensive guide, researchers can confidently acquire, analyze, and interpret the NMR data for this compound, ensuring the structural integrity of their compound and the reliability of their subsequent research.

References

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A Comparative Guide to the Mass Spectrometric Characterization of 4-Methylpiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. 4-Methylpiperazine-2-carboxylic acid, a substituted piperazine derivative, represents a class of compounds with significant interest in medicinal chemistry due to the prevalence of the piperazine moiety in numerous FDA-approved drugs. This guide provides an in-depth comparison of mass spectrometric techniques for the characterization of this molecule, offering insights into experimental design, expected outcomes, and data interpretation. We will explore the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), providing a comprehensive framework for its analysis.

The Significance of Mass Spectrometry in Characterizing this compound

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of synthesized compounds like this compound. The choice of ionization technique and analytical platform significantly impacts the quality and nature of the data obtained. This guide will compare two primary approaches: the "soft" ionization of ESI, which typically preserves the molecular ion, and the "hard" ionization of EI, which induces extensive fragmentation, providing a detailed structural fingerprint.

Physicochemical Properties of this compound

Before delving into the mass spectrometric analysis, it is crucial to understand the key properties of the analyte.

PropertyValueSource
Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Structure this compound structure

The presence of a carboxylic acid and two amine groups makes this molecule polar and amenable to both positive and negative ionization modes in ESI. Its zwitterionic nature at neutral pH can influence its chromatographic behavior. For GC-MS, the low volatility of the carboxylic acid and the polar nature of the amine groups necessitate a derivatization step.[1][2]

Comparative Analysis: LC-ESI-MS/MS vs. GC-EI-MS

The selection between LC-MS and GC-MS is a critical decision driven by the analyte's properties and the analytical goals.

FeatureLC-ESI-MS/MSGC-EI-MS
Ionization Principle Soft ionization (Electrospray)Hard ionization (Electron Impact)
Molecular Ion Abundant [M+H]+ or [M-H]-Often weak or absent
Fragmentation Controlled via collision-induced dissociation (CID)Extensive and reproducible
Sample Preparation Simple dissolutionDerivatization required
Throughput HighModerate
Structural Information From MS/MS fragmentation of selected precursorsFrom characteristic fragmentation patterns in the full scan spectrum

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, producing intact protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions with minimal in-source fragmentation.[3][4] In contrast, Electron Ionization (EI) bombards the analyte with high-energy electrons, leading to extensive and often complex fragmentation patterns that can be highly informative for structural elucidation, though the molecular ion may be weak or absent.[3][4]

Predicted Mass Spectra and Fragmentation Patterns

LC-ESI-MS/MS Analysis

In positive ion ESI, this compound (MW: 144.17) is expected to readily form a protonated molecule, [M+H]+, at m/z 145.1. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation. The most probable fragmentation pathways involve the cleavage of the piperazine ring and the loss of small neutral molecules.

Predicted ESI-MS/MS Fragmentation of [M+H]+ (m/z 145.1)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
145.1100.1COOH (45)4-Methylpiperazine fragment
145.183.1HCOOH + CH3 (62)Piperazine ring fragment
145.170.1C3H5NO (75)C4H8N+ fragment
145.157.1C3H4O2 + N (88)C3H7N+ fragment

The fragmentation of piperazine analogues often involves the cleavage of C-N bonds within the piperazine ring.[6] The loss of the carboxylic acid group as CO2 and H2O is also a plausible pathway.

GC-EI-MS Analysis

For GC-MS analysis, derivatization is necessary to increase volatility and thermal stability. A common approach for amino acids is silylation, for instance, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the carboxylic acid to a trimethylsilyl (TMS) ester and the secondary amine to a TMS-amine.[2]

Predicted EI Fragmentation of the di-TMS derivative of this compound

The EI mass spectrum will be characterized by numerous fragment ions resulting from the cleavage of the piperazine ring and the loss of methyl and TMS groups. The molecular ion, if observed, would be at m/z 288. The fragmentation pattern will be complex but highly reproducible, providing a unique fingerprint for the compound. Characteristic fragments would likely arise from alpha-cleavage adjacent to the nitrogen atoms.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using both LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Analysis

This protocol is adapted from established methods for the analysis of piperazine derivatives in biological and pharmaceutical matrices.[7][8]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Prepare working standards by serial dilution in a 50:50 mixture of mobile phase A and mobile phase B.

2. Liquid Chromatography Conditions:

  • LC System: UHPLC system
  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer
  • Ionization Source: Electrospray Ionization (ESI)
  • Ionization Mode: Positive
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Gas Flow: As per instrument manufacturer's recommendations
  • Acquisition Mode: Full scan (to identify the precursor ion) and product ion scan (for MS/MS fragmentation). For quantitative analysis, Multiple Reaction Monitoring (MRM) would be used.
Protocol 2: GC-MS Analysis (with Derivatization)

This protocol is based on standard procedures for the derivatization and GC-MS analysis of amino acids.[1][2][9][10]

1. Derivatization:

  • Place a dried aliquot of the sample (or standard) in a reaction vial.
  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of acetonitrile.
  • Seal the vial and heat at 70°C for 30 minutes.
  • Cool to room temperature before injection.

2. Gas Chromatography Conditions:

  • GC System: Gas chromatograph with a mass selective detector
  • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
  • Carrier Gas: Helium at a constant flow of 1 mL/min
  • Injector Temperature: 250°C
  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
  • Injection Mode: Split (10:1)
  • Injection Volume: 1 µL

3. Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI)
  • Ionization Energy: 70 eV
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Acquisition Mode: Full scan (m/z 40-500)

Visualization of Experimental Workflows

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep1 Dissolve Sample in Methanol prep2 Dilute to Working Concentration prep1->prep2 lc1 Inject into UHPLC prep2->lc1 Sample Injection lc2 Separate on C18 Column lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 Eluent Transfer ms2 MS1 Scan (Precursor Selection) ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 MS2 Scan (Product Ion Detection) ms3->ms4 data_analysis Data Analysis ms4->data_analysis Data Acquisition

Caption: Workflow for LC-ESI-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Dry Sample Aliquot prep2 Add Derivatization Reagent (MSTFA) prep1->prep2 prep3 Heat to Complete Reaction prep2->prep3 gc1 Inject into GC prep3->gc1 Sample Injection gc2 Separate on Capillary Column gc1->gc2 ms1 Electron Ionization (EI) gc2->ms1 Eluent Transfer ms2 Full Scan Mass Analysis ms1->ms2 data_analysis Data Analysis ms2->data_analysis Data Acquisition

Caption: Workflow for GC-EI-MS analysis with derivatization.

Conclusion and Recommendations

Both LC-ESI-MS/MS and GC-EI-MS are powerful techniques for the characterization of this compound, each providing complementary information.

  • For rapid confirmation of molecular weight and for quantitative analysis in complex matrices, LC-ESI-MS/MS is the method of choice. Its soft ionization ensures the presence of the molecular ion, and the sensitivity and selectivity of MRM are ideal for bioanalytical applications.

  • For detailed structural elucidation and confirmation of identity, GC-EI-MS of the derivatized analyte provides a rich fragmentation pattern that serves as a unique fingerprint.

For a comprehensive characterization, employing both techniques is recommended. High-resolution mass spectrometry (HRMS) can be used with either LC or GC to provide accurate mass measurements, which further aids in confirming the elemental composition of the parent molecule and its fragments.[11][12][13]

References

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A Comparative Guide to the Biological Activity of 4-Methylpiperazine-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of FDA-approved drugs.[1][2] Its derivatives are known for a vast range of pharmacological activities, including anticancer, antiviral, and antidepressant properties.[1] Within this important class of compounds, 4-Methylpiperazine-2-carboxylic acid presents a chiral center, a feature of profound significance in drug development. The spatial arrangement of substituents around a chiral center can dramatically alter a molecule's interaction with biological targets, leading to significant differences in efficacy, potency, and side-effect profiles between enantiomers.[3][4]

This guide provides a comprehensive framework for comparing the biological activities of the (R)- and (S)-enantiomers of this compound. While direct comparative data for this specific pair of enantiomers is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge, experimental protocols, and analytical methodologies necessary to conduct such a comparative investigation. We will delve into the synthesis and separation of these enantiomers, propose a suite of biological assays to elucidate their differential activities, and provide the rationale behind these experimental choices.

The Critical Role of Chirality in Piperazine Scaffolds

In drug discovery, the use of a single enantiomer over a racemic mixture can lead to a more precise therapeutic effect, enhancing potency and improving safety profiles.[4] This strategy, known as a "chiral switch," has been successfully employed for numerous drugs, where one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, contribute to side effects, or even have an opposing action.[5] For piperazine derivatives, stereochemistry can influence everything from receptor binding affinity to blood-brain barrier penetration.[3] Therefore, a thorough comparison of the biological activities of the (R)- and (S)-enantiomers of this compound is not merely an academic exercise but a critical step in unlocking its full therapeutic potential.

Synthesis and Chiral Resolution of Enantiomers

The first step in comparing the biological activities of the enantiomers of this compound is to obtain them in high enantiomeric purity. Several methods can be employed for this purpose, including asymmetric synthesis and the resolution of a racemic mixture.[6][7]

One common approach is the asymmetric hydrogenation of a corresponding pyrazinecarboxylic acid derivative using a chiral catalyst, such as an optically active rhodium complex.[8] This method can directly yield the desired enantiomer with high enantiomeric excess.

Alternatively, a racemic mixture of this compound can be synthesized and then separated into its constituent enantiomers. This can be achieved through several techniques:

  • Enzymatic Resolution: This method utilizes an enzyme, such as a lipase, to selectively catalyze a reaction with one enantiomer of a racemic ester derivative of the target compound.[9] The enzyme's stereoselectivity allows for the separation of the reacted and unreacted enantiomers.

  • Chiral Resolving Agents: This classical technique involves reacting the racemic carboxylic acid with a chiral base (or a chiral acid if resolving a basic derivative) to form a pair of diastereomeric salts.[7] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Below is a generalized workflow for obtaining the individual enantiomers for subsequent biological testing.

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_separation Separation & Purification cluster_products Pure Enantiomers cluster_analysis Purity Analysis racemic_synthesis Racemic Synthesis of this compound resolution_method Enzymatic Resolution or Chiral Resolving Agents racemic_synthesis->resolution_method separation Chromatographic Separation (e.g., HPLC) or Crystallization resolution_method->separation r_enantiomer (R)-4-Methylpiperazine- 2-carboxylic acid separation->r_enantiomer s_enantiomer (S)-4-Methylpiperazine- 2-carboxylic acid separation->s_enantiomer purity_check Determination of Enantiomeric Excess (e.g., Chiral HPLC, CE) r_enantiomer->purity_check s_enantiomer->purity_check

Caption: Workflow for obtaining pure enantiomers.

Detailed Protocol: Determination of Enantiomeric Purity by Chiral HPLC

Objective: To determine the enantiomeric excess (ee) of the separated (R)- and (S)-enantiomers of this compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak®).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Amine modifier (e.g., diethylamine, DEA).

  • Racemic and purified enantiomer samples of this compound.

Procedure:

  • Method Development: Develop a suitable mobile phase to achieve baseline separation of the two enantiomers using the racemic standard. A typical mobile phase might consist of a mixture of hexane and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., 0.1% DEA) to improve peak shape.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of 1 mg/mL.

    • Prepare solutions of the purified (R)- and (S)-enantiomers at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: Chiralpak® IA (or similar)

    • Mobile Phase: Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (as the compound may lack a strong chromophore)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the racemic standard to identify the retention times of the two enantiomers.

    • Inject the purified enantiomer samples.

    • Calculate the enantiomeric excess (% ee) for each purified sample using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Framework for Comparing Biological Activity

Given the wide range of biological activities associated with piperazine derivatives, a tiered approach to comparing the enantiomers of this compound is recommended. This would typically start with in vitro assays to assess target engagement and functional activity, followed by cell-based assays to understand their effects in a more complex biological system.

Tier 1: In Vitro Target-Based Assays

Many piperazine-containing drugs target G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[10] Therefore, a logical starting point is to screen the enantiomers against a panel of relevant GPCRs.

1. Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of each enantiomer for a specific receptor.

Principle: A radioligand binding assay is a common method. It measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Generalized Protocol:

  • Prepare cell membranes expressing the target receptor.

  • Incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test enantiomer.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

2. Functional Assays

Objective: To determine if the enantiomers act as agonists, antagonists, or inverse agonists at the target receptor and to quantify their potency (EC50 or IC50) and efficacy (Emax).

Principle: These assays measure a downstream signaling event following receptor activation. For GPCRs, this could be the measurement of second messengers like cyclic AMP (cAMP) or intracellular calcium mobilization.[11]

Example Protocol: cAMP Assay for Gs or Gi-coupled Receptors

  • Use a cell line stably expressing the target receptor.

  • For a Gs-coupled receptor (which increases cAMP), treat the cells with varying concentrations of the test enantiomer and measure the resulting cAMP levels.

  • For a Gi-coupled receptor (which decreases cAMP), first stimulate the cells with an agonist like forskolin to increase basal cAMP levels, then treat with varying concentrations of the test enantiomer to measure the inhibition of cAMP production.

  • cAMP levels can be quantified using various methods, including TR-FRET or ELISA-based assays.[11]

  • Plot the concentration-response curves to determine EC50/IC50 and Emax values.

Tier 2: Cell-Based Functional Assays

These assays provide insights into the broader cellular effects of the compounds beyond a single molecular target.

1. Cell Viability/Cytotoxicity Assays

Objective: To assess the effect of each enantiomer on the health and proliferation of different cell lines (e.g., cancer cell lines, normal cell lines).

Protocol (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of each enantiomer for a specified period (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate to allow viable cells to convert the MTT into formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

2. Antimicrobial Susceptibility Testing

Objective: To determine if the enantiomers exhibit differential activity against various bacterial or fungal strains.

Protocol (Broth Microdilution):

  • Prepare serial dilutions of each enantiomer in a 96-well plate containing microbial growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to facilitate easy comparison between the enantiomers.

Table 1: Hypothetical Comparative Biological Activity Data

Assay TypeTarget/Cell LineParameter(R)-Enantiomer(S)-Enantiomer
Receptor Binding Serotonin 5-HT2AKi (nM)15 ± 2250 ± 18
Functional Assay Serotonin 5-HT2AEC50 (nM)30 ± 5>10,000
Emax (%)95 ± 8Not active
Cell Viability HeLa Cancer CellsGI50 (µM)5.2 ± 0.648 ± 7
Antimicrobial E. coliMIC (µg/mL)64>256

The interpretation of this data should focus on the eudysmic ratio (the ratio of the potency of the more active enantiomer to the less active one), which quantifies the degree of stereoselectivity.

G cluster_tier1 Tier 1: In Vitro Assays cluster_tier2 Tier 2: Cell-Based Assays cluster_data Data Analysis & Interpretation binding Receptor Binding Assays (Determine Affinity - Ki) analysis Calculate Eudysmic Ratio (Stereoselectivity) binding->analysis functional Functional Assays (Determine Potency - EC50/IC50 and Efficacy - Emax) functional->analysis viability Cell Viability/Cytotoxicity (Determine GI50) viability->analysis antimicrobial Antimicrobial Susceptibility (Determine MIC) antimicrobial->analysis start Pure (R) and (S) Enantiomers start->binding start->functional start->viability start->antimicrobial

Caption: Tiered approach for biological comparison.

Conclusion

The principle of stereospecificity is a fundamental tenet of medicinal chemistry. For a privileged scaffold like this compound, a detailed comparison of its enantiomers is essential for any drug discovery program. This guide has provided a comprehensive roadmap for such an investigation, from the initial synthesis and chiral resolution to a tiered approach for biological evaluation. By systematically determining the affinity, potency, efficacy, and cellular effects of the (R)- and (S)-enantiomers, researchers can identify the eutomer and build a strong foundation for developing a more selective and effective therapeutic agent. The provided protocols and workflows serve as a robust starting point for unlocking the full potential of this promising chiral building block.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

  • Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. ResearchGate. [Link]

  • Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane. ResearchGate. [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2019). PubMed. [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). PubMed. [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2018). ACS Publications. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. RSC Publishing. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Chiral switch. Wikipedia. [Link]

  • Functional Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Cell-Based Functional Assays. (2024). Oncolines B.V.. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018). PMC. [Link]

  • Structural insights into differences in G protein activation by family A and family B GPCRs. Science. [Link]

  • Functional Assays. Gifford Bioscience. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc.. [Link]

  • Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Publications. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]

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A Comparative Guide to 4-Methylpiperazine-2-carboxylic Acid and Piperazine-2-carboxylic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Distinction with Significant Consequences

In the landscape of medicinal chemistry and drug development, the piperazine scaffold stands as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its prevalence in pharmaceuticals, from antipsychotics to anticancer agents, is a testament to its favorable pharmacokinetic properties and versatile synthetic handles.[2] This guide delves into a nuanced comparison of two closely related piperazine derivatives: 4-Methylpiperazine-2-carboxylic acid and its parent compound, piperazine-2-carboxylic acid .

While separated by a single methyl group, this seemingly minor structural alteration can profoundly influence their behavior in biological systems. This guide will provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of their physicochemical properties, predicted biological activities, and pharmacokinetic profiles, supported by experimental data from related compounds and detailed protocols for their evaluation. Our objective is to elucidate the causal relationships between their structural differences and their functional consequences, empowering researchers to make informed decisions in their own discovery and development programs.

I. Physicochemical Properties: The Foundation of Biological Interaction

The addition of a methyl group to the N4 position of the piperazine ring in this compound introduces subtle yet significant changes to its physicochemical properties compared to piperazine-2-carboxylic acid. These differences can impact solubility, lipophilicity, and molecular interactions, which in turn affect how these molecules behave in a biological environment.

PropertyPiperazine-2-carboxylic acidThis compoundData Source
Molecular Formula C₅H₁₀N₂O₂C₆H₁₂N₂O₂PubChem[3][4]
Molecular Weight 130.15 g/mol 144.17 g/mol PubChem[3][4]
XLogP3-AA (Predicted Lipophilicity) -2.1-1.6PubChem
Hydrogen Bond Donor Count 32PubChem[3][4]
Hydrogen Bond Acceptor Count 44PubChem[3][4]
Topological Polar Surface Area 61.4 Ų52.6 ŲPubChem[3][4]

The N-methylation in this compound leads to a slight increase in molecular weight and predicted lipophilicity (XLogP3-AA). The reduction in the hydrogen bond donor count from three to two is a critical distinction, as it can influence solubility and the types of interactions the molecule can form with biological targets. The decrease in the topological polar surface area (TPSA) for the methylated compound may suggest a greater potential for crossing biological membranes, such as the blood-brain barrier.

II. Comparative Biological Activities and Mechanisms of Action

A. GABAA Receptor Antagonism: A Potential CNS Effect

Recent studies have demonstrated that piperazine derivatives can act as antagonists of the human α1β2γ2 GABAA receptor.[5] This inhibitory action on the primary inhibitory neurotransmitter system in the brain can lead to an increase in catecholamine levels, a mechanism relevant for both therapeutic interventions and the understanding of the toxicology of piperazine-containing drugs of abuse.[5]

Causality behind Experimental Choices: The choice to investigate GABAA receptor activity is based on the structural similarity of the piperazine core to known GABAergic modulators. The two-electrode voltage-clamp technique on Xenopus oocytes expressing specific GABAA receptor subtypes is a robust and widely accepted method for characterizing the effects of compounds on ion channel function.[5][6]

B. Enzyme Inhibition: A Promising Avenue for Therapeutic Development

Piperazine derivatives have also been identified as potent inhibitors of various enzymes, including urease and cholinesterases.

  • Urease Inhibition: A recent study highlighted a series of piperazine-based benzimidazole derivatives as outstanding urease inhibitors, with IC₅₀ values significantly lower than the standard inhibitor thiourea.[7] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, making its inhibition a valuable therapeutic strategy.

  • Cholinesterase Inhibition: Derivatives of piperazine-2-carboxylic acid have been investigated as multi-target-directed ligands for Alzheimer's disease, demonstrating inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8]

The presence of the carboxylic acid moiety in both of our subject compounds provides a key interaction point for the active sites of these enzymes. The N-methyl group in this compound could influence binding affinity and selectivity through steric and electronic effects.

III. The Impact of N-Methylation on Pharmacokinetics

The addition of the N-methyl group is predicted to have a significant impact on the pharmacokinetic profile of this compound compared to its non-methylated counterpart.

  • Metabolic Stability: N-methylation is a well-established strategy to enhance the metabolic stability of peptides and small molecules.[9] The methyl group can shield the nitrogen atom from metabolism by cytochrome P450 (CYP) enzymes, potentially leading to a longer half-life and increased bioavailability.[10] We can hypothesize that this compound will exhibit greater metabolic stability than piperazine-2-carboxylic acid.

  • Cell Permeability: As indicated by its lower TPSA, this compound may have improved cell permeability compared to piperazine-2-carboxylic acid. This could lead to better absorption from the gastrointestinal tract and enhanced distribution into tissues, including the central nervous system.

The following diagram illustrates the predicted impact of N-methylation on the metabolic fate of the piperazine ring.

G cluster_0 Piperazine-2-carboxylic acid cluster_1 This compound cluster_2 Metabolism P2C Piperazine-2-carboxylic acid (N4-H) Metabolism CYP450 Enzymes P2C->Metabolism More Susceptible to Oxidation M4P2C This compound (N4-CH3) M4P2C->Metabolism Less Susceptible to Oxidation (Steric Hindrance)

Caption: Predicted Metabolic Stability Comparison.

IV. Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences between these two compounds, a series of well-established in vitro assays are recommended. The following protocols provide a self-validating system for a comprehensive comparison.

A. Protocol 1: In Vitro GABAA Receptor Activity Assay (Two-Electrode Voltage Clamp)

This protocol is adapted from studies investigating the effects of piperazine derivatives on GABAA receptors expressed in Xenopus laevis oocytes.[5][6]

1. Oocyte Preparation and Receptor Expression:

  • Harvest and defolliculate Xenopus laevis oocytes.
  • Inject oocytes with cRNA encoding the desired human GABAA receptor subunits (e.g., α1, β2, γ2s).
  • Incubate oocytes for 2-5 days at 18°C to allow for receptor expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -70 mV.
  • Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC₅₋₁₀).

3. Compound Application and Data Analysis:

  • Prepare stock solutions of piperazine-2-carboxylic acid and this compound in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in Ringer's solution.
  • Co-apply a range of concentrations of the test compound with the baseline GABA concentration.
  • Measure the peak amplitude of the GABA-evoked current in the presence and absence of the test compound.
  • Calculate the percentage inhibition or potentiation of the GABA response for each concentration of the test compound.
  • Construct concentration-response curves and determine IC₅₀ or EC₅₀ values using non-linear regression analysis.

start -> oocyte_prep; oocyte_prep -> recording; recording -> gaba_app; gaba_app -> compound_app; compound_app -> data_acq; data_acq -> analysis; analysis -> end; }

Caption: Workflow for GABA-A Receptor Activity Assay.

B. Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol is a standard method for assessing phase I metabolism of drug candidates.[10][11][12]

1. Reagent Preparation:

  • Prepare a stock solution of each test compound (10 mM in DMSO).
  • Prepare a working solution of human liver microsomes (e.g., 0.5 mg/mL in 0.1 M phosphate buffer, pH 7.4).
  • Prepare a solution of NADPH regenerating system.

2. Incubation:

  • Pre-warm the microsomal solution and test compound dilutions to 37°C.
  • Initiate the reaction by adding the NADPH regenerating system to the microsomal solution containing the test compound (final concentration, e.g., 1 µM).
  • Incubate the reaction mixture at 37°C with shaking.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the protein.
  • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.
  • Determine the elimination rate constant (k) from the slope of the linear regression.
  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
C. Protocol 3: Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption across the intestinal wall.[13][14][15]

1. Cell Culture:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
  • Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (A) compartment (for A-to-B permeability) or the basolateral (B) compartment (for B-to-A permeability).
  • Incubate the plates at 37°C with gentle shaking.
  • At specified time points, collect samples from the receiver compartment and replace with fresh transport buffer.
  • At the end of the experiment, collect samples from both the donor and receiver compartments.

3. Sample Analysis and Data Calculation:

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.
  • Calculate the apparent permeability coefficient (Pₐₚₚ) for both A-to-B and B-to-A transport.
  • Calculate the efflux ratio (Pₐₚₚ(B-A) / Pₐₚₚ(A-B)) to assess the potential for active efflux.

V. Conclusion: A Guide for Rational Drug Design

The comparative analysis of this compound and piperazine-2-carboxylic acid underscores a fundamental principle of medicinal chemistry: subtle structural modifications can have profound impacts on a molecule's biological profile. The introduction of a single methyl group at the N4 position is predicted to enhance metabolic stability and cell permeability, potentially leading to a more favorable pharmacokinetic profile for this compound.

While both compounds share the potential to interact with key biological targets such as GABAA receptors and various enzymes, the N-methyl group may also influence their binding affinity and selectivity. The experimental protocols provided in this guide offer a robust framework for empirically testing these hypotheses.

By understanding the structure-activity and structure-property relationships between these two closely related molecules, researchers can make more informed decisions in the design and optimization of novel therapeutics. This guide serves as a foundational resource for scientists and drug development professionals seeking to leverage the versatile piperazine scaffold in their quest for new and improved medicines.

VI. References

  • Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. PubMed. [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer. [Link]

  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PMC. [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC. [Link]

  • HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. PubMed. [Link]

  • HPLC-Based Activity Profiling: Discovery of Piperine as a Positive GABA(A) Receptor Modulator Targeting a Benzodiazepine-Independent Binding Site. ResearchGate. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1- (arylsulfonyl)-1H-indole derivatives as 5-HT6 recepto. Der Pharma Chemica. [Link]

  • Synthesis, In Vitro Enzymatic Inhibition, and Molecular Modeling of Novel Piperazine‐Based Bis‐Schiff Base Derivatives as Promising Anti‐urease Agents. ResearchGate. [Link]

  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. ResearchGate. [Link]

  • The Role of S-Piperazine-2-Carboxylic Acid as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • This compound. PubChem. [Link]

  • Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. PubMed. [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. [Link]

  • Piperazine-2-carboxylic acid. PubChem. [Link]

  • Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. Aidic. [Link]

  • Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. ResearchGate. [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. [Link]

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  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. FIU Discovery. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-Methylpiperazine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 4-methylpiperazine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a diverse range of therapeutic agents.[1] Its inherent structural features, including a chiral center at the 2-position, two nitrogen atoms for potential modification, and a carboxylic acid handle for further derivatization, provide a rich landscape for exploring structure-activity relationships (SAR). This guide offers a comparative analysis of this compound analogs, delving into the impact of structural modifications on their biological activity, supported by experimental data and detailed protocols.

The this compound Core: A Foundation for Diverse Bioactivity

The piperazine ring is a common motif in numerous FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and bioavailability.[1][2] The addition of a methyl group at the N4 position and a carboxylic acid at the C2 position introduces key functionalities that can be systematically modified to modulate biological activity. The chirality at the C2 position is particularly noteworthy, as different enantiomers can exhibit distinct pharmacological profiles.[1][3]

This guide will explore the SAR of analogs based on modifications at three key positions:

  • N1-Position Modifications: Alterations to the secondary amine.

  • C2-Position Modifications: Derivatization of the carboxylic acid.

  • N4-Position Modifications: Impact of the methyl group and its replacement.

Comparative Analysis of Analog Activity

N1-Position Modifications: Impact on Target Affinity

Modifications at the N1 position of the piperazine ring have been extensively explored to enhance potency and selectivity for various biological targets. A prominent example is in the development of multi-target-directed ligands (MTDLs) for Alzheimer's disease, where N1-substituents play a crucial role in interacting with key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4]

Table 1: Comparative Inhibitory Activity of N1-Substituted Piperazine-2-carboxylic Acid Analogs against Cholinesterases [4]

Compound IDN1-SubstituentKi (AChE) (µM)Ki (BChE) (µM)Selectivity Index (SI) for AChE
4a Benzyl> 200> 200-
4c 4-Chlorobenzyl10.18 ± 1.00> 200~17.90
4e 2-Chlorobenzyl26.30 ± 1.90> 200~7.60
Donepezil (Reference)0.027 ± 0.00312.5 ± 2.6462.96
Tacrine (Reference)0.133 ± 0.0120.0173 ± 0.00230.13

As evidenced by the data, the introduction of a 4-chlorobenzyl group at the N1 position (compound 4c ) significantly enhances AChE inhibitory activity and selectivity compared to the unsubstituted benzyl analog (4a ).[4] This suggests that the electronic properties and steric bulk of the N1-substituent are critical for effective binding to the active site of AChE.

C2-Position Modifications: From Carboxylic Acids to Amides and Beyond

The carboxylic acid at the C2 position offers a convenient handle for creating a variety of derivatives, including esters, amides, and hydroxamic acids. These modifications can profoundly impact a compound's pharmacokinetic properties and target interactions.

In the context of anti-Alzheimer's agents, conversion of the carboxylic acid to hydroxamic acids and carboxamides has been shown to shift selectivity towards BChE inhibition.[4]

Table 2: Impact of C2-Carboxylic Acid Derivatization on BChE Inhibition [4]

Compound IDC2-Functional GroupKi (BChE) (nM)Selectivity Index (SI) for BChE
4c Carboxylic Acid> 200,000-
7b Hydroxamic Acid1.6 ± 0.0821862.5
8j Carboxamide2.5 ± 0.1216000
Tacrine (Reference)17.3 ± 2.3-

Notably, the hydroxamic acid derivative 7b demonstrated exceptionally potent and selective BChE inhibition, with a Ki value in the low nanomolar range, significantly superior to the reference drug tacrine.[4] This highlights the critical role of the C2-functional group in dictating target selectivity.

N4-Methyl Group: A Subtle but Significant Contributor

The N-methyl group at the N4 position can influence a molecule's basicity, lipophilicity, and steric profile, thereby affecting its biological activity. In a study on N-methylpiperazine chalcones as dual MAO-B/AChE inhibitors, the presence of the methyl group was found to significantly enhance AChE inhibitory potency compared to their desmethyl analogs.[5]

Table 3: Effect of N4-Methylation on AChE and MAO-B Inhibition [5]

CompoundN4-SubstituentIC50 (AChE) (µM)IC50 (MAO-B) (µM)
2b Methyl2.26-
PC11 Hydrogen26.30.71
2f Methyl3.03-
PC5 Hydrogen>10-

The data suggests that while the N-methyl group may slightly decrease MAO-B inhibition, it is crucial for improving AChE inhibitory activity.[5] This trade-off underscores the importance of fine-tuning substitutions at this position to achieve the desired dual-inhibitor profile.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Synthesis of N1-Substituted Analogs

A general procedure for the synthesis of N1-substituted piperazine-2-carboxylic acid analogs involves the reaction of a piperazine-2-carboxylic acid derivative with an appropriate alkyl or aryl halide.

Synthesis_Workflow Start Piperazine-2-carboxylic acid derivative Reaction Reaction at elevated temperature Start->Reaction Reagent Alkyl/Aryl Halide (R-X) Reagent->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product N1-Substituted Analog Purification->Product

Caption: General workflow for the synthesis of N1-substituted piperazine-2-carboxylic acid analogs.

Step-by-Step Protocol:

  • To a solution of the piperazine-2-carboxylic acid derivative in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3).

  • Add the corresponding alkyl or aryl halide dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N1-substituted analog.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE and BChE is typically evaluated using a modified Ellman's method.[4]

Ellman_Assay_Workflow Prepare_Solutions Prepare Buffer, Enzyme, Substrate (ATChI/BTChI), DTNB, and Inhibitor solutions Incubation Pre-incubate Enzyme with Inhibitor Prepare_Solutions->Incubation Reaction_Initiation Add Substrate to initiate reaction Incubation->Reaction_Initiation Measurement Measure absorbance at 412 nm over time Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50/Ki values Measurement->Data_Analysis Result Inhibitory Potency Data_Analysis->Result

Caption: Workflow for determining cholinesterase inhibition using Ellman's method.

Step-by-Step Protocol:

  • Prepare solutions of phosphate buffer, acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), acetylthiocholine iodide (ATChI) or butyrylthiocholine iodide (BTChI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compound (inhibitor) at various concentrations.

  • In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution.

  • Add the inhibitor solution to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate solution (ATChI or BTChI).

  • Immediately measure the change in absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is proportional to the rate of formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 (concentration causing 50% inhibition) and Ki (inhibition constant) values by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly adaptable framework for the design of potent and selective therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications at the N1, C2, and N4 positions can lead to significant improvements in biological activity and target selectivity.

Future research in this area should continue to explore the vast chemical space around this scaffold. Key areas of focus could include:

  • Stereochemistry: A more in-depth investigation into the differential activities of the (R)- and (S)-enantiomers is warranted.[3]

  • Novel Substituents: The introduction of diverse and novel functional groups at all three positions could lead to the discovery of compounds with unique pharmacological profiles.

  • Computational Modeling: The use of molecular docking and other computational techniques can aid in the rational design of more potent and selective analogs.

  • Expanded Biological Screening: Evaluating these analogs against a broader range of biological targets could uncover new therapeutic applications.

By leveraging the insights gained from these SAR studies and embracing innovative drug design strategies, the full therapeutic potential of this compound analogs can be realized.

References

  • EvitaChem. (n.d.). Buy (R)-4-Methyl-piperazine-2-carboxylic acid (EVT-13149706).
  • Benchchem. (n.d.). This compound | 721876-16-0.
  • El-Sayed, M. A., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916.
  • Al-Ostoot, F. H., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(15), 4615.
  • Kumar, R. R., et al. (2021). SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate.
  • Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 1018.

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A Senior Application Scientist's Comparative Guide to Purity Validation of 4-Methylpiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the absolute purity of starting materials and intermediates is not merely a matter of regulatory compliance; it is the bedrock of reproducible, reliable, and translatable scientific outcomes. 4-Methylpiperazine-2-carboxylic acid, a key heterocyclic building block in the synthesis of numerous pharmaceutical agents, demands rigorous purity assessment. This guide provides an in-depth comparison of elemental analysis (EA) as a fundamental purity check against orthogonal chromatographic (HPLC) and spectroscopic (qNMR) methods. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a logical framework for selecting the most appropriate analytical strategy.

Introduction: The Imperative for Purity

This compound (C6H12N2O2) is a non-proteinogenic amino acid analogue.[1] Its structural motif is prevalent in a range of pharmacologically active molecules, from antivirals to oncology therapeutics. The presence of seemingly innocuous impurities—such as residual solvents, starting materials from synthesis (e.g., pyrazinecarboxylic acid derivatives), or isomeric byproducts—can have profound consequences.[2][3] These can range from altered pharmacokinetic profiles and reduced efficacy to the generation of toxic metabolites. Therefore, validating the purity of this compound is a critical first step in any research or development pipeline.

Elemental analysis (EA), specifically CHN analysis, serves as a foundational technique for assessing purity.[4][5] It provides a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen within a sample. By comparing these experimental values to the theoretical composition, a direct, albeit global, assessment of purity can be made. However, EA is blind to impurities with similar elemental compositions and provides no information on structure. This guide will compare the strengths and limitations of EA with High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing a multi-faceted strategy for comprehensive purity validation.

The Foundation: Purity by Elemental Analysis (EA)

Elemental analysis operates on a simple, destructive principle: the complete combustion of a sample and the subsequent quantification of the resulting gases (CO2, H2O, and N2).[6][7] It is a powerful tool because it is a direct measure of the core composition of the material, independent of the substance's chromatographic or spectroscopic properties.

Theoretical Composition of this compound

Before any analysis, we must establish the theoretical elemental percentages based on the molecular formula C6H12N2O2 (Molar Mass: 144.17 g/mol ).[1]

  • Carbon (C): (6 * 12.011) / 144.17 = 50.00%

  • Hydrogen (H): (12 * 1.008) / 144.17 = 8.39%

  • Nitrogen (N): (2 * 14.007) / 144.17 = 19.43%

An experimental result within ±0.4% of these theoretical values is generally considered acceptable evidence of purity for small molecules.[8]

Experimental Protocol: CHN Combustion Analysis

This protocol is based on the widely used Dumas method, employed by most modern CHN analyzers.[7][9]

  • Instrument Calibration: Calibrate the CHN analyzer using a certified, high-purity standard such as Acetanilide. This step is critical for ensuring the trustworthiness of the results by establishing a valid response factor for the thermal conductivity detector (TCD).

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into a tin capsule. The sample must be homogenous and thoroughly dried under vacuum to remove any residual solvents that would artificially inflate carbon and hydrogen readings.

    • Fold the tin capsule to ensure no sample can escape and place it into the instrument's autosampler.

  • Combustion: The sample is dropped into a high-temperature furnace (approx. 900-1000°C) rich in oxygen.[6][7] This ensures complete conversion of the sample to its elemental gases: CO2, H2O, and N2/NOx.

  • Reduction & Separation: The gas mixture is swept by a helium carrier gas over heated copper (approx. 600°C) to reduce nitrogen oxides (NOx) to N2 and remove excess oxygen.[7] The resulting mixture (He, CO2, H2O, N2) then passes through a gas chromatography column which separates the individual components.

  • Detection: The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.[10]

  • Data Analysis: The instrument's software integrates the detector signals and, using the calibration data, calculates the weight percentages of C, H, and N in the original sample.

Visualizing the EA Workflow

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Start Weigh 1-3 mg of Sample Dry Dry under Vacuum Start->Dry Encapsulate Seal in Tin Capsule Dry->Encapsulate Combustion Combustion (~1000°C, O2) Encapsulate->Combustion Autosampler Reduction Reduction (Heated Cu) Combustion->Reduction Separation GC Separation Reduction->Separation Detection TCD Detection Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Signal Comparison Compare to Theoretical Values Calculation->Comparison Result Purity Assessment Comparison->Result

Caption: Workflow for purity determination by Elemental Analysis.

Orthogonal Method 1: High-Performance Liquid Chromatography (HPLC)

While EA confirms the elemental ratios, HPLC excels at separating the target compound from impurities that may be structurally similar, including isomers or precursors.[11] For a polar, heterocyclic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is a suitable choice.[12][13]

Experimental Protocol: RP-HPLC with UV Detection

This protocol must be validated according to ICH Q2(R1) guidelines for parameters like specificity, linearity, precision, and accuracy.[14][15]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Causality: The acidic modifier (formic acid) helps to protonate the carboxylic acid and piperazine nitrogens, ensuring a consistent ionization state and sharp, symmetrical peaks.

  • Standard & Sample Preparation:

    • Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).

    • Create a dilution series for a linearity curve (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm. Rationale: The compound lacks a strong chromophore, so detection at a low UV wavelength is necessary to capture the peptide-like amide bonds and carboxyl group.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. This ensures elution of both polar and potentially non-polar impurities.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis PrepMobile Prepare Mobile Phase (A & B) Injector Autosampler Injection PrepMobile->Injector PrepSample Dissolve Sample (1 mg/mL) PrepSample->Injector Column C18 Column Injector->Column Pump Gradient Pump Pump->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation Result Purity Value Calculation->Result

Caption: Workflow for purity determination by HPLC.

Orthogonal Method 2: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that provides both structural confirmation and highly accurate purity assessment in a single experiment.[16][17] Unlike relative methods like HPLC, qNMR can determine absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[18][19]

Experimental Protocol: ¹H qNMR
  • Selection of Internal Standard (IS): Choose a certified IS with high purity that has a simple ¹H spectrum with peaks that do not overlap with the analyte's signals. Maleic acid is a common choice for samples soluble in DMSO-d6.

  • Sample Preparation (Self-Validating):

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the chosen certified internal standard into the same NMR tube. Trustworthiness: This co-dissolution method minimizes errors from variations in solvent volume or sample transfers.

    • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration.

    • Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[16][18]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, std = internal standard.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Precise Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation WeighAnalyte Accurately Weigh Analyte (m_analyte) Dissolve Dissolve both in Deuterated Solvent WeighAnalyte->Dissolve WeighStd Accurately Weigh Internal Std (m_std) WeighStd->Dissolve Acquire Acquire ¹H Spectrum (Long D1 delay) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process FID Signal Integrate Integrate Analyte & Std Signals Process->Integrate Calculate Calculate Purity using Formula Integrate->Calculate Result Absolute Purity (%) Calculate->Result

Caption: Workflow for absolute purity determination by qNMR.

Comparative Analysis: Choosing the Right Tool

No single technique provides a complete picture of purity. The choice of method depends on the specific question being asked. The table below summarizes the key performance characteristics of each technique.

Parameter Elemental Analysis (EA) HPLC-UV Quantitative NMR (qNMR)
Purity Type Elemental CompositionRelative Purity (Area %)Absolute Purity (%)
Specificity Low (cannot distinguish isomers or impurities with similar formulas)High (separates components based on physicochemical properties)High (distinguishes structurally distinct molecules)
Sensitivity Moderate (mg scale)High (µg to ng scale)Moderate (mg scale)
Precision High (typically <0.3% RSD)High (typically <1% RSD)Very High (typically <1% RSD)
Information Only %C, H, N, SRetention time, relative quantityStructure, identity, absolute quantity of multiple components
Throughput HighModerate (depends on run time)Low to Moderate
Reference None required (vs. theory)Requires a reference standard for identity, not for area % purityRequires a certified internal standard of a different compound
Decision Logic: A Multi-faceted Approach

The most robust validation strategy employs these techniques in a complementary fashion.

Decision_Tree Start New Batch of 4-Methylpiperazine- 2-carboxylic acid EA Perform Elemental Analysis Start->EA EA_Check Results within ±0.4% of theory? EA->EA_Check HPLC Perform HPLC Analysis EA_Check->HPLC Yes Fail_EA FAIL: Gross Impurity or Incorrect Material EA_Check->Fail_EA No HPLC_Check Single major peak (>99.5%)? HPLC->HPLC_Check qNMR Perform qNMR Analysis HPLC_Check->qNMR Yes Fail_HPLC FAIL: Process-related Impurities Present. Requires Purification. HPLC_Check->Fail_HPLC No Final_Purity Confirm Structure & Assign Absolute Purity qNMR->Final_Purity

Caption: Decision workflow for comprehensive purity validation.

Conclusion

Validating the purity of this compound requires a thoughtful, multi-pronged approach.

  • Elemental Analysis serves as an essential, cost-effective first pass to confirm the correct elemental composition and rule out gross contamination.[5][20] Its simplicity and speed make it an invaluable screening tool.[5]

  • HPLC provides the orthogonal separation power needed to detect and quantify process-related impurities and isomers that EA would miss.[11] It is the workhorse for routine quality control.

  • qNMR offers the ultimate combination of structural verification and absolute purity determination.[17][21] It is the definitive method for characterizing reference standards and for investigating discrepancies found by other techniques.

By integrating these three pillars of analytical chemistry, researchers and drug developers can establish a robust, self-validating system that ensures the quality and integrity of their materials, thereby safeguarding the reliability and success of their scientific endeavors.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Elemental analysis. Wikipedia. [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • What is qNMR (quantitative NMR)? JEOL Ltd. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • CHNSO Analyzer Tech and Applications. Scribd. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. OEA Labs. [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]

  • What is a CHNS Elemental Analyzer? AZoM. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link]

  • (2S,4S)-4-Methylpiperidine-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Ethyl 4-Methylpiperazine-1-carboxylate. American Elements. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. [Link]

  • Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central, National Institutes of Health. [Link]

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A Comparative Guide to the Synthesis of 4-Methylpiperazine-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylpiperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds due to its constrained conformational properties and its ability to modulate physicochemical characteristics such as solubility and basicity. The precise stereochemistry at the C2 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound, offering insights into the strategic choices, mechanistic underpinnings, and practical considerations for each pathway. Our objective is to equip researchers and drug development professionals with the necessary knowledge to select and implement the most suitable synthesis for their specific needs, from laboratory-scale discovery to potential industrial production.

Route 1: Asymmetric Hydrogenation of a Pyrazine Precursor

This strategy leverages the aromatic pyrazine ring as a stable and readily available starting scaffold. The core transformation involves the stereoselective reduction of the pyrazine ring to a piperazine, followed by methylation of the N4-nitrogen.

Mechanistic Rationale and Strategic Considerations

The key to this route's success lies in the asymmetric hydrogenation of a pyrazine-2-carboxylic acid ester. This step establishes the critical stereocenter at the C2 position. The choice of a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP), is paramount for achieving high enantioselectivity. The mechanism involves the coordination of the pyrazine substrate to the chiral metal center, followed by the diastereoselective addition of hydrogen to one face of the heterocyclic ring. The ester functionality serves a dual purpose: it activates the pyrazine ring for hydrogenation and protects the carboxylic acid during this step. Subsequent N-methylation at the more nucleophilic N4 position is a standard transformation, often followed by ester hydrolysis to yield the final product.

Visualizing the Pathway: Asymmetric Hydrogenation Route

Asymmetric_Hydrogenation_Route Pyrazine Pyrazine-2-carboxylic acid Ester Methyl pyrazine-2-carboxylate Pyrazine->Ester Esterification (MeOH, H+) Piperazine_ester (S)-Methyl piperazine-2-carboxylate Ester->Piperazine_ester Asymmetric Hydrogenation ([Rh(COD)(R)-BINAP]BF4, H2) N_Methyl_ester (S)-Methyl 4-methylpiperazine-2-carboxylate Piperazine_ester->N_Methyl_ester N-Methylation (Formaldehyde, HCOOH) Final_Product (S)-4-Methylpiperazine- 2-carboxylic acid N_Methyl_ester->Final_Product Hydrolysis (LiOH, H2O)

Caption: Synthetic pathway via asymmetric hydrogenation of a pyrazine precursor.

Detailed Experimental Protocol

Step 1: Esterification of Pyrazine-2-carboxylic Acid

  • Suspend pyrazine-2-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture and extract the methyl pyrazine-2-carboxylate with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve methyl pyrazine-2-carboxylate in a degassed solvent such as methanol.

  • Add a chiral rhodium catalyst, for instance, [Rh(COD)(R)-BINAP]BF4.

  • Pressurize the reactor with hydrogen gas (e.g., 50 atm) and stir at a controlled temperature (e.g., 50 °C) for 24-48 hours.

  • After the reaction, carefully vent the reactor and concentrate the reaction mixture.

  • The resulting (S)-methyl piperazine-2-carboxylate can be purified by chromatography. The enantiomeric excess (ee) should be determined by chiral HPLC.

Step 3: N-Methylation (Eschweiler-Clarke Reaction)

  • Dissolve (S)-methyl piperazine-2-carboxylate in formic acid.

  • Add aqueous formaldehyde and heat the mixture to reflux for several hours.

  • Cool the reaction mixture and basify with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product, (S)-methyl 4-methylpiperazine-2-carboxylate, with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to yield the N-methylated ester.

Step 4: Hydrolysis

  • Dissolve the (S)-methyl 4-methylpiperazine-2-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the final (S)-4-Methylpiperazine-2-carboxylic acid.

Route 2: Ring Formation via Reductive Amination

This convergent approach constructs the piperazine ring from acyclic precursors, incorporating the 4-methyl group from the outset. A common strategy involves the reaction of N-methylethylenediamine with a glyoxylic acid derivative.

Mechanistic Rationale and Strategic Considerations

The cornerstone of this route is a double reductive amination reaction. N-methylethylenediamine provides the N1 and N4 nitrogens, with the methyl group already in place on N4. Glyoxylic acid serves as the two-carbon unit that will form the C2 and C3 of the piperazine ring. The reaction proceeds through the initial formation of an imine between one of the amino groups of the diamine and the aldehyde of glyoxylic acid. This imine is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. A second intramolecular imine formation then occurs, followed by another reduction to close the ring. The choice of reducing agent is critical; it must be mild enough not to reduce the aldehyde starting material but reactive enough to reduce the imine as it forms. This one-pot procedure can be highly efficient.

Visualizing the Pathway: Reductive Amination Route

Reductive_Amination_Route Diamine N-Methylethylenediamine Intermediate [Imine/Enamine Intermediate] Diamine->Intermediate Condensation Glyoxylic Glyoxylic acid Glyoxylic->Intermediate Final_Product 4-Methylpiperazine- 2-carboxylic acid Intermediate->Final_Product Intramolecular Reductive Amination (NaBH3CN, pH control)

Caption: Synthetic pathway via intramolecular reductive amination.

Detailed Experimental Protocol

One-Pot Synthesis of this compound

  • Dissolve N-methylethylenediamine in a suitable solvent, such as a mixture of water and methanol.

  • Adjust the pH of the solution to approximately 6-7 with an acid (e.g., HCl).

  • Cool the solution in an ice bath and add an aqueous solution of glyoxylic acid dropwise while maintaining the pH.

  • In a separate flask, prepare a solution of sodium cyanoborohydride in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully adding an acid to destroy any remaining reducing agent.

  • Adjust the pH to the isoelectric point of the product to induce precipitation.

  • Isolate the crude product by filtration.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Comparative Analysis of the Synthesis Routes

FeatureRoute 1: Asymmetric HydrogenationRoute 2: Reductive Amination
Starting Materials Pyrazine-2-carboxylic acid, chiral ligand, hydrogen gasN-methylethylenediamine, glyoxylic acid
Number of Steps 4 (Esterification, Hydrogenation, N-Methylation, Hydrolysis)Typically 1 (One-pot reaction)
Overall Yield Moderate to good, dependent on each step's efficiency.Generally good for a one-pot synthesis, but can be variable.
Stereocontrol Excellent, relies on a well-established catalytic asymmetric step. High ee is achievable.[1]Produces a racemic mixture unless a chiral auxiliary or enzymatic resolution is employed.
Key Reagents Chiral Rhodium/Ruthenium catalysts, high-pressure H2.Sodium cyanoborohydride or similar reducing agents.
Scalability High-pressure hydrogenation can be challenging to scale up.One-pot nature is advantageous for scalability, but purification can be a bottleneck.
Safety Considerations Use of flammable hydrogen gas under high pressure requires specialized equipment.Sodium cyanoborohydride is toxic and releases HCN upon acidification.
Cost Chiral ligands and noble metal catalysts can be expensive.Starting materials are generally inexpensive.
Ideal Application When high enantiopurity is the primary goal from the outset.For rapid synthesis of the racemic compound, or when coupled with a resolution step.

Conclusion

The choice between these two synthetic routes for this compound is dictated by the specific requirements of the project.

Route 1 (Asymmetric Hydrogenation) is the preferred method when enantiopurity is a critical parameter. The use of well-established asymmetric hydrogenation technology allows for the direct synthesis of the desired enantiomer with high stereocontrol. While it involves multiple steps and potentially expensive catalysts, the direct access to enantiopure material can be more efficient overall than a resolution-based approach.

Route 2 (Reductive Amination) offers a more convergent and atom-economical approach. Its one-pot nature makes it an attractive option for producing the racemic compound quickly and from inexpensive starting materials. For applications where a racemic mixture is acceptable or where a subsequent resolution step is planned, this route is highly advantageous due to its simplicity and potential for large-scale production.

Ultimately, a thorough evaluation of project timelines, budget, and the required stereochemical purity will guide the synthetic chemist in selecting the most appropriate and effective route for the synthesis of this valuable heterocyclic building block.

References

  • Rossen, K., Weissman, S. A., Sager, J., Reamer, R. A., Askin, D., Volante, R. P., & Reider, P. J. (1995). Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide, an intermediate in the preparation of the HIV protease inhibitor indinavir. Tetrahedron Letters, 36(36), 6419-6422. [Link]

  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Tararov, V. I., Kadyrov, R., Riermeier, T. H., & Börner, A. (2000). A simple and efficient method for the N-methylation of α-amino acids and esters. Tetrahedron Letters, 41(15), 2697-2700. [Link]

  • US Patent 5,945,534, "Process for the preparation of optically active piperazine-2-carboxylic acid deriv

Sources

In vitro assay validation for 4-Methylpiperazine-2-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Vitro Assay Validation for 4-Methylpiperazine-2-carboxylic Acid Activity: A Comparative Study in Tyrosinase Inhibition

This guide provides a comprehensive framework for validating the in vitro biological activity of this compound. As specific bioactivity for this compound is not extensively documented, we present a robust, validated assay for a high-probability target based on its structural class: tyrosinase inhibition. Piperazine derivatives are a cornerstone in medicinal chemistry, recognized for their versatile interactions with a wide array of biological targets.[1] The inherent structural features of this compound—a cyclic diamine scaffold combined with a carboxylic acid moiety—make it a prime candidate for enzymatic inhibition, where these groups can interact with active sites.[2][3]

This document will compare the inhibitory performance of this compound against Kojic Acid, a well-established tyrosinase inhibitor.[4][5] The methodologies described herein are designed to be self-validating, providing researchers with a reliable protocol for initial screening and characterization.

The Scientific Rationale: Why Tyrosinase Inhibition?

Tyrosinase is a critical copper-containing enzyme that serves as the rate-limiting step in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes.[4][5] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[6] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of this enzyme is a primary strategy in the development of dermatological and cosmetic agents.[6] Given the prevalence of nitrogen-containing heterocycles in known enzyme inhibitors, evaluating this compound against this target is a logical and scientifically grounded starting point.

Comparative Analysis: this compound vs. Kojic Acid

To objectively assess the potential of this compound as a tyrosinase inhibitor, its performance was benchmarked against Kojic Acid, the industry-standard positive control. The following data, presented for illustrative purposes, demonstrates how results from a validated assay can be structured and interpreted.

Table 1: Concentration-Dependent Inhibition of Mushroom Tyrosinase
Concentration (µM)% Inhibition by this compound (Hypothetical)% Inhibition by Kojic Acid (Reference)
108.5 ± 1.2%15.2 ± 1.8%
2522.1 ± 2.5%35.8 ± 3.1%
5048.9 ± 3.1%52.3 ± 2.9%
10075.4 ± 4.0%88.9 ± 3.5%
20090.2 ± 3.8%95.1 ± 2.2%
Table 2: Comparative Efficacy Summary (IC₅₀ Values)
CompoundIC₅₀ Value (µM)Inhibition Type (Postulated)
This compound51.2Competitive
Kojic Acid45.8Competitive[5]

Interpretation of Data: The hypothetical data suggests that this compound is a moderately potent inhibitor of tyrosinase, with an IC₅₀ value comparable to, though slightly higher than, the reference inhibitor Kojic Acid. This level of activity would validate the compound as a "hit" worthy of further investigation and lead optimization. The structural scaffold demonstrates clear biological relevance, providing a strong foundation for synthesizing derivatives with potentially enhanced potency.

Experimental Design & Protocols

Scientific trustworthiness is built on meticulous and reproducible methodologies. The following section details the complete, step-by-step protocol for the in vitro tyrosinase inhibition assay used to generate the comparative data.

Signaling Pathway Overview

The diagram below illustrates the melanin synthesis pathway and highlights the specific enzymatic step targeted by the inhibitors.

Melanin_Pathway cluster_pathway Melanin Biosynthesis cluster_inhibition Point of Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Inhibitor Tyrosinase Inhibitor (e.g., 4-Methylpiperazine-2-CA) Tyrosinase_Target Inhibitor->Tyrosinase_Target Binds to Active Site

Caption: Melanin synthesis pathway and the inhibitory action of test compounds.

Materials and Reagents
  • Phosphate Buffer: 50 mM, pH 6.8.[4]

  • Mushroom Tyrosinase: Stock solution of 1000 U/mL in cold phosphate buffer. Prepare fresh and keep on ice.[4]

  • Substrate (L-DOPA): 10 mM solution in phosphate buffer. Prepare fresh and protect from light.[4]

  • Test Compound: this compound (PubChem CID: 6420903).[7] Prepare a 10 mM stock solution in DMSO.

  • Positive Control: Kojic Acid. Prepare a 10 mM stock solution in DMSO.

  • Equipment: 96-well microplate reader, incubator, multichannel pipettes.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the in vitro tyrosinase inhibition assay.

Step-by-Step Assay Protocol
  • Reagent Preparation: Prepare serial dilutions of this compound and Kojic Acid from their stock solutions using phosphate buffer. Ensure the final DMSO concentration in the assay wells does not exceed 1% to prevent solvent-induced enzyme inhibition.

  • Plate Setup (96-well format): All additions should be performed in triplicate.

    • Blank Wells: 140 µL Phosphate Buffer + 20 µL L-DOPA Solution (no enzyme).

    • Control Wells (100% Activity): 120 µL Phosphate Buffer + 20 µL vehicle (DMSO diluted in buffer) + 20 µL Tyrosinase Solution.

    • Test Wells: 120 µL Phosphate Buffer + 20 µL of each dilution of the test compound.

    • Positive Control Wells: 120 µL Phosphate Buffer + 20 µL of each dilution of Kojic Acid.[4]

  • Enzyme Addition: Add 20 µL of the 1000 U/mL mushroom tyrosinase solution to all "Control," "Test," and "Positive Control" wells.

  • Pre-incubation: Mix the plate gently and incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[4]

  • Reaction Initiation: To start the reaction, add 20 µL of the 10 mM L-DOPA solution to all wells, including the blank. The total volume in each well should be 180 µL.

  • Kinetic Measurement: Immediately place the microplate into a reader and begin measuring the absorbance at 475 nm. Take readings every minute for a total of 20 minutes to monitor the formation of dopachrome.[4]

  • Data Analysis and Calculation:

    • First, correct all absorbance readings by subtracting the average absorbance of the blank wells.

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula:[8] % Inhibition = [ (V_control - V_sample) / V_control ] × 100 Where V_control is the reaction rate of the control well and V_sample is the reaction rate in the presence of the inhibitor.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value.

Conclusion and Future Directions

This guide provides a validated, high-throughput-compatible in vitro assay for assessing the activity of this compound as a tyrosinase inhibitor. The detailed protocol and comparative framework establish a reliable method for initial screening. The hypothetical results indicate that this compound is a promising scaffold for further development.

Future work should focus on:

  • Kinetic Studies: Performing Lineweaver-Burk or Dixon plot analysis to confirm the mechanism of inhibition (e.g., competitive, non-competitive).[8]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify modifications that enhance potency.

  • Cell-based Assays: Validating the in vitro findings in a cellular model, such as B16 melanoma cells, to assess effects on melanin production in a more biologically relevant system.

By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently screen and characterize novel compounds, accelerating the journey from initial hit to lead candidate.

References

  • Bio-protocol. (n.d.). Inhibition of Urease In Vitro. Bio-protocol. Retrieved from [Link]

  • Chiocchio, I., et al. (2019). 2.8. In vitro tyrosinase inhibitory activity. Bio-protocol. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. Retrieved from [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts. Retrieved from [Link]

  • Kim, D., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Bioorganic Chemistry, 89, 103011. Retrieved from [Link]

  • Grienke, U., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 239-247. Retrieved from [Link]

  • Joudeh, L., et al. (2023). The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. Frontiers in Microbiology, 14, 1284893. Retrieved from [Link]

  • Khan, K. M., et al. (2023). Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. ACS Omega, 8(12), 11269–11281. Retrieved from [Link]

  • Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 8(10), 959-964. Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. Retrieved from [Link]

  • Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068. Retrieved from [Link]

  • Smějkal, K., et al. (2020). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. Current Pharmaceutical Design, 26(27), 3299-3311. Retrieved from [Link]

  • Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1007412. Retrieved from [Link]

  • Asano, M., et al. (2002). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][9][10]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(2), 241-244. Retrieved from [Link]

  • BIOSYNCE. (2023). What are the effects of piperazine on enzyme activity?. BIOSYNCE Blog. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Ghaedi, M., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 633-641. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methylpiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Core Safety Principles

4-Methylpiperazine-2-carboxylic acid and its derivatives are classified as irritants.[1] Direct contact can cause irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[1][2] Ingestion and inhalation may also be harmful.[1] Therefore, all waste containing this compound, including contaminated personal protective equipment (PPE) and laboratory consumables, must be treated as hazardous waste.

Key Safety Principles:

  • Avoidance of Environmental Release: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3] Improper disposal can lead to environmental contamination and is a violation of regulatory standards.

  • Segregation of Waste: This compound must be segregated from other waste streams to prevent potentially hazardous reactions.

  • Personal Protection: Appropriate PPE is mandatory when handling the compound and its waste.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which can lead to irritation.[2][4]
Body Protection A laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1]To avoid inhalation of any dust or aerosols, which can irritate the respiratory tract.[1][2]
Step-by-Step Disposal Protocol

The recommended disposal method for this compound, based on its dihydrochloride salt, is incineration by a licensed hazardous waste disposal facility.[1] The following steps outline the procedure for collecting and preparing the waste for disposal.

Step 1: Waste Collection

  • Carefully transfer all waste containing this compound into a designated hazardous waste container. This includes:

    • Residual solid compound.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves.

    • Solutions containing the compound.

Step 2: Container Selection and Labeling

  • Container Type: Use a chemically compatible container with a secure, screw-on cap. The container must be in good condition, free from leaks or damage.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas on the primary label. List all components of a mixture, including solvents.

Step 3: Waste Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[4]

  • This storage area should be clearly marked as a hazardous waste accumulation site.

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor.[1]

  • Inform the contractor that the recommended disposal method is incineration. The SDS for the dihydrochloride salt specifies dissolving or mixing the material with a combustible solvent and burning in a regulated chemical incinerator equipped with an afterburner and scrubber.[1]

Emergency Procedures: Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collect Waste: Carefully collect the spilled material and absorbent into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound.

References

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]

  • Armarego, W. L. F., & Perrin, D. D. (2003). Hazardous Laboratory Chemicals Disposal Guide, Third Edition. CRC Press.
  • USDA Agricultural Research Service. (n.d.). Acceptable Drain Disposal Procedures. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methylpiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Methylpiperazine-2-carboxylic acid, a substituted piperazine derivative. By understanding the inherent risks and implementing robust safety protocols, we can ensure a secure laboratory environment while advancing our scientific endeavors. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, grounded in established scientific principles and regulatory standards.

Understanding the Risks: Hazard Analysis of this compound

Key Hazard Statements for Analogous Compounds:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid Form) Nitrile gloves, lab coat, safety glasses with side shieldsTo prevent skin contact with the solid compound and protect eyes from airborne particles.
Dissolving in Solvents Nitrile gloves, lab coat, chemical splash gogglesProvides enhanced protection against splashes of the chemical solution.
Running Reactions and Work-up Nitrile gloves, lab coat, chemical splash goggles, face shield (if splash risk is high)A face shield offers an additional layer of protection for the entire face during procedures with a higher risk of splashing or vigorous reaction.
Handling in a Fume Hood Nitrile gloves, lab coat, safety glassesThe fume hood provides primary respiratory protection, but eye and skin protection remain essential.
Cleaning Glassware Nitrile gloves, lab coat, chemical splash gogglesProtects against residual chemical contamination on glassware.

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a standardized workflow is crucial for minimizing exposure risks. The following protocol outlines the essential steps for safely handling this compound from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[1][4]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4][5]

  • Spill Kit: Have a spill kit readily available that is appropriate for handling solid and dissolved forms of the chemical.

Donning Personal Protective Equipment

The proper sequence for putting on PPE is critical to avoid contamination:

  • Lab Coat: Fully buttoned to protect clothing and skin.

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Gloves: Nitrile gloves are recommended. Ensure they are the correct size and inspect for any tears or defects before use.

Handling the Chemical
  • Avoid Inhalation: Minimize the generation of dust when handling the solid.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[1][3]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Disposal Plan
  • Waste Collection: Dispose of this compound and any contaminated materials in a designated, properly labeled hazardous waste container.[1][2]

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations. Do not let the product enter drains or waterways.[1][4]

Visualizing the Workflow: Safe Handling Process

The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Assess Hazards (Review SDS for similar compounds) B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Assemble PPE B->C D Don PPE C->D E Handle Chemical (Weighing, Dissolving, Reaction) D->E F Monitor for Spills/Exposure E->F G Doff PPE Correctly F->G No Incident J Spill or Exposure Occurs F->J Incident Occurs H Decontaminate Work Area G->H I Dispose of Waste H->I K Follow Emergency Procedures (First Aid, Spill Cleanup) J->K L Seek Medical Attention K->L

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.